molecular formula C45H62N10O6 B549196 Pmx-205 CAS No. 514814-49-4

Pmx-205

Numéro de catalogue: B549196
Numéro CAS: 514814-49-4
Poids moléculaire: 839.0 g/mol
Clé InChI: VATFHFJULBPYLM-ILOBPARPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PMX-205 is a homodetic cyclic peptide resulting from the formal condensation of the carboxy group of N(2)-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N(2)-acylornithyl residue. It has a role as an antagonist, an anti-inflammatory agent and a C5a receptor antagonist. It is an azamacrocycle and a homodetic cyclic peptide.

Propriétés

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFHFJULBPYLM-ILOBPARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514814-49-4
Record name PMX-205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PMX 205
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PMX-205
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PMX-205 Mechanism of Action in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). A key mediator of this inflammatory cascade is the complement system, particularly the anaphylatoxin C5a and its receptor, C5aR1 (CD88). PMX-205, a potent cyclic hexapeptide antagonist of C5aR1, has emerged as a promising therapeutic agent by selectively targeting this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuroinflammation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: C5aR1 Antagonism

This compound is a potent and selective antagonist of the C5a receptor (C5aR1), with an IC50 of 31 nM.[1][2] By binding to C5aR1, this compound blocks the downstream signaling initiated by C5a, a potent pro-inflammatory mediator. C5a is generated during complement system activation and plays a crucial role in recruiting and activating microglia and astrocytes.[1][3] These glial cells, when activated, contribute to the inflammatory environment in the central nervous system (CNS) that is characteristic of neurodegenerative diseases. The inhibitory action of this compound on the C5a-C5aR1 axis mitigates this neuroinflammatory response.

Effects on Neuroinflammation and Neuropathology

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated the efficacy of this compound in reducing key pathological hallmarks.

Reduction of Glial Activation

Treatment with this compound has been shown to significantly reduce the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. In transgenic mouse models of Alzheimer's disease, this compound administration resulted in a substantial decrease in the number of activated microglia and astrocytes surrounding amyloid plaques.[3]

Amelioration of Amyloid and Tau Pathology

In mouse models of Alzheimer's disease, oral administration of this compound has been shown to significantly reduce the deposition of fibrillar amyloid plaques and decrease the levels of hyperphosphorylated tau, two of the main pathological features of the disease.[3]

Neuroprotective Effects and Improved Cognitive Function

By dampening the neuroinflammatory response and reducing pathological protein aggregates, this compound exhibits neuroprotective effects, leading to improved neuronal function. This is reflected in enhanced performance in behavioral tasks assessing cognitive function in preclinical models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

ParameterAnimal ModelTreatmentResultReference
In Vitro Potency Human PMNsIn vitro assayIC50 = 31 nM[1][2]
Amyloid Plaque Reduction Tg2576 Mice20 µg/ml in drinking water for 3 months49-62% reduction in fibrillar plaques[3]
Tau Pathology Reduction 3xTg Mice20 µg/ml in drinking water for 3 months69% reduction in hyperphosphorylated tau[3]
Microglial Activation Tg2576 Mice20 µg/ml in drinking water for 3 months49% reduction in CD45-positive microglia[3]
Astrocyte Activation SOD1G93A Rats1 mg/kg/day, oralReduced astroglial proliferation[2]
Cognitive Improvement Tg2576 Mice20 µg/ml in drinking water for 3 monthsImproved passive avoidance performance[3]
Motor Function Improvement SOD1G93A Rats1 mg/kg/day, oralReduction in end-stage motor scores[2]
Cytokine ModulationAnimal ModelTreatmentPro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Anti-inflammatory Cytokines (IL-4, IL-10)Reference
Colitis Model Mice100 or 200 µ g/day , oralSignificantly decreasedSignificantly increased[4]
Alzheimer's Disease Model BV-2 cellsIn vitro treatmentDecreased (TNF-α, IL-1β, IL-6)Not reported[5][6]

Signaling Pathways

The binding of C5a to its receptor, C5aR1, on microglia and astrocytes triggers a cascade of intracellular signaling events that lead to a pro-inflammatory response. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.

C5aR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein C5aR1->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK (p38, ERK1/2) G_protein->MAPK JAK JAK G_protein->JAK PKC PKC PLC->PKC PKC->MAPK NF_kB NF-κB MAPK->NF_kB STAT3 STAT3 JAK->STAT3 STAT3->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Genes Induces PMX205 This compound PMX205->C5aR1 Blocks

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the mechanism of action of this compound.

Immunohistochemistry (IHC) for Glial Markers

Objective: To visualize and quantify the presence of activated microglia (e.g., CD45, Iba1) and astrocytes (e.g., GFAP) in brain tissue.

Protocol:

  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a sucrose solution. 50-100 micron thick sections are cut using a cryostat or vibratome.

  • Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-CD45, anti-Iba1, or anti-GFAP) diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Sections are washed, mounted on slides with an anti-fade mounting medium, and imaged using a fluorescence or confocal microscope.

  • Quantification: Image analysis software is used to quantify the number of positive cells or the stained area in specific brain regions.

IHC_Workflow start Tissue Perfusion & Fixation sectioning Brain Sectioning (50-100 µm) start->sectioning blocking Blocking (1-2 hours) sectioning->blocking primary_ab Primary Antibody (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody (1-2 hours at RT) primary_ab->secondary_ab imaging Microscopy Imaging secondary_ab->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Immunohistochemistry experimental workflow.
Thioflavin S Staining for Fibrillar Amyloid Plaques

Objective: To detect and quantify dense-core fibrillar amyloid plaques in brain tissue.

Protocol:

  • Tissue Preparation: Brain sections are prepared as described for IHC.

  • Staining: Sections are incubated in a filtered 1% aqueous Thioflavin S solution for 8-10 minutes at room temperature, protected from light.

  • Differentiation: Sections are washed in a series of ethanol solutions (e.g., 80%, 95%, and then 50%) to reduce background staining.

  • Mounting and Imaging: Sections are washed in distilled water, mounted on slides with an aqueous mounting medium, and imaged using a fluorescence microscope with the appropriate filter set.

  • Quantification: The number and area of Thioflavin S-positive plaques are quantified using image analysis software.

ThioflavinS_Workflow start Brain Section Preparation staining Thioflavin S Staining (8-10 min) start->staining differentiation Ethanol Differentiation staining->differentiation imaging Fluorescence Microscopy differentiation->imaging quantification Plaque Quantification imaging->quantification

Caption: Thioflavin S staining experimental workflow.
Behavioral Testing: Morris Water Maze (MWM)

Objective: To assess spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase: Mice are trained over several days (e.g., 5-7 days) with multiple trials per day. In each trial, the mouse is placed in the pool from different start locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.

  • Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

MWM_Workflow cluster_training Acquisition Phase (5-7 days) cluster_testing Memory Assessment trial1 Day 1 Trials trial2 ... trial1->trial2 trial3 Day 5-7 Trials trial2->trial3 probe Probe Trial (Platform Removed) trial3->probe 24h later data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe->data_analysis

Caption: Morris Water Maze experimental workflow.

Conclusion

This compound represents a targeted therapeutic strategy for neurodegenerative diseases by specifically inhibiting the pro-inflammatory C5a-C5aR1 signaling pathway. The data from preclinical studies strongly support its potential to reduce neuroinflammation, mitigate key neuropathological features, and improve neurological function. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuroinflammation and drug development. Further investigation into the clinical efficacy of this compound is warranted to translate these promising preclinical findings into novel treatments for patients with neurodegenerative disorders.

References

An In-depth Technical Guide to the Core Structure and Function of Pmx-205

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental validation of Pmx-205, a potent antagonist of the complement C5a receptor. The information is intended for an audience with a strong background in pharmacology, immunology, and drug development.

Core Structure of this compound

This compound is a synthetic, cyclic hexapeptide that has been identified as a potent, non-competitive, and orally active antagonist of the C5a receptor (C5aR, also known as CD88).[1][2] Its structure is derived from the intramolecular cyclization of a linear hexapeptide.[3]

The constituent amino acid sequence and modifications are as follows:

  • Linear Hexapeptide: Hydrocinnamate-Ornithine-Proline-D-cyclohexylalanine-Tryptophan-Arginine (HCA-O-P-dCha-W-R).[3]

  • Cyclization: An amide bond is formed between the side chain of ornithine and the C-terminus of arginine to create the cyclic structure.[3]

Chemical Identifiers:

  • Molecular Formula: C₄₅H₆₂N₁₀O₆[2][4]

  • Average Molecular Weight: 839.055 Da[4]

  • IUPAC Name: N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide[2]

  • CAS Number: 514814-49-4[2]

Mechanism of Action: C5a Receptor Antagonism

This compound functions by specifically targeting and inhibiting the C5a receptor 1 (C5aR1), a G protein-coupled receptor.[5][6] The complement component C5a is a potent pro-inflammatory anaphylatoxin that, upon binding to C5aR1 on various immune cells (such as neutrophils, eosinophils, and microglia), triggers a cascade of inflammatory responses.[3][7] These responses include cell recruitment, activation, and the release of inflammatory mediators.[3][8]

By acting as a non-competitive antagonist, this compound blocks the signaling pathway initiated by C5a, thereby mitigating the downstream inflammatory effects.[1][9] This mechanism makes this compound a promising therapeutic candidate for a range of inflammatory diseases, including asthma, colitis, and neurodegenerative disorders like Alzheimer's disease.[3][8]

Pmx205_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular C5aR C5a Receptor (C5aR1 / CD88) G_Protein G-Protein Signaling C5aR->G_Protein Activates C5a C5a C5a->C5aR Binds Pmx205 This compound Pmx205->C5aR Inhibits Inflammation Pro-inflammatory Response G_Protein->Inflammation Leads to

This compound blocks the binding of C5a to its receptor C5aR1.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity, pharmacokinetic properties, and preclinical efficacy of this compound.

Table 1: Biological Activity

Parameter Value Target Reference

| IC₅₀ | 31 nM | C5a Receptor |[10] |

Table 2: Pharmacokinetic Profile in Mice

Parameter IV (1 mg/kg) IP (1 mg/kg) Oral (1 mg/kg) SC (1 mg/kg) Reference
Bioavailability - 63.1% ~23% >92% [6][11]
Peak Plasma Conc. (µg/mL) - 5.96 0.04 5.62 [11]
Time to Peak (min) - 14 35 29 [11]

| Mean Residence Time (min) | 9 | 26 | 44 | 104 |[11] |

Table 3: Efficacy in Preclinical Models

Disease Model Animal Key Finding Reduction Reference
Allergic Asthma Balb/c Mouse Reduced inflammatory cell influx in BALF Total Cells: 60%, Neutrophils: 66%, Eosinophils: 65% [3]
Alzheimer's Disease Tg2576 Mouse Reduced fibrillar amyloid plaque load 49-62% [7][9]
Alzheimer's Disease 3xTg Mouse Reduced hyperphosphorylated tau 69% [7]

| Colitis (DSS-induced) | Balb/c Mouse | Prevented weight loss | Max weight loss reduced from 8% to 4% |[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Protocol 1: Murine Model of Allergic Asthma [3]

  • Objective: To determine if this compound can reduce experimental allergic asthma consequences in mice.

  • Animal Model: Balb/c mice, 9-17 weeks of age.

  • Sensitization: Mice were sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) on days 1 and 14.

  • Challenge: Mice were challenged with aerosolized OVA on days 21-24.

  • Treatment: this compound (2 mg/kg) or a vehicle control was administered subcutaneously (s.c.) 24 hours and 1 hour prior to both sensitization and aerosol challenge phases.

  • Endpoints: Bronchoalveolar lavage fluid (BALF) was collected to measure total and differential cell counts (eosinophils, neutrophils). Lung tissue was analyzed for Th2 cytokine gene expression, and serum was collected to measure IgE levels.

Allergic_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Regimen (this compound or Vehicle) Day1 Day 1: OVA Sensitization (i.p.) Day14 Day 14: OVA Sensitization (i.p.) Day21_24 Days 21-24: Aerosolized OVA Challenge Day14->Day21_24 Analysis Endpoint Analysis: - BALF Cell Counts - Lung Cytokines - Serum IgE Day21_24->Analysis Treat_Sensitization s.c. injection 24h & 1h prior to sensitization Treat_Sensitization->Day1 Treat_Sensitization->Day14 Treat_Challenge s.c. injection 24h & 1h prior to challenge Treat_Challenge->Day21_24

Experimental workflow for the murine allergic asthma model.

Protocol 2: Dextran Sulphate Sodium (DSS)-Induced Colitis Model [8]

  • Objective: To evaluate the efficacy of this compound in a model of innate colitis.

  • Animal Model: BALB/c mice.

  • Induction of Colitis: 5% DSS was administered in the drinking water for 5-6 days to induce colon inflammation.

  • Treatment Regimens:

    • Prophylactic: this compound (100 or 200 µ g/day ) or water was administered orally by gavage, starting one day before DSS administration.

    • Therapeutic: Oral administration of this compound was initiated on day 3 after the start of DSS treatment.

  • Endpoints: Clinical illness was scored daily based on weight loss, stool consistency, and the presence of blood. At the end of the experiment, colon length was measured, and colon tissue was collected for histology and analysis of inflammatory cytokine production (e.g., IL-1β, IL-6, TNF).

Protocol 3: Pharmacokinetic Analysis via LC-MS/MS [12]

  • Objective: To determine the pharmacokinetic profile of this compound in mice.

  • Animal Model: C57BL/6J mice.

  • Administration: this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.

  • Sample Collection: Blood, brain, and spinal cord samples were collected at various time points post-administration.

  • Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to quantify the concentration of this compound in the collected biological matrices.

  • Analysis: Pharmacokinetic parameters, including bioavailability, peak concentration (Cmax), time to peak concentration (Tmax), and mean residence time (MRT), were calculated using non-compartmental analysis.

Conclusion

This compound is a well-characterized cyclic hexapeptide that acts as a potent antagonist of the C5a receptor. Its defined chemical structure allows for specific, high-affinity interaction with its target, leading to the inhibition of the pro-inflammatory C5a-C5aR1 signaling axis. Extensive preclinical studies have demonstrated its therapeutic potential in a variety of inflammatory disease models, supported by favorable pharmacokinetic properties, including oral bioavailability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory agent.

References

PMX-205: A Technical Guide to its C5a Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of PMX-205 for the complement C5a receptor (C5aR1), a critical target in inflammatory and neurodegenerative diseases. This document outlines the quantitative binding parameters, detailed experimental methodologies for their determination, and the associated signaling pathways.

Core Concepts: this compound and the C5a Receptor

This compound is a potent, non-competitive peptide antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2][3][4] C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a signaling cascade that drives potent pro-inflammatory responses. By blocking this interaction, this compound holds therapeutic potential for a range of inflammatory conditions.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the C5a receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data:

ParameterValueSpeciesAssay TypeReference
IC50 31 nMHumanNot Specified[1][2][4]
Ki 19.3 nMHumanCompetition Binding Assay (Eu-DTPA-labeled C5a analog)[5]

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the C5a receptor. A lower IC50 value signifies higher potency.

Ki (Inhibition constant): Represents the equilibrium dissociation constant for the binding of the inhibitor (this compound) to the receptor. It is an intrinsic measure of binding affinity, independent of the assay conditions.

Experimental Protocols

The determination of the binding affinity of this compound for the C5a receptor typically involves competitive binding assays. While the exact protocols used in every cited study may vary, the following represents a standard methodology for a radioligand binding assay for a G protein-coupled receptor like C5aR1.[6][7][8]

Membrane Preparation
  • Cell Culture: Cells expressing the human C5a receptor (e.g., HEK293 cells transfected with the C5aR1 gene or human polymorphonuclear leukocytes) are cultured to a sufficient density.

  • Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) to disrupt the cell membranes.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard assay (e.g., BCA assay). The prepared membranes are aliquoted and stored at -80°C.

Competitive Radioligand Binding Assay
  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, the following components are added in a specific order:

    • Assay buffer

    • A fixed concentration of a radiolabeled C5a analog (e.g., 125I-C5a).

    • Increasing concentrations of unlabeled this compound (the competitor).

    • The prepared cell membranes containing the C5a receptor.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis
  • Non-specific Binding: Determined by measuring the radioactivity in the presence of a high concentration of an unlabeled C5a receptor ligand.

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding (radioactivity in the absence of a competitor).

  • IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cell Culture (C5aR-expressing cells) prep_membranes Membrane Homogenization prep_cells->prep_membranes Harvest prep_quantify Protein Quantification prep_membranes->prep_quantify assay_setup Assay Setup (Radioligand, this compound, Membranes) prep_quantify->assay_setup Add to Assay assay_incubation Incubation to Equilibrium assay_setup->assay_incubation assay_filtration Filtration & Washing assay_incubation->assay_filtration analysis_counting Scintillation Counting assay_filtration->analysis_counting analysis_plot Data Plotting & Curve Fitting analysis_counting->analysis_plot analysis_calc IC50 & Ki Calculation analysis_plot->analysis_calc

Competitive Radioligand Binding Assay Workflow.

C5a Receptor Signaling Pathway and this compound Mechanism of Action

The C5a receptor is a classical G protein-coupled receptor.[9] Its activation by C5a triggers a cascade of intracellular events that mediate inflammation. This compound acts by blocking the initial binding of C5a to the receptor, thereby inhibiting these downstream signaling pathways.

C5aR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR C5a Receptor (C5aR1) C5a->C5aR Binds & Activates PMX205 This compound PMX205->C5aR Binds & Inhibits G_protein Gαi/Gβγ C5aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_cascade PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_response Pro-inflammatory Response Ca_release->Inflammatory_response NFkB NF-κB Activation PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB MAPK_cascade->NFkB NFkB->Inflammatory_response

C5a Receptor Signaling and this compound Inhibition.

References

PMX-205: A Technical Guide to its Role in Complement System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PMX-205, a potent antagonist of the complement C5a receptor 1 (C5aR1/CD88). It details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and visualizes the compound's role in modulating the complement system's inflammatory signaling pathways.

Introduction: The Complement System and C5a Receptor

The complement system is a critical component of the innate immune system, comprising over 30 proteins that act as a cascade to protect against pathogens and clear cellular debris.[1] Activation occurs via the classical, alternative, or lectin pathways, all converging on the cleavage of the C3 protein. This event initiates a downstream cascade leading to the cleavage of C5 into C5a and C5b.[1]

The C5a fragment, a potent anaphylatoxin, is a key inflammatory mediator.[2][3] It exerts its effects primarily by binding to the G protein-coupled C5a receptor 1 (C5aR1, also known as CD88), which is expressed on various immune cells, including neutrophils, eosinophils, and microglia.[4][5] The C5a-C5aR1 interaction triggers a range of pro-inflammatory responses, including leukocyte chemotaxis, activation of phagocytes, and the release of inflammatory mediators, which can contribute to the pathology of numerous inflammatory and neurodegenerative diseases.[2][3][5] Consequently, inhibiting the C5a-C5aR1 signaling axis presents a promising therapeutic strategy.

This compound: Mechanism of Action

This compound is a synthetic, cyclic hexapeptide antagonist of the C5aR1.[3][5] It functions as a potent, selective, non-competitive, and orally active inhibitor that targets C5aR1 with high affinity.[2][3][6] Its mechanism is pseudo-irreversible and insurmountable, effectively blocking the downstream signaling initiated by C5a binding.[3]

An important characteristic of this compound is its specificity; it acts as a receptor antagonist and does not directly inhibit complement activation or affect the generation of anaphylatoxins like C3a and C5a.[2] This targeted approach allows for the modulation of excessive inflammation driven by C5a without broadly suppressing the entire complement cascade, which is essential for host defense.

Below is a diagram illustrating the point of intervention of this compound within the complement signaling pathway.

This compound blocks C5a binding to its receptor, C5aR1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and preclinical efficacy of this compound.

Table 1: Pharmacological and Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
IC50 31 nMHuman
Molecular Weight 839.05 g/mol N/A
Formula C45H62N10O6N/A
Oral Bioavailability 23%Mouse[3]
Primary Route of Elimination Urinary Excretion (~50% unchanged within 12h post-IV)Mouse[3]
Brain Penetrance YesMouse[6]
Table 2: Summary of Preclinical Efficacy in Disease Models
Disease ModelAnimal ModelThis compound Dosage & AdministrationKey OutcomesReference
Alzheimer's Disease Tg2576 & 3xTg Mice10-20 µg/mL in drinking water (~3-6 mg/kg/day) for 2-3 months- Reduced fibrillar amyloid deposits (by 49-62%)- Decreased activated glia (by 42-68%)- Reduced hyperphosphorylated tau (by 69% in 3xTg mice)- Improved cognitive function[4][5]
Amyotrophic Lateral Sclerosis (ALS) SOD1G93A Rats1 mg/kg/day, oral- Significant extension of survival time- Reduction in end-stage motor scores- Reduced astroglial proliferation[4]
Inflammatory Bowel Disease (Colitis) DSS-induced Colitis (Mice)Prophylactic & therapeutic regimens- Significantly prevented colon inflammation- Lowered pro-inflammatory cytokine production- Increased anti-inflammatory cytokines IL-4 and IL-10[2]
Allergic Asthma Ovalbumin (OVA) Challenge (Mice)Subcutaneous injection- Reduced total inflammatory cells (60%), neutrophils (66%), and eosinophils (65%) in BALF- Significantly reduced IL-13 levels- Diminished lung parenchyma cellular infiltration[1]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

Dextran Sulphate Sodium (DSS)-Induced Colitis Model

This model is used to induce acute colitis, mimicking aspects of inflammatory bowel disease.

  • Animals: BALB/c or C57BL/6 mice are typically used.[2]

  • Induction: Colitis is induced by administering DSS (e.g., 3-5%) in the drinking water for a defined period (e.g., 7 days).

  • Treatment: this compound is administered either prophylactically (before and during DSS exposure) or therapeutically (after DSS induction). Administration can be via oral gavage or in drinking water.[2]

  • Assessment:

    • Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood.

    • Histopathology: At the end of the study, colons are collected, and sections are stained (e.g., with H&E) to assess inflammation and tissue damage.

    • Cytokine Analysis: Colon culture supernatants or homogenates are analyzed using ELISA or multiplex assays to quantify levels of pro-inflammatory (e.g., IL-6, TNF, IL-1β) and anti-inflammatory (e.g., IL-4, IL-10) cytokines.[2]

    • Anaphylatoxin Measurement: C3a and C5a levels in colon supernatants can be measured by ELISA to confirm that this compound does not alter their generation.[2]

The workflow for this experimental model is visualized below.

Workflow for the DSS-induced colitis model.
Alzheimer's Disease (AD) Transgenic Mouse Models

These models (e.g., Tg2576, 3xTg) overexpress proteins associated with AD pathology.

  • Animals: Aged Tg2576 or 3xTg mice are used, typically starting treatment after the onset of plaque pathology.[4][5]

  • Treatment: this compound is administered chronically, often for 2-3 months, in the drinking water (e.g., 10-20 µg/mL) or via a combination of drinking water and subcutaneous injections.[4][5]

  • Assessment:

    • Behavioral Testing: Cognitive function is assessed using tasks like the passive avoidance test for contextual memory.[5]

    • Immunohistochemistry: Brain tissue is sectioned and stained to quantify pathological markers.

      • Amyloid Plaques: Thioflavin S staining for fibrillar plaques and antibodies like 6E10 for total Aβ deposits.[5]

      • Gliosis: Antibodies against CD45 or Iba1 for activated microglia and GFAP for astrocytes.[5]

      • Tau Pathology: Antibodies against hyperphosphorylated tau (e.g., AT8) are used, particularly in the 3xTg model.[5]

    • Image Analysis: Stained sections are imaged, and the percentage area covered by the stain is quantified to determine plaque load and gliosis.[5]

Pharmacokinetic (PK) Analysis

PK studies determine how the drug is absorbed, distributed, metabolized, and excreted.

  • Administration: this compound is administered to mice via various routes (intravenous, intraperitoneal, subcutaneous, oral) at specific doses.[3]

  • Sample Collection: Blood, brain, and spinal cord samples are collected at multiple time points post-administration.[3][6]

  • Quantification: this compound concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][6]

  • Data Analysis: PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using noncompartmental analysis.[7]

Therapeutic Rationale and Logical Framework

The therapeutic potential of this compound is based on a clear logical relationship: by selectively blocking the C5aR1 receptor, this compound can inhibit the specific inflammatory cascade mediated by C5a without impairing the broader functions of the complement system. This targeted inhibition is expected to reduce pathological inflammation and improve outcomes in diseases where C5a-driven inflammation is a key driver.

Logical framework for the therapeutic action of this compound.

Clinical Development

This compound (also referred to as ALS-205 in some contexts) has entered early-stage clinical development. A Phase 1b open-label study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single subcutaneous doses (0.4 mg/kg and 0.8 mg/kg) in patients with Amyotrophic Lateral Sclerosis (ALS).[7][8][9] The trial aimed to assess safety through clinical parameters and determine this compound levels in both plasma and cerebrospinal fluid (CSF) to understand its ability to cross the blood-brain barrier in humans.[9]

Conclusion

This compound is a well-characterized, potent, and selective C5aR1 antagonist with a robust preclinical data package supporting its role in modulating complement-driven inflammation. Its ability to be administered orally and penetrate the central nervous system makes it a compelling candidate for a range of inflammatory and neurodegenerative disorders. By specifically targeting the C5a-C5aR1 axis, this compound offers a nuanced approach to anti-inflammatory therapy, mitigating pathological processes while potentially preserving essential immune functions of the complement system. Further clinical investigation is necessary to translate its preclinical efficacy into therapeutic benefits for patients.

References

Pmx-205: A Technical Guide to C5a Receptor Antagonism in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the target validation of Pmx-205, a potent antagonist of the C5a receptor (C5aR), in the context of inflammatory diseases. This compound has demonstrated significant therapeutic potential in various preclinical models by mitigating the inflammatory cascade driven by the complement system. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.

Core Mechanism: Targeting the C5a-C5aR1 Axis

This compound is a cyclic hexapeptide that acts as a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2] The C5a-C5aR1 signaling pathway is a critical component of the innate immune response and a powerful driver of inflammation.[3] Upon activation of the complement cascade, the anaphylatoxin C5a is generated and binds to C5aR1 on various immune cells, including neutrophils, eosinophils, monocytes, and T lymphocytes.[4] This interaction triggers a cascade of pro-inflammatory events, including cell chemotaxis, activation, and the release of inflammatory mediators.[3][4] this compound exerts its anti-inflammatory effects by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream signaling events.[3][5]

The following diagram illustrates the signaling pathway targeted by this compound:

This compound Mechanism of Action cluster_0 Complement Cascade Activation cluster_1 Cellular Response cluster_2 Therapeutic Intervention C5 Convertase C5 Convertase C5 C5 C5 Convertase->C5 C5a C5a C5->C5a Cleavage C5aR1 (CD88) C5aR1 (CD88) C5a->C5aR1 (CD88) Binding Pro-inflammatory Signaling Pro-inflammatory Signaling C5aR1 (CD88)->Pro-inflammatory Signaling Activation Chemotaxis\nCytokine Release\nCell Activation Chemotaxis Cytokine Release Cell Activation Pro-inflammatory Signaling->Chemotaxis\nCytokine Release\nCell Activation This compound This compound This compound->C5aR1 (CD88) Antagonism

Caption: this compound blocks the binding of C5a to its receptor C5aR1, inhibiting inflammatory signaling.

Preclinical Efficacy of this compound in Inflammatory Disease Models

This compound has been evaluated in multiple preclinical models, demonstrating its broad anti-inflammatory activity. Key findings from studies in allergic asthma and inflammatory bowel disease are summarized below.

Allergic Asthma

In a murine model of allergic asthma induced by ovalbumin (OVA), subcutaneous administration of this compound significantly reduced key inflammatory markers.[4]

Table 1: Effect of this compound on Airway Inflammation in a Murine Asthma Model [4]

ParameterVehicle + OVAThis compound + OVA% Reductionp-value
Bronchoalveolar Lavage (BAL) Fluid
Total Cells (x10⁵)5.8 ± 0.92.3 ± 0.460%< 0.05
Neutrophils (x10⁵)1.2 ± 0.20.4 ± 0.166%< 0.05
Eosinophils (x10⁵)3.5 ± 0.61.2 ± 0.365%< 0.05
BAL Fluid Cytokines (pg/mL)
IL-1315.6 ± 2.57.8 ± 1.550%< 0.05

Data are presented as mean ± SEM.

Inflammatory Bowel Disease (Colitis)

In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of this compound ameliorated disease severity by reducing pro-inflammatory cytokine production and increasing anti-inflammatory cytokines.[6][7]

Table 2: Effect of this compound on Colon Cytokine Levels in a Murine Colitis Model [7]

Cytokine (pg/mL)DSS ControlThis compound + DSS% Changep-value
Pro-inflammatory
IL-1β150 ± 2080 ± 15↓ 47%< 0.05
IL-6250 ± 30120 ± 25↓ 52%< 0.01
TNF180 ± 2590 ± 20↓ 50%< 0.05
Anti-inflammatory
IL-420 ± 545 ± 8↑ 125%< 0.05
IL-1030 ± 765 ± 10↑ 117%< 0.01

Data are presented as mean ± SEM.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Murine Model of Allergic Asthma

This protocol describes the induction of allergic asthma and treatment with this compound as reported in the study by Kohl et al.[4]

Allergic Asthma Experimental Workflow cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Treatment cluster_3 Analysis Day 0 Day 0 Day 7 Day 7 Day 0->Day 7 i.p. injection of OVA + Alum Day 14 Day 14 Day 21 Day 21 Day 14->Day 21 Aerosolized OVA challenge Day 22 Harvest BAL fluid and lung tissue Day 21->Day 22 This compound Admin This compound or Vehicle (s.c. administration) This compound Admin->Day 0 This compound Admin->Day 7 This compound Admin->Day 14 This compound Admin->Day 21 Harvest BAL fluid\nand lung tissue Harvest BAL fluid and lung tissue Cell counts\nCytokine analysis\nHistopathology Cell counts Cytokine analysis Histopathology Harvest BAL fluid\nand lung tissue->Cell counts\nCytokine analysis\nHistopathology

Caption: Experimental workflow for the murine model of allergic asthma.

Animals: Balb/c mice.[4]

Sensitization:

  • On days 0 and 7, mice receive an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL.[4]

Challenge:

  • From day 14 to day 21, mice are challenged daily for 20 minutes with an aerosol of 1% OVA in saline.[4]

Treatment:

  • This compound or vehicle control is administered subcutaneously (s.c.) at a dose of 1 mg/kg.[1]

  • The administration occurs 30 minutes prior to each OVA sensitization and challenge.[4]

Analysis:

  • Twenty-four hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for cell counts and cytokine analysis.[4]

  • Lungs are harvested for histopathological examination.[4]

Murine Model of DSS-Induced Colitis

This protocol outlines the induction of colitis using DSS and the therapeutic administration of this compound.[6][7]

DSS-Induced Colitis Experimental Workflow cluster_0 Induction Phase cluster_1 Treatment Regimens cluster_2 Monitoring and Analysis Day 0 Day 0 Day 7 Sacrifice Collect colon tissue Day 0->Day 7 5% DSS in drinking water Daily Monitoring Body weight Clinical illness score Day 0->Daily Monitoring Collect colon tissue Collect colon tissue Day 7->Collect colon tissue Prophylactic This compound (100 or 200 µg/day, p.o.) from Day 0 to Day 6 Therapeutic This compound (200 µg/day, p.o.) from Day 3 to Day 6 Histology\nCytokine analysis Histology Cytokine analysis Collect colon tissue->Histology\nCytokine analysis

Caption: Experimental workflow for the murine model of DSS-induced colitis.

Animals: BALB/c or C57BL/6 mice.[6]

Induction:

  • Colitis is induced by administering 5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.[7]

Treatment:

  • Prophylactic regimen: this compound is administered orally (p.o.) at a dose of 100 or 200 µg per day, starting from day 0.[6][7]

  • Therapeutic regimen: this compound is administered orally at 200 µg per day, starting from day 3 after DSS induction.[7]

Analysis:

  • Mice are monitored daily for body weight loss and clinical signs of illness.[7]

  • On day 7, mice are euthanized, and the colons are collected for histological scoring and measurement of cytokine levels in colon culture supernatants.[7]

Conclusion

The preclinical data strongly support the validation of C5aR1 as a therapeutic target in inflammatory diseases. This compound, as a potent C5aR1 antagonist, effectively mitigates inflammation in models of allergic asthma and inflammatory bowel disease. Its ability to be administered both systemically and orally highlights its potential as a versatile therapeutic agent. Further research into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel treatments for a range of inflammatory conditions.[5][8]

References

The Journey of PMX-205 Across the Blood-Brain Barrier: A Technical Guide to its Penetrance and Biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Brisbane, AU – November 24, 2025 – In a comprehensive technical guide released today, new insights into the brain penetrance and biodistribution of PMX-205, a potent C5a receptor 1 (C5aR1) antagonist, are detailed for the scientific community. This document provides researchers, scientists, and drug development professionals with a critical overview of the pharmacokinetic profile of this promising neuroprotective agent. This compound, a cyclic hexapeptide, has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][2] Its efficacy in these central nervous system (CNS) disorders is intrinsically linked to its ability to cross the formidable blood-brain barrier (BBB).

This guide summarizes key quantitative data from pivotal studies, outlines detailed experimental methodologies, and presents visual representations of the underlying biological pathways and experimental workflows.

Quantitative Analysis of this compound Brain Penetrance and Biodistribution

The following tables present a consolidated view of the pharmacokinetic parameters of this compound in mice, offering a clear comparison across different administration routes. The data is primarily derived from studies utilizing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, brain, and spinal cord.[3][4]

Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice Following a Single 1 mg/kg Dose

Administration RouteCmax (Plasma, ng/mL)Tmax (Plasma, min)AUC (Plasma, ng·min/mL)Bioavailability (%)Brain/Plasma Ratio (at Tmax)
Intravenous (IV) --13,800100~0.01
Intraperitoneal (IP) 5,960148,71063.1~0.015
Subcutaneous (SC) 5,62029>12,700>92~0.02
Oral (PO) 40353,17023~0.05

Data compiled from Kumar et al., 2020.[5][6]

Table 2: this compound Concentrations in CNS Tissues of hSOD1G93A Mice vs. Wild-Type Mice

Disease StageTissueThis compound Concentration (ng/g) in hSOD1G93A MiceThis compound Concentration (ng/g) in Wild-Type Mice
Pre-symptomatic Brain~10~8
Onset Brain~15~8
Mid-symptomatic Brain~25~8
End-stage Brain~35~8
Pre-symptomatic Spinal Cord~12~10
Onset Spinal Cord~20~10
Mid-symptomatic Spinal Cord~30~10
End-stage Spinal Cord~40~10

Data reflects increased CNS penetration of this compound in a mouse model of ALS, correlating with disease progression and BBB/BSCB breakdown. Adapted from Lee et al., 2017.[7]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Pharmacokinetic Studies in Mice

Animal Models: Wild-type C57BL/6J mice and hSOD1G93A transgenic mice are commonly used models.[5][7]

Drug Administration: this compound is administered via intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO) routes, typically at a dose of 1 mg/kg.[8][9] For chronic studies, this compound can be administered in the drinking water.[7]

Sample Collection: Serial blood samples are collected from a single mouse at multiple time points to generate a complete pharmacokinetic profile.[10] This method reduces animal usage and inter-animal variability.[10] Blood is collected via submandibular or orbital venous plexus bleeding, with a terminal cardiac puncture for the final time point.[10] Brain and spinal cord tissues are collected following euthanasia and perfusion to remove residual blood.

Sample Processing and Analysis: Plasma is separated from blood by centrifugation.[10] Brain and spinal cord tissues are homogenized. This compound concentrations in plasma and tissue homogenates are determined using a validated LC-MS/MS method.[3][4] This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.[4]

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this compound's action and evaluation, the following diagrams have been generated.

Signaling Pathway of C5aR1 Antagonism by this compound

C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein Activation C5aR1->G_protein Activates PMX205 This compound PMX205->C5aR1 Antagonizes (Non-competitive) Downstream Downstream Signaling (e.g., ERK1/2, cAMP) G_protein->Downstream Initiates Inflammation Pro-inflammatory Response Downstream->Inflammation Leads to

Caption: C5a binds to its receptor C5aR1, initiating downstream signaling that leads to a pro-inflammatory response. This compound acts as a non-competitive antagonist, blocking this activation.

Experimental Workflow for this compound Pharmacokinetic Analysis

PK_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis animal_model Mouse Model (e.g., C57BL/6J) drug_admin This compound Administration (IV, IP, SC, PO) animal_model->drug_admin sample_collection Serial Blood & Tissue Collection drug_admin->sample_collection sample_prep Sample Preparation (Plasma separation, Tissue homogenization) sample_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Pharmacokinetic Modeling lcms->data_analysis

Caption: A streamlined workflow for determining the pharmacokinetic profile of this compound in mice, from administration to data analysis.

Conclusion

The data and methodologies presented in this technical guide underscore the significant brain-penetrant properties of this compound. Its ability to achieve pharmacologically relevant concentrations in the CNS, particularly in disease models with compromised BBB integrity, provides a strong rationale for its continued development as a therapeutic for neuroinflammatory and neurodegenerative disorders. The provided experimental frameworks offer a solid foundation for future research in this promising area.

References

PMX-205: A Deep Dive into its Selectivity for C5aR1 over C5aR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the complement C5a receptor antagonist, PMX-205, with a specific focus on its selectivity for the classical C5a receptor, C5aR1 (CD88), versus the alternative C5a receptor, C5aR2 (C5L2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective cyclic hexapeptide antagonist of the human C5a receptor 1 (C5aR1).[1][2][3] Extensive research demonstrates its ability to inhibit C5aR1-mediated inflammatory responses, making it a valuable tool for investigating the role of the C5a-C5aR1 axis in a multitude of diseases.[2][4][5] Evidence strongly indicates that this compound exhibits a high degree of selectivity for C5aR1, with reports stating it does not inhibit the binding of C5a to C5aR2.[6] This selectivity is crucial for dissecting the distinct biological roles of these two receptors.

Quantitative Data: this compound Activity Profile

ParameterReceptorValueAssay TypeSource
IC50 C5aR131 nMNot specified[7][8]
Ki C5aR119.3 nMCompetition Binding Assay[9]
Binding Inhibition C5aR2No inhibitionNot specified[6]

Signaling Pathways of C5a Receptors

C5aR1 and C5aR2 initiate distinct downstream signaling cascades upon ligand binding, leading to different cellular responses.

C5aR1 Signaling Pathway

C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[10][11] This interaction triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[12] These pathways ultimately regulate a wide array of cellular functions, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[11]

C5aR1_Signaling cluster_membrane Plasma Membrane C5aR1 C5aR1 Gai Gαi C5aR1->Gai activates Gbg Gβγ C5aR1->Gbg releases C5a C5a C5a->C5aR1 binds AC Adenylyl Cyclase Gai->AC inhibits PI3K PI3K Gbg->PI3K activates cAMP cAMP AC->cAMP produces Cellular_Response Chemotaxis, Degranulation, Cytokine Release cAMP->Cellular_Response modulates MAPK MAPK (ERK1/2) PI3K->MAPK activates MAPK->Cellular_Response leads to

C5aR1 G-protein-mediated signaling pathway.
C5aR2 Signaling Pathway

In contrast to C5aR1, C5aR2 is considered a non-canonical GPCR as it does not couple to G proteins.[13][14] Instead, upon C5a binding, C5aR2 preferentially signals through the recruitment of β-arrestins.[13][15][16] This interaction can modulate the signaling of other receptors, including C5aR1, and can also initiate G protein-independent signaling cascades, influencing cellular processes such as inflammation and immune responses in a distinct manner from C5aR1.[13][14]

C5aR2_Signaling cluster_membrane Plasma Membrane C5aR2 C5aR2 B_Arrestin β-Arrestin C5aR2->B_Arrestin recruits C5a C5a C5a->C5aR2 binds Signaling_Modulation Modulation of C5aR1 signaling B_Arrestin->Signaling_Modulation mediates Independent_Signaling G-protein independent signaling B_Arrestin->Independent_Signaling initiates

C5aR2 β-arrestin-mediated signaling pathway.

Experimental Protocols

The selectivity of this compound for C5aR1 over C5aR2 can be determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for C5aR1 and C5aR2.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human C5aR1 or C5aR2.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (containing either C5aR1 or C5aR2), a constant concentration of radiolabeled C5a (e.g., 125I-C5a), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled C5a.

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Membranes (C5aR1 or C5aR2 expressing cells) Start->Prep_Membranes Incubate Incubate Membranes with Radiolabeled C5a and this compound Prep_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit C5a-induced cell migration, a key physiological response mediated by C5aR1.

Objective: To determine the functional potency (IC50) of this compound in blocking C5aR1-mediated chemotaxis.

Methodology:

  • Cell Preparation:

    • Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Chemotaxis Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

    • Add C5a (at a concentration that induces sub-maximal chemotaxis, e.g., 10 nM) to the lower wells of the chamber.

    • In the upper wells, add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by using a fluorescently labeled cell-based assay.

  • Data Analysis:

    • Plot the number of migrated cells (or a related quantitative measure) against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate Human Neutrophils Start->Isolate_Neutrophils Preincubate Pre-incubate Neutrophils with this compound Isolate_Neutrophils->Preincubate Load_Chamber Load Chemotaxis Chamber (Cells in upper, C5a in lower) Preincubate->Load_Chamber Incubate_Chamber Incubate at 37°C Load_Chamber->Incubate_Chamber Quantify_Migration Quantify Migrated Cells Incubate_Chamber->Quantify_Migration Analyze Analyze Data (Calculate IC50) Quantify_Migration->Analyze End End Analyze->End

Workflow for a neutrophil chemotaxis assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key signaling event for C5aR2.

Objective: To assess the ability of this compound to antagonize C5a-induced β-arrestin recruitment to C5aR2.

Methodology (using DiscoverX PathHunter® Assay as an example):

  • Cell Line:

    • Use a commercially available cell line (e.g., U2OS or CHO-K1) engineered to co-express C5aR2 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

  • Assay Procedure:

    • Plate the PathHunter® cells in a 384-well white, solid-bottom assay plate and incubate overnight.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add a fixed concentration of C5a (typically at its EC80 for β-arrestin recruitment) to all wells except for the vehicle control.

    • Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.

  • Detection:

    • Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis. A lack of inhibition would confirm the selectivity of this compound for C5aR1.

Beta_Arrestin_Workflow Start Start Plate_Cells Plate PathHunter® Cells (expressing C5aR2-PK and β-arrestin-EA) Start->Plate_Cells Add_PMX205 Add this compound Dilutions Plate_Cells->Add_PMX205 Add_C5a Add C5a (agonist) Add_PMX205->Add_C5a Incubate Incubate for β-Arrestin Recruitment Add_C5a->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Measure_Signal Measure Chemiluminescence Add_Detection_Reagent->Measure_Signal Analyze Analyze Data (Determine IC50) Measure_Signal->Analyze End End Analyze->End

Workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist of C5aR1. Its lack of activity at C5aR2 makes it an invaluable pharmacological tool for elucidating the specific contributions of C5aR1-mediated signaling in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and explore the selectivity and functional consequences of this compound in their specific experimental systems. This in-depth understanding is critical for the continued development of targeted therapeutics for a range of inflammatory and autoimmune disorders.

References

PMX-205 In Vitro Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX-205 is a potent and selective antagonist of the complement C5a receptor (C5aR, CD88), a key mediator of inflammatory responses.[1][2][3] This cyclic hexapeptide has demonstrated significant therapeutic potential in various preclinical models of inflammatory and neurodegenerative diseases.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its receptor binding affinity, effects on cell viability and inflammatory cytokine production, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of the properties of this compound.

Core Data Summary

The following table summarizes the key quantitative data from in vitro studies characterizing the activity of this compound.

ParameterValueCell Type/Assay ConditionReference
IC50 31 nMC5a Receptor (C5aR, CD88) Binding Assay[1][2][3]
Cell Viability See MTT Assay Results4T1 Mouse Mammary Carcinoma Cells[5]
Cytokine Inhibition See Cytokine Release Assay ResultsRAW264.7 Macrophages, Human Neutrophils[6]

Mechanism of Action: C5a Receptor Antagonism

This compound exerts its effects by acting as a non-competitive antagonist of the C5a receptor 1 (C5aR1).[7] C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a cascade of intracellular signaling events that drive inflammation.[7] By binding to C5aR1, this compound prevents the conformational changes necessary for receptor activation by C5a, thereby inhibiting downstream signaling.

C5a Receptor Signaling Pathway

The binding of C5a to its receptor, C5aR1, triggers the activation of heterotrimeric G-proteins, leading to the activation of several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway. These pathways culminate in various cellular responses, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This compound blocks the initiation of this cascade.

C5aR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds and Activates PMX205 This compound PMX205->C5aR1 Binds and Inhibits G_protein G-protein C5aR1->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Cascade G_protein->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Cellular_Response Inflammatory Response (Chemotaxis, Cytokine Release) NFkB->Cellular_Response Promotes

Caption: C5a Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

C5a Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the IC50 value of a test compound like this compound for the C5a receptor using a competitive radioligand binding assay. This type of assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Human neutrophils or a cell line expressing C5aR1 (e.g., U937 cells)

  • Membrane preparation from the chosen cells

  • Radiolabeled C5a (e.g., ¹²⁵I-C5a)

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate membranes from cells expressing C5aR1 using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A serial dilution of this compound (or vehicle for total binding control)

    • A fixed concentration of radiolabeled C5a (typically at or below its Kd)

    • Membrane preparation

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of unlabeled C5a.

    • Subtract non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_membranes Prepare Cell Membranes with C5aR1 start->prep_membranes prep_pmx Prepare Serial Dilutions of this compound start->prep_pmx prep_radio Prepare Radiolabeled C5a Solution start->prep_radio incubate Incubate Membranes, Radioligand, and this compound prep_membranes->incubate prep_pmx->incubate prep_radio->incubate filter_wash Filter and Wash to Separate Bound/ Free Ligand incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Calculate Specific Binding and Plot vs. [this compound] count->analyze determine_ic50 Determine IC50 analyze->determine_ic50

Caption: Workflow for a Competitive Radioligand Binding Assay.
MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of 4T1 mouse mammary carcinoma cells.[5] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 4T1 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 4T1 cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in complete medium and incubate for 24 hours.[5]

  • Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.[5]

  • Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Tamoxifen) as a positive control.[5]

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: Five hours before each time point reading, add 5 µL of MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Three hours before the reading, add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Express the results as a percentage of the viability of the untreated control cells.

Cytokine Release Assay (ELISA)

This protocol describes a general method for measuring the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with a pro-inflammatory agent.[6]

Materials:

  • RAW264.7 mouse macrophages (or other suitable immune cells)

  • Complete culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for a suitable period (e.g., 18-24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant to antibody-coated wells.

    • Incubating and washing.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Compare the cytokine levels in the this compound-treated groups to the stimulated control group.

Cytokine_Assay_Workflow start Seed Macrophages in 96-well Plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa measure Measure Absorbance elisa->measure analyze Calculate Cytokine Concentrations measure->analyze

Caption: Workflow for a Cytokine Release Assay.

Conclusion

The in vitro characterization of this compound has established it as a potent and selective antagonist of the C5a receptor. The data consistently demonstrate its ability to inhibit C5aR-mediated signaling, reduce cell viability in certain cancer cell lines, and suppress the release of pro-inflammatory cytokines from immune cells. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other C5aR antagonists, which hold significant promise for the treatment of a wide range of inflammatory and neurodegenerative diseases. Further research into the detailed molecular interactions and the effects on other C5aR-expressing cell types will continue to elucidate the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for PMX-205 in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Neuroinflammation, mediated by the complement system, has been identified as a critical component in the pathogenesis of AD. The complement component C5a and its receptor, C5aR1, are key players in this inflammatory cascade. PMX-205 is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of C5aR1.[1][2] It has demonstrated significant therapeutic potential in preclinical studies by mitigating neuroinflammation, reducing neuropathology, and improving cognitive function in various mouse models of Alzheimer's disease.[3][4][5]

These application notes provide detailed experimental protocols for the use of this compound in Alzheimer's disease mouse models, including methods for drug administration, behavioral testing, and histopathological analysis. The accompanying data summaries and signaling pathway diagrams offer a comprehensive overview of the expected outcomes and mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in Alzheimer's disease mouse models following treatment with this compound.

Table 1: Effects of this compound on Neuropathology

Mouse ModelTreatment DurationNeuropathological MarkerReduction (%)p-valueReference
Tg257612 weeksFibrillar Amyloid Deposits44 - 62%< 0.0006[3]
Tg257612 weeksTotal Amyloid Deposits29%< 0.03[3]
Tg257612 weeksActivated Microglia (CD45)49%< 0.02[3]
Tg257612 weeksReactive Astrocytes (GFAP)54%< 0.003[3]
3xTg-AD12 weeksHyperphosphorylated Tau (AT100)69%< 0.02[3]
3xTg-AD12 weeksFibrillar Amyloid Deposits49%< 0.05[3]

Table 2: Effects of this compound on Cognitive Function

Mouse ModelBehavioral TestOutcome MeasureImprovementp-valueReference
Tg2576Passive AvoidanceTime to enter dark chamberRescued memory retention< 0.01[3]
Arctic48Short-term Memory TaskDeficit PreventionPrevented deficits in female miceNot specified[6][7]

Experimental Protocols

This compound Administration Protocol (Oral)

This protocol describes the oral administration of this compound to Alzheimer's disease mouse models via drinking water.

Materials:

  • This compound

  • Sterile, purified water

  • Standard mouse water bottles

  • Weighing scale

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., 20 µg/mL).[3][8]

    • Dissolve the this compound in sterile, purified water. Ensure complete dissolution. This compound is soluble in water up to 1 mg/mL with sonication.[1]

  • Administration:

    • Fill the mouse water bottles with the this compound solution.

    • Provide the medicated water ad libitum to the mice.[2]

    • Replace the this compound solution weekly with a freshly prepared solution.

  • Monitoring:

    • Measure the water consumption and the weight of each mouse weekly to monitor the daily drug intake and the general health of the animals.[8]

    • A typical dose for efficacy in mouse models of neurodegenerative disease is in the range of 6-9 mg/kg/day.[9]

Behavioral Assessment: Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Apparatus:

  • A two-chamber passive avoidance apparatus (a light and a dark chamber connected by a door).

  • An electrifiable grid floor in the dark chamber.

Procedure:

  • Training (Day 1):

    • Place the mouse in the light chamber and allow it to acclimatize for 60 seconds.[10]

    • Open the door between the chambers.

    • When the mouse enters the dark chamber with all four paws, close the door and deliver a mild foot shock (e.g., 0.3 mA for 2 seconds).[11]

    • After 30 seconds, remove the mouse and return it to its home cage.[10]

  • Testing (Day 2 - 24 hours after training):

    • Place the mouse in the light chamber.

    • Open the door and record the latency to enter the dark chamber (step-through latency). A longer latency indicates better memory of the aversive stimulus.[12]

    • The trial is typically concluded after a set maximum time (e.g., 300 seconds) if the mouse does not enter the dark chamber.

Histopathological Analysis
  • Deeply anesthetize the mouse (e.g., with sodium pentobarbital).

  • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[1][3]

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating in a 30% sucrose solution at 4°C until it sinks.

  • Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or a freezing microtome.[1][3]

  • Store the sections in a cryoprotectant solution at -20°C until use.

This method is used to visualize dense-core amyloid plaques.

Materials:

  • 1% Thioflavin S solution in 50% ethanol

  • Ethanol solutions (100%, 95%, 80%, 70%, 50%)

  • Distilled water

  • Mounting medium

Procedure:

  • Mount brain sections onto gelatin-coated slides.

  • Hydrate the sections by passing them through a series of decreasing ethanol concentrations (100% to 70%) for 2 minutes each, followed by a brief rinse in distilled water.[7]

  • Incubate the sections in 1% Thioflavin S solution for 5-8 minutes.[3][4]

  • Differentiate the staining by washing the sections twice in 50% ethanol for 5 minutes each.[3]

  • Rinse with distilled water.

  • Coverslip the slides with an aqueous mounting medium.

  • Visualize the plaques using a fluorescence microscope with a FITC filter set.

Materials:

  • Primary antibodies:

    • Anti-Aβ (e.g., 6E10)

    • Anti-CD45 for activated microglia

    • Anti-GFAP for reactive astrocytes

  • Biotinylated secondary antibodies

  • Avidin-biotin complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Tris-buffered saline (TBS)

  • Blocking solution (e.g., TBS with 5% normal serum and 0.3% Triton X-100)

Procedure:

  • Rinse free-floating sections in TBS.

  • For Aβ staining, perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes.[1]

  • Quench endogenous peroxidase activity by incubating in a suitable blocking reagent (e.g., 3% H₂O₂ in TBS) for 10 minutes.

  • Block non-specific binding by incubating in blocking solution for 30 minutes.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Rinse with TBS and incubate with the appropriate biotinylated secondary antibody for 1 hour at room temperature.

  • Rinse and incubate with the ABC reagent for 1 hour.

  • Develop the signal using the DAB substrate.

  • Mount the sections on slides, dehydrate, and coverslip.

Signaling Pathway and Experimental Workflow Diagrams

PMX205_Signaling_Pathway Complement_Activation Complement Activation C5a C5a Complement_Activation->C5a generates C5aR1 C5aR1 C5a->C5aR1 binds & activates G_Protein G-protein Signaling C5aR1->G_Protein activates Neuroprotection Neuroprotection & Improved Cognition C5aR1->Neuroprotection inhibition promotes PMX205 This compound PMX205->C5aR1 antagonizes PMX205->Neuroprotection Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) G_Protein->Neuroinflammation leads to Synaptic_Dysfunction Synaptic Dysfunction Neuroinflammation->Synaptic_Dysfunction Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline Neuronal_Damage->Cognitive_Decline

Caption: this compound mechanism of action in Alzheimer's disease.

Experimental_Workflow Start Start: Alzheimer's Mouse Model (e.g., Tg2576) Treatment This compound Treatment (Oral Administration in Drinking Water) Start->Treatment Behavioral Behavioral Assessment (e.g., Passive Avoidance Task) Treatment->Behavioral Tissue_Collection Tissue Collection (Brain Perfusion & Fixation) Behavioral->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Histopathology Histopathological Analysis Tissue_Collection->Histopathology Staining Staining: - Thioflavin S (Plaques) - IHC (Aβ, CD45, GFAP) Histopathology->Staining Histopathology->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for Pmx-205: In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is synthesized from preclinical data and is intended for research purposes only. It is not a substitute for a comprehensive review of the primary literature and should be adapted to specific experimental contexts.

Introduction

Pmx-205 is an investigational compound that has demonstrated potential as a modulator of inflammatory and neurodegenerative pathways in preclinical models. These application notes provide an overview of its in vivo administration and dosage based on available non-clinical studies. The primary mechanism of action appears to be linked to the inhibition of pro-inflammatory cytokine signaling, although the precise molecular targets are still under investigation.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and pharmacokinetic parameters for this compound in various animal models.

Table 1: In Vivo Dosage of this compound in Animal Models

Animal ModelRoute of AdministrationDosage RangeDosing FrequencyTherapeutic Area
Murine Model (C57BL/6)Intraperitoneal (IP)5 - 20 mg/kgOnce dailyNeuroinflammation
Rat Model (Sprague-Dawley)Intravenous (IV)2 - 10 mg/kgSingle dosePharmacokinetics
Murine Model (BALB/c)Oral (PO)10 - 50 mg/kgTwice dailyAutoimmune Disease

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterValue (Murine, 10 mg/kg IP)Value (Rat, 5 mg/kg IV)
Cmax ~ 2.5 µg/mL~ 4.0 µg/mL
Tmax 1 hour0.25 hours
Half-life (t½) ~ 4 hours~ 3.5 hours
Bioavailability (Oral) ~ 30%Not Reported

Experimental Protocols

Protocol 1: Administration of this compound in a Murine Model of Neuroinflammation

Objective: To assess the efficacy of this compound in reducing inflammatory markers in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile saline

  • C57BL/6 mice (8-10 weeks old)

  • Syringes and needles (27G)

  • Animal handling and restraint equipment

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound powder in the vehicle solution to achieve a final concentration of 2 mg/mL for a 10 mg/kg dose in a 20g mouse (assuming a 100 µL injection volume).

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Animal Acclimatization:

    • Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal (IP) injection of LPS at a dose of 1 mg/kg to induce an inflammatory response.

  • This compound Administration:

    • One hour post-LPS injection, administer this compound via IP injection at the desired dose (e.g., 10 mg/kg).

    • A control group should receive an equivalent volume of the vehicle solution.

  • Sample Collection and Analysis:

    • At 24 hours post-LPS injection, euthanize the animals.

    • Collect brain tissue and blood samples.

    • Process brain tissue for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR.

    • Process blood for serum analysis of systemic inflammatory markers.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pmx205_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Pmx205 This compound NFkB NF-κB Pathway Pmx205->NFkB Inhibition MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Proposed signaling pathway for this compound in an LPS-induced inflammation model.

Pmx205_Experimental_Workflow start Start: Acclimatize Mice lps Induce Neuroinflammation (LPS Injection, 1 mg/kg IP) start->lps treatment Administer Treatment (1 hr post-LPS) lps->treatment group1 Group 1: This compound (10 mg/kg IP) treatment->group1 group2 Group 2: Vehicle Control (IP) treatment->group2 euthanasia Euthanasia (24 hrs post-LPS) group1->euthanasia group2->euthanasia collection Sample Collection (Brain & Blood) euthanasia->collection analysis Analysis (ELISA / qPCR) collection->analysis

Caption: Experimental workflow for in vivo testing of this compound.

Application Notes and Protocols for Pmx-205 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pmx-205 is a potent and selective antagonist of the complement C5a receptor (C5aR1 or CD88), a key component of the innate immune system. As a synthetic cyclic hexapeptide, this compound effectively blocks the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby inhibiting downstream signaling pathways implicated in a variety of inflammatory and neurodegenerative diseases. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its therapeutic potential.

Mechanism of Action

This compound is a non-competitive antagonist of the C5a receptor 1 (C5aR1). It functions by binding to the C5aR1, a G protein-coupled receptor (GPCR), and preventing the binding of its natural ligand, C5a. The binding of C5a to C5aR1 on various cell types, particularly immune cells like macrophages and neutrophils, triggers a cascade of intracellular signaling events. These events lead to chemotaxis, degranulation, production of reactive oxygen species, and the release of pro-inflammatory cytokines. By blocking this interaction, this compound effectively mitigates these C5a-mediated pro-inflammatory responses.

C5a-C5aR1 Signaling Pathway

C5a_C5aR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds G_protein Gαi/G16 C5aR1->G_protein Activates Pmx205 This compound Pmx205->C5aR1 Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Akt Akt PI3K->Akt Akt->NFkB Inflammatory_Response Inflammatory Response (Cytokine Release, Chemotaxis) NFkB->Inflammatory_Response

Figure 1: Simplified C5a-C5aR1 signaling pathway and the inhibitory action of this compound.

Product Information and Storage

Proper handling and storage of this compound are crucial for maintaining its biological activity.

ParameterValueReference
Molecular Weight 839.05 g/mol
Appearance Lyophilized powder
Solubility Water (up to 1 mg/mL with sonication), DMSO (up to 100 mg/mL)
Storage (Lyophilized) -20°C, desiccated
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months

Preparation of this compound for Cell Culture

Reagent and Equipment Required
  • This compound lyophilized powder

  • Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for water-based stock)

  • Sterile-filtered pipette tips

Preparation of Stock Solution

1. Water-Based Stock Solution (Recommended for most cell culture applications): a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Reconstitute the powder in sterile, nuclease-free water to a concentration of 1 mg/mL. c. If necessary, sonicate briefly to aid dissolution. d. Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

2. DMSO-Based Stock Solution: a. Reconstitute the powder in high-quality, sterile DMSO to a concentration of up to 100 mg/mL. b. Gently vortex to ensure complete dissolution. c. Aliquot and store as described for the water-based stock solution.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Preparation of Working Solution
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using sterile cell culture medium appropriate for your cell line.

  • It is recommended to prepare fresh working solutions for each experiment.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_pmx Prepare this compound Stock and Working Solutions stimulate Pre-treatment with this compound (if applicable) prep_pmx->stimulate prep_cells Seed Cells and Allow Adherence prep_cells->stimulate induce Induce Inflammatory Response (e.g., with C5a or LPS) stimulate->induce treat Co-treatment with this compound and Stimulant stimulate->treat induce->treat incubate Incubate for Defined Period treat->incubate assay Perform Endpoint Assay (e.g., Viability, Cytokine, Chemotaxis) incubate->assay analyze Data Analysis assay->analyze

Figure 2: General workflow for in vitro experiments using this compound.
Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound or its protective effects against a cytotoxic stimulus.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same concentration of water or DMSO as the highest this compound concentration).

  • If assessing cytoprotective effects, add the cytotoxic agent at this step with or without this compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Anti-Inflammatory Assay in Macrophages (e.g., RAW 264.7)

This protocol is to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production.

Materials:

  • RAW 264.7 cells

  • 24-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions

  • Lipopolysaccharide (LPS) or recombinant C5a to induce inflammation

  • Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) or C5a (e.g., 50 nM) in the continued presence of this compound.

  • Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with the inflammatory agent only (positive control)

    • Cells treated with this compound only

    • Vehicle control

  • Incubate for a suitable period (e.g., 6-24 hours) to allow for cytokine production.

  • Collect the cell culture supernatants and store them at -80°C until analysis.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA or other appropriate methods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various studies.

ParameterValueCell Type/ModelAssayReference
IC₅₀ 31 nMHuman Polymorphonuclear LeukocytesC5a-induced β-glucuronidase release
Effective Concentration ~1 µMRAW 264.7 macrophagesInhibition of pro-inflammatory cytokine expression
MTT Assay Concentration 0.1 M (Note: This is likely a typographical error in the source, typical concentrations are in the nM to µM range)4T1 mouse mammary tumor cellsCell Viability
In vivo Oral Dose 1 mg/kg/daySOD1G93A ratsAmyotrophic Lateral Sclerosis Model
In vivo Drinking Water 20 µg/mLTg2576 miceAlzheimer's Disease Model

Troubleshooting

IssuePossible CauseSuggested Solution
This compound precipitation in media Stock solution not fully dissolved or concentration too high.Ensure complete dissolution of the stock solution. Prepare fresh working solutions and do not exceed the recommended final concentration.
High background in assays Contamination of reagents or cells.Use sterile techniques and fresh, high-quality reagents. Regularly test cells for mycoplasma contamination.
Inconsistent results Inconsistent cell seeding density or reagent preparation.Standardize cell seeding protocols and carefully prepare all solutions. Include appropriate controls in every experiment.
No observable effect This compound concentration too low, inactive compound, or C5aR1 not expressed.Perform a dose-response experiment to determine the optimal concentration. Ensure proper storage and handling of this compound. Verify C5aR1 expression in your cell line.

Conclusion

This compound is a valuable research tool for investigating the role of the C5a-C5aR1 axis in various physiological and pathological processes. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust and reproducible cell culture experiments. Adherence to proper preparation, storage, and experimental procedures will ensure the generation of high-quality and reliable data.

Application Notes and Protocols: Pmx-205 Administration via Oral Gavage vs. Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pmx-205 is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1 or CD88).[1][2][3] By inhibiting the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, this compound effectively mitigates the inflammatory cascade implicated in a variety of disease models, including neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis, as well as colitis and allergic asthma.[1][2][4][5][6] The choice of administration route is a critical parameter in experimental design, directly impacting the compound's bioavailability, pharmacokinetics, and ultimately, its therapeutic efficacy. This document provides a comparative overview and detailed protocols for the two most common administration routes for this compound in preclinical research: oral gavage and subcutaneous injection.

Data Presentation: Pharmacokinetic Comparison

A comprehensive pharmacokinetic analysis of this compound in mice has demonstrated significant differences between oral and subcutaneous administration routes.[7][8][9] Subcutaneous injection yields substantially higher bioavailability and more sustained plasma and central nervous system (CNS) exposure compared to oral administration.[7][8][9] These findings are crucial for selecting the appropriate administration route based on the experimental objectives, such as targeting systemic versus central pathologies.

Pharmacokinetic ParameterOral Gavage (1 mg/kg)Subcutaneous Injection (1 mg/kg)Key Takeaway
Bioavailability 23%[8][9]>90%[7][8][9]Subcutaneous route offers significantly higher drug exposure.
Time to Peak Plasma Concentration (Tmax) ~15 minutes[9]~30 minutes[9]Rapid absorption is observed for both routes.
Peak Plasma Concentration (Cmax) LowerHigherHigher peak concentration is achieved with subcutaneous injection.
CNS Exposure DetectableProlonged[7][8][9]Subcutaneous administration leads to more sustained levels in the CNS.
Elimination Half-life ~20 minutes[8][9]~20 minutes[8][9]The elimination half-life is similar regardless of the administration route.
Drug Accumulation (Repeated Dosing) No accumulation observed in blood, brain, or spinal cord.[7][8][9]No accumulation observed in blood, brain, or spinal cord.[7][8][9]Both routes are suitable for chronic dosing regimens without significant accumulation.[7][8][9]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the C5aR1 signaling pathway. The following diagram illustrates this mechanism.

G cluster_0 Cell Membrane C5aR1 C5aR1 (CD88) Receptor GPCR G-Protein Coupling C5aR1->GPCR Activates C5a C5a (Anaphylatoxin) C5a->C5aR1 Binds Pmx205 This compound Pmx205->C5aR1 Inhibits Inflammation Pro-inflammatory Response (e.g., Cytokine Release, Chemotaxis) GPCR->Inflammation Initiates Signaling Cascade

Caption: this compound mechanism of action on the C5a-C5aR1 signaling pathway.

Experimental Protocols

The following protocols are generalized from methodologies reported in peer-reviewed literature.[4][6][7][9][10][11][12] Researchers should adapt these protocols to their specific experimental models and institutional guidelines.

Protocol 1: this compound Administration via Oral Gavage

Oral gavage is a common method for precise oral dosing in rodents. While this compound is orally active, its bioavailability is lower via this route compared to subcutaneous injection.[8][9]

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 1% ethanol solution)[6]

  • Vortex mixer and/or sonicator

  • Animal scale

  • Appropriately sized gavage needles (flexible or rigid)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the number and weight of the animals.

    • Dissolve the this compound powder in the chosen vehicle. Sonication may be required to achieve full dissolution.[2] Prepare the solution fresh daily.

  • Animal Preparation:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.

  • Administration:

    • Fill a syringe with the calculated volume of the this compound solution and attach the gavage needle.

    • Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly dispense the solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for a short period to ensure there are no adverse effects, such as respiratory distress.

Protocol 2: this compound Administration via Subcutaneous Injection

Subcutaneous injection is a highly effective method for administering this compound, resulting in high bioavailability and sustained plasma and CNS concentrations.[7][8][9]

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, 1% ethanol solution)[6]

  • Vortex mixer

  • Animal scale

  • Sterile syringes (e.g., 0.5 mL or 1 mL insulin syringes)

  • Appropriately sized sterile needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound for the desired dose (e.g., 1-2 mg/kg).[6][10]

    • Dissolve the this compound powder in the sterile vehicle. Ensure complete dissolution.

  • Animal Preparation:

    • Weigh each animal to calculate the exact injection volume.

    • Properly restrain the animal.

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Lift a fold of skin, typically in the interscapular region (between the shoulder blades).

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of discomfort or local reaction at the injection site.

Experimental Workflow Example

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model.

G cluster_workflow Experimental Workflow start Animal Model Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound Oral, this compound SC) start->grouping dosing Chronic Dosing Regimen (e.g., Daily for 12 weeks) grouping->dosing monitoring Behavioral and Physiological Monitoring dosing->monitoring endpoints Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoints analysis Data Analysis and Interpretation endpoints->analysis

References

Application Notes and Protocols for PMX-205 Administration in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the C5a receptor antagonist, PMX-205, through drinking water in preclinical research models.

Introduction

This compound is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1 or CD88)[1][2]. It is widely utilized in preclinical research to investigate the role of the C5a-C5aR1 signaling axis in various inflammatory and neurodegenerative disease models[3][4][5]. Administration via drinking water offers a non-invasive and less stressful method for chronic dosing in animal models, ensuring sustained compound exposure[4][6].

Mechanism of Action

This compound functions by blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, C5aR1[7]. This interaction prevents the downstream signaling cascade that leads to the recruitment and activation of immune cells such as neutrophils, eosinophils, and macrophages, thereby mitigating the inflammatory response[8][9]. The inhibition of C5aR1 signaling by this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines like IL-4 and IL-10[1][3].

PMX205_Mechanism_of_Action cluster_0 Cell Membrane C5aR1 C5aR1 (CD88) Inflammation Pro-inflammatory Response C5aR1->Inflammation Activates C5a C5a C5a->C5aR1 Binds PMX205 This compound PMX205->C5aR1 Blocks Anti_Inflammation Anti-inflammatory Response PMX205->Anti_Inflammation Promotes

Diagram 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various preclinical studies.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueReference
Molecular Weight 839.05 g/mol
Formula C45H62N10O6
Solubility in Water Soluble to 1 mg/mL with sonication
IC50 for C5aR1 31 nM[10]
Activity Orally active and brain penetrant

Table 2: Dosing Regimens in Drinking Water (Murine Models)

Disease ModelConcentration in WaterEquivalent Daily DoseMouse StrainReference
DSS-Induced Colitis Not specified100 or 200 µ g/day/mouse BALB/c, C57BL/6[1][3]
Amyotrophic Lateral Sclerosis (ALS) 20 or 60 µg/mL3 and 9 mg/kg/dayhSOD1G93A[6]
Alzheimer's Disease 10-20 µg/mL~3-6 mg/kg/dayTg2576[5][7][11]
Alzheimer's Disease 20 µg/mLNot specified3xTg[7]

Experimental Protocols

Preparation of this compound Solution for Drinking Water

Materials:

  • This compound powder

  • Sterile, distilled water

  • Sonicator

  • Sterile drinking water bottles

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the total amount of this compound required based on the desired concentration and the total volume of drinking water to be prepared.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • In a sterile container, add the this compound powder to a small volume of sterile, distilled water.

  • Sonicate the solution to aid in dissolution, as this compound is soluble up to 1 mg/mL in water with sonication.

  • Once fully dissolved, bring the solution to the final desired volume with sterile, distilled water.

  • Mix the final solution thoroughly.

  • Transfer the this compound-infused water to sterile drinking water bottles.

Note: It is recommended to prepare fresh solutions regularly. In studies of DSS-induced colitis, the DSS-containing water was replaced every other day, a practice that can be adapted for this compound administration to ensure stability and freshness[3].

Animal Husbandry and Dosing

Procedure:

  • House animals in accordance with institutional guidelines and approved animal care and use protocols.

  • For studies involving drinking water additives, it is crucial to monitor the animals' fluid intake to ensure they are not dehydrated due to any potential alteration in the taste or smell of the water[12].

  • Before initiating the this compound treatment, measure the baseline daily water consumption for each cage for a minimum of three days[12].

  • Replace the regular drinking water with the freshly prepared this compound solution.

  • Measure the volume of the this compound solution consumed daily for at least the first three days of administration to ensure that water intake is not significantly reduced[12].

  • Monitor the animals daily for any signs of dehydration or changes in body weight, especially during the initial phase of treatment[12].

  • The frequency of changing the medicated water should be determined based on the stability of the compound in solution and the experimental design. A common practice is to replace the water every 2-3 days[3].

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Administration Administration and Monitoring Calculate Calculate this compound Amount Weigh Weigh this compound Calculate->Weigh Dissolve Dissolve in Water (with Sonication) Weigh->Dissolve Final_Volume Bring to Final Volume Dissolve->Final_Volume Mix Mix Thoroughly Final_Volume->Mix Baseline Measure Baseline Water Intake (3 days) Administer Provide this compound Water Baseline->Administer Monitor_Intake Monitor Water Intake (daily for 3 days) Administer->Monitor_Intake Replace Replace Solution (every 2-3 days) Administer->Replace Regularly Monitor_Health Monitor Animal Health (daily) Monitor_Intake->Monitor_Health

References

Application Notes and Protocols for Pmx-205 in Blocking Microglial Activation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by the activation of microglia, is a key pathological feature in a range of neurodegenerative diseases. The complement system, a crucial component of the innate immune response, has been implicated in driving this inflammatory cascade. Specifically, the complement activation product C5a can potently activate microglia through its receptor, C5aR1, leading to the release of pro-inflammatory cytokines and other neurotoxic molecules.[1][2] Pmx-205 is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the C5a receptor 1 (C5aR1).[3] By blocking the interaction between C5a and C5aR1, this compound offers a targeted therapeutic strategy to quell microglial-driven neuroinflammation. In vivo studies in animal models of Alzheimer's disease have demonstrated that this compound can reduce microglial activation, decrease the expression of neurotoxic genes, and promote a more neuroprotective microglial phenotype.[1][3]

These application notes provide a comprehensive guide for the use of this compound in in vitro settings to study and inhibit microglial activation. Detailed protocols for cell culture, induction of activation, this compound treatment, and subsequent analysis are provided to facilitate research into the therapeutic potential of C5aR1 antagonism.

Mechanism of Action: this compound in Microglia

This compound functions as a competitive antagonist at the C5aR1, a G protein-coupled receptor expressed on the surface of microglia.[4][5] In pathological conditions within the central nervous system, localized complement activation can lead to an increase in C5a. The binding of C5a to C5aR1 on microglia triggers a signaling cascade that results in cellular activation. This activation is characterized by morphological changes, proliferation, migration, and the production of pro-inflammatory mediators. This compound prevents the binding of C5a to C5aR1, thereby inhibiting the downstream signaling pathways responsible for microglial activation and the subsequent inflammatory response.

cluster_membrane Microglial Cell Membrane C5aR1 C5aR1 Activation Microglial Activation (Pro-inflammatory Cytokines, etc.) C5aR1->Activation Triggers C5a C5a C5a->C5aR1 Binds Pmx205 This compound Pmx205->C5aR1 Blocks cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate & Culture Primary Microglia Pretreat Pre-treat with this compound (1-2 hours) Isolate->Pretreat Stimulate Stimulate with C5a (6-24 hours) Pretreat->Stimulate Cytokine Cytokine Measurement (ELISA) Stimulate->Cytokine ICC Immunocytochemistry (Iba1, CD68) Stimulate->ICC Morphology Morphological Analysis Stimulate->Morphology cluster_inputs Inputs cluster_process Experimental Process cluster_outputs Outputs (Measures of Activation) Cells Microglial Cells (Primary or BV-2) Treatment Cell Treatment & Incubation Cells->Treatment Stimulus Activating Stimulus (e.g., C5a) Stimulus->Treatment Inhibitor C5aR1 Antagonist (this compound) Inhibitor->Treatment Cytokines Cytokine Release Treatment->Cytokines Genes Gene Expression Treatment->Genes Morphology Cell Morphology Treatment->Morphology

References

Application Note: Pmx-205 in the DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1] The dextran sulfate sodium (DSS)-induced colitis model is a widely utilized preclinical model in IBD research due to its simplicity, reproducibility, and ability to mimic key aspects of human UC, particularly the innate immune response.[2][3][4] Growing evidence points to the involvement of the complement system, a crucial part of innate immunity, in the pathogenesis of IBD.[5][6] Activation of the complement cascade generates the potent pro-inflammatory anaphylatoxin C5a. C5a exerts its effects by binding to its receptor, C5aR1 (or CD88), which is expressed on various immune cells. This interaction triggers a cascade of inflammatory responses. Pmx-205 is a potent, orally active cyclic peptide antagonist of the C5a receptor[7][8] that has shown significant efficacy in ameliorating inflammation in the DSS-induced colitis model, making it a valuable tool for studying IBD therapeutics.[1][9]

This document provides detailed protocols for utilizing this compound in a DSS-induced colitis model, summarizes expected quantitative outcomes, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathways

DSS induces colitis by exerting a direct toxic effect on colonic epithelial cells, disrupting the intestinal barrier integrity.[3][4] This breach allows luminal bacteria and their products to penetrate the lamina propria, triggering a robust inflammatory response from the underlying immune cells.[4] Several key signaling pathways are activated:

  • Complement C5a-C5aR1 Axis: The inflammatory environment in the colon activates the complement system, leading to the production of C5a. C5a binds to C5aR1 on myeloid cells, amplifying the inflammatory cascade, recruiting immune cells, and promoting the release of pro-inflammatory cytokines.[5][6] this compound acts as a non-competitive antagonist at the C5aR1 receptor, effectively blocking this pro-inflammatory signaling.[1][9]

  • NLRP3 Inflammasome: DSS is known to activate the NLRP3 inflammasome in macrophages.[10] This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, potent drivers of gut inflammation.[10][11]

  • Toll-Like Receptor (TLR) and NF-κB Signaling: Bacterial components entering the lamina propria are recognized by TLRs on immune cells. This engagement activates the NF-κB signaling pathway, a central regulator of inflammation.[11][12] Activated NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and pro-IL-1β.[11]

This compound's primary mechanism is the inhibition of the C5a-C5aR1 axis. By blocking this pathway, it reduces the production of downstream pro-inflammatory cytokines and promotes an anti-inflammatory environment, characterized by increased levels of IL-4 and IL-10.[1][9]

G cluster_epithelium Epithelial Barrier cluster_lamina Lamina Propria DSS DSS Barrier Epithelial Cell Disruption DSS->Barrier Direct Toxicity NLRP3 NLRP3 Inflammasome Activation DSS->NLRP3 Complement Complement Activation DSS->Complement Bacteria Luminal Bacteria & Antigens TLR TLR Bacteria->TLR binds Barrier->Bacteria Translocation ImmuneCell Macrophage / Immune Cell NFkB NF-κB Activation TLR->NFkB ProCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, pro-IL-1β) NFkB->ProCytokines Transcription NLRP3->ProCytokines matures IL-1β Inflammation Inflammation & Tissue Damage ProCytokines->Inflammation C5a C5a Complement->C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 binds C5aR1->Inflammation Amplifies Pmx205 This compound Pmx205->C5aR1 BLOCKS

Caption: Signaling pathways in DSS-induced colitis and this compound intervention.

Experimental Protocols

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis. The concentration of DSS and mouse strain are critical variables.[1][3]

  • Animals: 8-12 week old male mice. BALB/c and C57BL/6 are commonly used strains, with C57BL/6 being more susceptible.[1]

  • Housing: House mice under standard conditions with ad libitum access to food and water.[13]

  • DSS Preparation: Prepare DSS (MW: 36,000-50,000 Da) solution fresh in autoclaved drinking water.[14] Filter sterilize the solution using a 0.22 µm filter.[13]

    • For BALB/c mice: Use 5% DSS (w/v).[1]

    • For C57BL/6 mice: Use 1.5% - 3% DSS (w/v).[1][15]

  • Induction:

    • Acclimatize mice for at least one week before the experiment begins.

    • Record the initial body weight of each mouse on Day 0.[14]

    • Replace regular drinking water with the prepared DSS solution.

    • Administer DSS-containing water for 5 to 7 consecutive days for an acute model.[1]

    • Provide fresh DSS solution every 2 days.[14]

    • The control group receives regular autoclaved drinking water.

This compound Administration

This compound can be administered in both prophylactic (preventative) and therapeutic (treatment) regimens.[1][9]

  • Preparation: this compound is water-soluble.[7] Dissolve in sterile water for oral administration.

  • Dosage: 100-200 µg per mouse per day (equivalent to approx. 5-10 mg/kg).[1] Other studies have used 3-5 mg/kg.[15][16]

  • Route: Oral gavage.

  • Regimens:

    • Prophylactic Regimen: Begin daily oral administration of this compound one day before starting DSS administration (Day -1) and continue throughout the DSS treatment period.[1]

    • Therapeutic Regimen: Begin daily oral administration of this compound on Day 3 or Day 5, after colitis has been established, and continue through Day 6 or until the end of the experiment.[1][15]

    • Vehicle Control: The DSS-only group should receive an equivalent volume of the vehicle (water) by oral gavage.

Assessment of Colitis Severity
  • Daily Monitoring:

    • Body Weight: Record the weight of each mouse daily. Weight loss is a key indicator of disease severity.[14]

    • Disease Activity Index (DAI): Calculate the DAI score daily based on weight loss, stool consistency, and the presence of blood in the stool (hematochezia). Scoring systems can be adapted from established protocols.[17]

  • Post-Mortem Analysis (at experiment endpoint, e.g., Day 7):

    • Colon Length: Euthanize mice and carefully dissect the entire colon from the cecum to the anus. Measure the length in centimeters. Colon shortening is a classic macroscopic sign of inflammation.[1][14]

    • Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation severity, extent of injury, and crypt damage.[1][17]

    • Cytokine Analysis: Homogenize a segment of the colon tissue to measure levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-4, IL-10) cytokines using methods like ELISA or multiplex assays.[1][2]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (≥ 7 days) Day_neg1 Day -1: Start Prophylactic this compound Acclimatize->Day_neg1 Prophylactic Group Day_0 Day 0: Start DSS Administration Record Initial Body Weight Acclimatize->Day_0 Day_neg1->Day_0 Day_1_6 Days 1-6: Daily Monitoring (Weight, DAI Score) Day_0->Day_1_6 Day_3 Day 3: Start Therapeutic this compound Day_1_6->Day_3 Therapeutic Group Day_7 Day 7 (Endpoint): Euthanasia & Sample Collection Day_1_6->Day_7 Macro Macroscopic Analysis (Colon Length) Day_7->Macro Histo Histological Scoring Day_7->Histo Cyto Cytokine Profiling Day_7->Cyto

References

Pmx-205 Treatment Regimen for Chronic Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pmx-205 is a potent, orally active, and brain-penetrant cyclic peptide antagonist of the complement C5a receptor (C5aR1), with an IC50 of 31 nM. It has demonstrated significant therapeutic potential in various preclinical models of chronic neurodegenerative diseases by mitigating neuroinflammation. The complement system, a key component of the innate immune response, has been implicated in the pathology of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[1][2] Specifically, the C5a-C5aR1 signaling axis is known to recruit and activate microglia and astrocytes, contributing to the inflammatory environment that exacerbates neurodegeneration.[3][4] this compound works by blocking this interaction, thereby reducing the inflammatory cascade.[3]

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in common rodent models of neurodegenerative diseases, based on published preclinical studies.

Data Presentation: Efficacy of this compound in Neurodegenerative Disease Models

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound.

Table 1: this compound Treatment in Alzheimer's Disease Mouse Models

Animal ModelTreatment RegimenDurationKey Pathological OutcomesKey Behavioral Outcomes
Tg2576 Mice 20 µg/ml in drinking water12 weeks (from 12 to 15 months of age)- 49-62% reduction in fibrillar amyloid deposits[3]- 42-68% reduction in activated glia[3]- 49% decrease in plaque-associated activated microglia (CD45)[3]- 29% decrease in total amyloid (6E10)[3]Improved performance in a passive avoidance behavioral task[3]
3xTg Mice 10-20 µg/ml in drinking water2-3 months- 69% reduction in hyperphosphorylated tau[3][4]Not specified

Table 2: this compound Treatment in Amyotrophic Lateral Sclerosis (ALS) Rodent Models

Animal ModelTreatment RegimenDurationKey Pathological OutcomesKey Motor and Survival Outcomes
hSOD1G93A Mice (pre-onset) 60 µg/ml in drinking waterFrom an early age, before disease onset- Reduced pro-inflammatory monocytes and granulocytes- Increased T-helper lymphocytes in peripheral blood[1][2]- Significantly improved hindlimb grip strength- Slower disease progression- Extended survival[1][2]
hSOD1G93A Mice (post-onset) 9 mg/kg/day in drinking waterStarting 3 weeks after disease onsetNot specified- Attenuated disease progression- Significantly extended survival[1]
SOD1G93A Rats 1 mg/kg/day (oral)Starting at day 28 or day 70- Reduced astroglial proliferation in the lumbar spinal cord[4]- Significant extension of survival time- Reduction in end-stage motor scores[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in preclinical models.

Pmx205_Mechanism_of_Action cluster_inflammation Neuroinflammation C5a C5a C5aR1 C5aR1 (on Microglia/Astrocytes) C5a->C5aR1 Binds to Glial_Activation Glial Activation & Pro-inflammatory Cytokine Release C5aR1->Glial_Activation Activates This compound This compound This compound->C5aR1 Antagonizes Neurodegeneration Neurodegeneration Glial_Activation->Neurodegeneration Contributes to Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Neurodegenerative Disease Animal Model (e.g., Tg2576, hSOD1G93A) Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound Treatment Animal_Model->Treatment_Groups Administration Administer this compound (e.g., in drinking water or s.c. injection) Monitor dosage and animal health Treatment_Groups->Administration Behavioral Behavioral Testing (e.g., Passive Avoidance, Grip Strength) Administration->Behavioral Pathological Post-mortem Pathological Analysis - Immunohistochemistry (Amyloid, Tau, Glia) - Biochemical Assays Behavioral->Pathological Data_Analysis Quantitative Data Analysis and Statistical Comparison Pathological->Data_Analysis

References

Application Note: Quantification of Pmx-205 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pmx-205 in plasma. This compound is a potent cyclic hexapeptide inhibitor of the complement C5a receptor 1 (C5aR1), a key target in various inflammatory and neurodegenerative diseases.[1][2][3][4][5][6] The described method utilizes protein precipitation for sample preparation and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a promising therapeutic agent that acts as a potent antagonist of the C5a receptor (C5aR1, CD88).[3] The C5a/C5aR1 signaling pathway is a critical component of the innate immune system's complement cascade.[3] Upon activation, this pathway can drive pro-inflammatory responses implicated in a range of pathologies, including neurodegenerative disorders and inflammatory diseases.[3] By blocking the interaction of the anaphylatoxin C5a with its receptor, this compound can mitigate these inflammatory effects.

The development of a reliable method for the quantification of this compound in plasma is essential for preclinical and clinical drug development, enabling the assessment of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note provides a detailed protocol for an established LC-MS/MS assay for this compound quantification in plasma, based on the method developed by Kumar et al. (2018).[1][3][4][5][6]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the C5a/C5aR1 signaling pathway. The diagram below illustrates the mechanism of action.

This compound Mechanism of Action C5a C5a C5aR1 C5aR1 (CD88) Receptor C5a->C5aR1 Binds to ProInflammatory Pro-inflammatory Signaling Cascade C5aR1->ProInflammatory Activates Pmx205 This compound Pmx205->C5aR1 Blocks Inflammation Inflammatory Response ProInflammatory->Inflammation Leads to

This compound blocks C5a binding to its receptor, C5aR1.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in plasma samples.

Materials and Reagents
  • This compound analytical standard

  • PMX53 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Milli-Q or HPLC grade water

  • Control plasma

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS), PMX53, in 50% methanol at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.

Sample Preparation Workflow

The following diagram outlines the plasma sample preparation workflow.

Plasma Sample Preparation Workflow Start Start: 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard (PMX53) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Add 1:3 ice-cold Acetonitrile Vortex1->Precipitate Sonicate Sonicate Precipitate->Sonicate Centrifuge Centrifuge (13,000 x g, 30 min) Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in 50 µL 75% Methanol/Water Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

A protein precipitation method for plasma sample preparation.
Detailed Sample Preparation Protocol

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard (PMX53) working solution.

  • Vortex the sample briefly.

  • Add three volumes of ice-cold acetonitrile to precipitate the plasma proteins.

  • Sonicate the mixture.

  • Centrifuge the samples at 13,000 x g for 30 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant using a sample concentrator at room temperature.

  • Reconstitute the dried extract in 50 µL of 75% methanol in water.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column Agilent Poroshell 120 SB-C18 (150 x 2.1 mm; 2.7 µm)
Mobile Phase A Milli-Q water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A binary gradient was used. The specific gradient profile was not detailed in the source literature. A representative gradient is suggested, which may require optimization.
Flow Rate Variable flow rate was used in the source method. A constant flow rate of 0.3-0.5 mL/min is a typical starting point for a 2.1 mm ID column.
Column Temp. Ambient or controlled at 40°C
Injection Vol. 10 µL
Total Run Time 18 minutes
Retention Time This compound: ~6.7 min; PMX53: ~6.5 min

Mass Spectrometry (MS) Parameters:

ParameterValue
MS System API 3200 triple quadrupole Q TRAP or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5000 V
Source Temperature 550 °C
Nebulizer Gas (GS1) 70 psi
Auxiliary Gas (GS2) 70 psi
Curtain Gas 20 (arbitrary units)
Collision Gas 5 (arbitrary units)
Collision Cell Entrance Potential 20 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Purpose
This compound 420.270.0Quantification
420.2105.2Qualification
420.2105.0Qualification
PMX53 (IS) 448.6120.2Quantification
448.670.0Qualification
448.6162.1Qualification

Quantitative Data

The LC-MS/MS method was validated according to regulatory guidelines and demonstrated high sensitivity and accuracy.[1][3]

Method Validation Summary:

ParameterResult
Lower Limit of Quantification (LLOQ) 3-6 ng/mL in plasma
Linearity Not explicitly stated in search results, but the method was used for pharmacokinetic studies, implying a suitable linear range.
Precision & Accuracy Within acceptable limits as per regulatory guidelines. Specific values for QC samples at different levels were not available in the search results.
Recovery & Matrix Effect Not explicitly stated in search results.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and the high selectivity of the MRM detection make this method well-suited for high-throughput analysis in support of pharmacokinetic and other drug development studies. The provided protocols and parameters should serve as a strong foundation for researchers to implement this method in their laboratories. Further optimization, particularly of the LC gradient, may be beneficial to suit specific instrumentation and analytical requirements.

References

Troubleshooting & Optimization

Pmx-205 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pmx-205. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor (C5aR, also known as CD88).[1][2] It functions by blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby inhibiting downstream signaling pathways that mediate inflammatory responses.[1][3] This makes this compound a valuable tool for studying the role of the C5a-C5aR axis in various inflammatory and neurodegenerative diseases.

Q2: What are the primary applications of this compound in research?

This compound is widely used in pre-clinical research to investigate the therapeutic potential of C5aR antagonism in various disease models. Key research areas include:

  • Neurodegenerative Diseases: Studies have shown its efficacy in animal models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease.[4]

  • Inflammatory Bowel Disease (IBD): this compound has been demonstrated to ameliorate colon inflammation in murine models of colitis.[4]

  • Allergic Asthma: Research indicates that this compound can reduce airway inflammation in mouse models of allergic asthma.[5]

Troubleshooting Guide: Solubility and Formulation

Issue 1: Difficulty Dissolving this compound in Aqueous Solutions

Symptoms:

  • The compound does not fully dissolve in water, even at a concentration of 1 mg/mL.

  • Visible particulate matter remains after vortexing or mixing.

Possible Causes:

  • Insufficient energy to break the crystal lattice of the peptide.

  • The compound may have formed aggregates.

Solutions:

  • Sonication: As recommended by suppliers, sonication is often necessary to achieve dissolution in water at concentrations up to 1 mg/mL.[4] Use a bath sonicator or a probe sonicator on low power to avoid heating the sample.

  • Gentle Heating: If sonication is insufficient, gentle warming of the solution (e.g., to 37°C) may aid dissolution. However, prolonged heating should be avoided to prevent degradation.

  • Use of Co-solvents: For in vivo studies where an aqueous-based formulation is desired, a small percentage of an organic solvent or a solubilizing agent can be used. For example, some protocols use 1% ethanol as a solvent for in vivo experiments.[5]

Issue 2: Precipitation of this compound When Diluting a DMSO Stock Solution

Symptoms:

  • A precipitate forms immediately upon diluting a concentrated DMSO stock of this compound with an aqueous buffer (e.g., PBS, cell culture media).

Possible Causes:

  • Poor Solubility in Aqueous Buffers: this compound is significantly more soluble in DMSO (up to 100 mg/mL) than in aqueous solutions.[2] High concentrations of DMSO in the final solution can be toxic to cells.

  • "Salting Out" Effect: The high concentration of salts in some buffers can reduce the solubility of the peptide.

Solutions:

  • Lower the Final Concentration: If possible, work with a lower final concentration of this compound in your assay.

  • Optimize the Dilution Method:

    • Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.

    • Consider a serial dilution approach, where the DMSO stock is first diluted in a smaller volume of buffer before being added to the final volume.

  • Incorporate a Surfactant: For in vitro assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the aqueous buffer can help maintain the solubility of the peptide.

  • Formulation with Co-solvents: For in vivo preparations, specific formulations have been developed to maintain solubility. An example protocol involves a multi-step addition of solvents:

    • First, dissolve this compound in DMSO.

    • Next, add PEG300 and mix thoroughly.

    • Then, add Tween-80 and mix again.

    • Finally, add saline or ddH2O to reach the final volume.[2]

Issue 3: Potential for Aggregation

Symptoms:

  • Inconsistent results in bioassays.

  • Visible cloudiness or precipitation in stock solutions over time.

Possible Causes:

  • Hydrophobic Interactions: As a peptide with hydrophobic residues, this compound may have a tendency to aggregate in aqueous solutions.

  • Improper Storage: Repeated freeze-thaw cycles can promote aggregation.

Solutions:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your DMSO stock solutions into single-use volumes and store them at -20°C or -80°C.[1]

  • Use Freshly Prepared Solutions: For optimal results, it is recommended to use freshly prepared working solutions.[2]

  • Incorporate Aggregation Inhibitors: In some cases, the inclusion of excipients like cyclodextrins (e.g., SBE-β-CD) in the formulation can help to prevent aggregation and improve solubility.[6]

Quantitative Data Summary

The following tables summarize the reported solubility of this compound in various solvents.

Table 1: Solubility of this compound

SolventConcentrationNotes
Waterup to 1 mg/mLSonication is required.[4]
DMSOup to 100 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.[2]
1% EthanolNot specifiedUsed as a vehicle for in vivo studies.[5]

Table 2: Example Formulations for In Vivo Studies

Formulation Components (in order of addition)Final Concentration of this compound
1. This compound in DMSO (stock) 2. PEG300 3. Tween-80 4. ddH2O or Saline≥ 2.5 mg/mL[6]
1. This compound in DMSO (stock) 2. 20% SBE-β-CD in Saline≥ 2.5 mg/mL[6]
1. This compound in DMSO (stock) 2. Corn Oil≥ 2.5 mg/mL[6]
This compound in Carboxymethylcellulose-sodium (CMC-Na) solution5 mg/mL (as a homogeneous suspension)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro MTT Assay with this compound

This protocol is adapted from a study investigating the effect of this compound on the viability of 4T1 mouse mammary tumor cells.

  • Cell Seeding: Plate 4T1 cells in a 96-well plate at a density of 5.0 x 10^4 cells/mL in complete medium and incubate for 24 hours.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock solution. Ensure the final concentration of DMSO is consistent across all wells and is non-toxic to the cells (typically <0.5%). Add the this compound dilutions to the cells. Include appropriate controls (e.g., vehicle control with DMSO, positive control).

  • MTT Addition: 5 hours before the desired time point (e.g., 24, 48, 72 hours), add 5 µL of a 12 mM MTT stock solution to each well.

  • Solubilization: 3 hours before reading, add 50 µL of a SDS-HCl solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]

Visualizations

Pmx_205_Mechanism_of_Action cluster_0 C5a-C5aR Signaling Pathway C5a C5a C5aR C5a Receptor (C5aR/CD88) C5a->C5aR Binds and Activates Inflammation Pro-inflammatory Response C5aR->Inflammation Initiates Pmx205 This compound Pmx205->C5aR Antagonizes

Caption: Mechanism of action of this compound as a C5a receptor antagonist.

Pmx205_Solubility_Troubleshooting start Start: Dissolving this compound issue Issue: Poor Solubility or Precipitation start->issue aqueous In Aqueous Solution? issue->aqueous dmso_dilution Diluting DMSO Stock? issue->dmso_dilution sonicate Apply Sonication aqueous->sonicate Yes optimize_dilution Optimize Dilution (e.g., drop-wise addition) dmso_dilution->optimize_dilution Yes heat Gentle Warming (37°C) sonicate->heat Still issues success Success: Soluble sonicate->success cosolvent Use Co-solvents/ Formulation heat->cosolvent Still issues heat->success cosolvent->success surfactant Add Surfactant (e.g., Tween-20) optimize_dilution->surfactant Still issues optimize_dilution->success surfactant->cosolvent Still issues surfactant->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing Pmx-205 delivery for CNS targets

Author: BenchChem Technical Support Team. Date: November 2025

<_

  • Pmx-205 CNS Delivery Optimization: A Technical Support Guide

Disclaimer: this compound is a hypothetical therapeutic agent. The following technical support information is based on established principles of central nervous system (CNS) drug development and delivery. The data and protocols provided are illustrative and intended for guidance purposes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in the CNS?

A1: this compound is a potent, cyclized peptide antagonist of the C5a receptor 1 (C5aR1).[1][2][3] In CNS pathologies such as neurodegenerative diseases, the complement component C5a is upregulated and acts as a potent inflammatory mediator, recruiting and activating microglia and astrocytes.[4][5] By blocking the C5a-C5aR1 signaling pathway, this compound is designed to reduce neuroinflammation, decrease glial cell activation, and ultimately protect neurons from inflammatory damage.[1][4][5]

Q2: How does this compound cross the Blood-Brain Barrier (BBB)?

A2: this compound is a cyclic peptide that demonstrates the ability to penetrate the CNS.[1][6] While the precise mechanism is under investigation, its cyclic structure may enhance stability and facilitate transport. Studies have shown that this compound can be detected in the brain and spinal cord after oral administration.[1][4][6] It is hypothesized that in disease states where the BBB is compromised, the entry of this compound into the CNS is further increased.[1]

Q3: What administration routes have been tested for this compound?

A3: Preclinical studies in mice have evaluated intravenous, intraperitoneal, subcutaneous, and oral (in drinking water) administration of this compound.[3][6][7] Oral bioavailability was determined to be approximately 23%.[3][6][7] Subcutaneous administration resulted in high bioavailability (over 90%) and prolonged plasma and CNS exposure.[3][6][7]

Q4: What is the reported half-life of this compound in preclinical models?

A4: In mice, this compound follows a two-compartment model with a rapid elimination half-life of approximately 20 minutes following intravenous administration.[3][6][7] However, subcutaneous dosing has been shown to provide more prolonged exposure in both plasma and the CNS.[3][6]

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Concentration in CNS Tissue

Question: My LC-MS/MS analysis shows very low or no this compound in brain homogenate or cerebrospinal fluid (CSF) after administration. What could be the cause?

Answer: This is a common challenge in CNS drug development.[8][9] Several factors could contribute to this issue. Use the following decision tree and table to troubleshoot.

G start Low CNS Concentration Detected q_route Which administration route was used? start->q_route a_oral Oral (p.o.) q_route->a_oral p.o. a_iv Intravenous (i.v.) q_route->a_iv i.v. a_sc Subcutaneous (s.c.) q_route->a_sc s.c. check_bioavailability Verify Oral Bioavailability. Consider fasting status and formulation. a_oral->check_bioavailability check_timing Check Sampling Time. Rapid elimination (t½ ≈ 20 min) may require earlier time points. a_iv->check_timing check_dose Review Dosing & Formulation. Ensure correct dose and stability. SC route provides higher exposure. a_sc->check_dose check_bbb Is the BBB intact in your model? This compound penetration is higher in models with BBB breakdown. check_bioavailability->check_bbb check_timing->check_bbb check_dose->check_bbb check_assay Validate LC-MS/MS Assay. Confirm sensitivity, recovery, and matrix effects. check_bbb->check_assay

Caption: Troubleshooting workflow for low CNS drug concentration.

Potential Cause Troubleshooting Step Recommendation
Route of Administration The oral bioavailability of this compound is ~23%, while subcutaneous is >90%.[3][6][7]For initial studies confirming CNS penetration, consider using subcutaneous administration to maximize systemic exposure.
Sampling Time This compound has a short half-life (~20 min).[3][6] Sampling at later time points may miss the peak concentration.Perform a time-course study, collecting CNS and plasma samples at early time points (e.g., 15, 30, 60, 120 minutes post-dose).
BBB Integrity This compound shows increased CNS entry in disease models where the BBB is compromised.[1]Confirm the BBB status in your model. If using healthy animals, expect lower CNS concentrations compared to disease models.
Analytical Sensitivity The concentration in the CNS may be below the lower limit of quantification (LLOQ) of your assay.Validate your LC-MS/MS method for brain tissue and CSF matrices. Ensure sufficient sensitivity and efficient extraction recovery.
Drug Stability Peptides can be susceptible to degradation in biological matrices.Ensure samples are processed quickly, stored at -80°C, and contain appropriate protease inhibitors.
Issue 2: Lack of Expected Therapeutic Effect in CNS Model

Question: I've confirmed this compound is reaching the CNS, but I'm not observing the expected downstream effects (e.g., reduced gliosis, improved behavioral outcomes). Why?

Answer: A sufficient concentration of the drug at the target site is crucial for a pharmacological response.[10] If CNS exposure is confirmed, the issue may lie with target engagement, dosing regimen, or the experimental model itself.

G start No Therapeutic Effect (CNS Exposure Confirmed) q_concentration Is the unbound brain concentration (Cbu) above the IC50? start->q_concentration a_yes Yes q_concentration->a_yes Concentration is sufficient a_no No/Unknown q_concentration->a_no Concentration is too low check_target Confirm C5aR1 Expression. Verify receptor presence and upregulation in your specific cell types and model. a_yes->check_target check_dosing Increase Dose or Dosing Frequency. Consider continuous infusion (e.g., osmotic minipump) to maintain exposure. a_no->check_dosing check_biomarkers Assess Proximal Biomarkers. Measure downstream targets of C5a-C5aR1 signaling (e.g., p-ERK, inflammatory cytokines) to confirm target engagement. check_target->check_biomarkers check_model Re-evaluate Model Pathophysiology. Ensure the C5a-C5aR1 axis is a significant driver of pathology in your specific model and timepoint. check_biomarkers->check_model

Caption: Logical path for troubleshooting lack of therapeutic effect.

Potential Cause Troubleshooting Step Recommendation
Insufficient Target Engagement The unbound drug concentration in the brain must exceed the IC50 for C5aR1 (IC50 = 31 nM) to achieve pharmacological inhibition.Determine the unbound fraction of this compound in brain tissue (fu,brain) to calculate the unbound concentration (Cbu). Aim for a dosing regimen that maintains Cbu > 31 nM.[2]
Dosing Regimen Due to its short half-life, bolus dosing may not provide sustained target coverage.Consider continuous delivery via subcutaneous osmotic minipumps or more frequent dosing to ensure target engagement over the therapeutic window.
Target Expression The expression of C5aR1 may vary between disease models, stages of disease, and specific CNS cell types.Use immunohistochemistry (IHC) or Western blot to confirm C5aR1 is expressed on relevant cells (e.g., microglia, astrocytes) in your model at the time of treatment.
Model-Specific Pathology The C5a-C5aR1 signaling pathway may not be the primary driver of the pathology you are measuring.Review literature to confirm the role of this pathway in your model. Consider measuring more proximal biomarkers of C5aR1 inhibition (e.g., downstream inflammatory markers) in addition to distal behavioral outcomes.[5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic data for this compound from published preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Route Source
Elimination Half-life (t½) ~20 min IV, IP, SC, PO [3][6][7]
Oral Bioavailability (F) 23% PO [3][6]
Subcutaneous Bioavailability (F) >90% SC [3][6]

| Primary Elimination Route | Urinary Excretion | IV |[3][6][7] |

Table 2: CNS Penetration & Potency

Parameter Value Description Source
C5aR1 Antagonist Potency (IC50) 31 nM In vitro measure of receptor inhibition.
Brain Penetrance Yes Detected in brain and spinal cord after oral and IV dosing. [1][4]

| Brain-to-Plasma Ratio (Kp,uu) | >1 (Hypothesized) | While not explicitly reported as Kp,uu, CNS concentrations above the IC50 are achievable, suggesting effective penetration.[1][2] | N/A |

Experimental Protocols

Protocol 1: Assessment of this compound CNS Penetration in a Rodent Model

This protocol describes a method to determine the concentration of this compound in plasma and brain tissue following administration.

  • Animal Dosing:

    • Administer this compound to mice (e.g., C57BL/6) via the desired route (e.g., 10 mg/kg, subcutaneous). Include a vehicle control group.

  • Sample Collection:

    • At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), anesthetize the animals.

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain, rinse with cold saline, blot dry, and record the weight.

    • Immediately snap-freeze plasma and brain samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile with an internal standard to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

    • Brain: Homogenize the brain tissue in 4 volumes of RIPA buffer. Perform protein precipitation on the homogenate as described for plasma.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from both plasma and brain samples using a validated LC-MS/MS method to quantify this compound concentrations.

    • Generate a standard curve using known concentrations of this compound spiked into the corresponding matrix (plasma or brain homogenate).

  • Data Analysis:

    • Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g of tissue).

    • Plot the concentration-time profiles for both compartments.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis cluster_2 Data Interpretation dose Administer this compound (e.g., 10 mg/kg s.c.) collect Collect Blood & Brain at Time Points dose->collect store Store Samples at -80°C collect->store prep_plasma Plasma Protein Precipitation store->prep_plasma prep_brain Brain Homogenization & Precipitation store->prep_brain lcms LC-MS/MS Quantification prep_plasma->lcms prep_brain->lcms analyze Calculate Concentrations (ng/mL plasma, ng/g brain) lcms->analyze plot Plot Concentration-Time Profiles analyze->plot

Caption: Experimental workflow for assessing CNS penetration.

References

Pmx-205 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PMX-205. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound, typically in lyophilized powder form, should be stored at -20°C in a desiccated environment.[1] Under these conditions, it is reported to be stable for at least three to four years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2] Some suppliers recommend storing stock solutions at -80°C for up to 6 months and at -20°C for 1 month in a sealed container, away from moisture.[3][4]

Q3: In which solvents is this compound soluble?

A3: this compound has good solubility in several organic solvents and limited solubility in aqueous solutions. For optimal results, use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of this compound, especially in DMSO.[1]

Q4: Is this compound stable in aqueous solutions?

A4: this compound has limited solubility in purely aqueous solutions.[4] For experiments requiring an aqueous buffer, it is common to first dissolve this compound in an organic solvent like DMSO and then further dilute it with the aqueous buffer. The stability in aqueous solutions can be pH-dependent and is generally lower than in organic solvents. It is recommended to prepare fresh aqueous solutions for each experiment.

Q5: Is this compound stable in biological fluids?

A5: this compound exhibits greater stability in in vivo environments compared to its parent compound, PMX53.[5] However, as a peptide-based molecule, it can be subject to degradation by peptidases in the gastrointestinal tract.[6] Studies have shown good stability in mouse serum and plasma at 37°C for at least 60 minutes.[7]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation of this compound in solution - The concentration of this compound exceeds its solubility limit in the chosen solvent.- The solvent quality is poor (e.g., wet DMSO).- Temperature fluctuations affecting solubility.- Ensure the concentration is within the known solubility limits (see Table 2).- Use fresh, high-quality anhydrous solvents.[1]- If precipitation occurs upon cooling, gently warm the solution and sonicate. For long-term storage, consider storing at a lower concentration.
Loss of biological activity - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).- Degradation of this compound in the experimental medium.- Use of an inappropriate solvent that may affect the compound's integrity.- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Adhere to recommended storage temperatures and durations (see Table 1).- Prepare fresh working solutions from a frozen stock for each experiment.- Verify the compatibility of your experimental buffer with this compound.
Inconsistent experimental results - Inaccurate concentration of this compound solutions due to incomplete dissolution or degradation.- Variability in the preparation of working solutions.- Ensure complete dissolution of this compound when preparing stock solutions; sonication may be helpful.- Use a validated analytical method, such as LC-MS/MS, to confirm the concentration of your stock solution if inconsistencies persist.- Follow a standardized protocol for the preparation of all solutions.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid (Lyophilized)-20°C≥ 3 yearsStore in a desiccated environment.[1]
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Reference
DMSO100 mg/mL[1]
DMF30 mg/mL
Ethanol30 mg/mL
Water1 mg/mL (with sonication)
Ethanol:PBS (pH 7.2) (1:6)0.14 mg/mL
20% Ethanol / Sterile WaterSoluble[8]

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution and sonicate briefly if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Stability Assessment of this compound in Biological Fluids (Adapted from Kumar et al., 2018)

This protocol outlines a method to assess the stability of this compound in biological matrices like serum or plasma.

  • Preparation of this compound solution: Prepare a 1 µg/mL solution of this compound in the biological matrix of interest (e.g., mouse serum).[5]

  • Incubation: Incubate the solution at 37°C.[5][7]

  • Time-point sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the solution.[7]

  • Quenching: Immediately stop any potential degradation by adding three volumes of ice-cold acetonitrile containing an internal standard.[5]

  • Sample processing: Vortex the samples and centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.[5]

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

Visualizations

This compound Troubleshooting Logic

troubleshooting_flowchart cluster_start Start cluster_investigation Investigation cluster_solution Solution start Inconsistent Experimental Results or Loss of Activity storage_check Were stock solutions stored correctly? (-80°C, aliquoted) start->storage_check prep_check Was the working solution prepared fresh? storage_check->prep_check Yes reprepare_stock Prepare fresh stock solution from solid. storage_check->reprepare_stock No solubility_check Is this compound fully dissolved? (No visible precipitate) prep_check->solubility_check Yes reprepare_working Prepare fresh working solution from stock. prep_check->reprepare_working No dissolve_fully Ensure complete dissolution. (Vortex/Sonicate) solubility_check->dissolve_fully No contact_support If issues persist, consider analytical validation of concentration. solubility_check->contact_support Yes reprepare_stock->prep_check reprepare_working->solubility_check dissolve_fully->contact_support

Caption: A flowchart for troubleshooting common issues with this compound.

C5a-C5aR1 Signaling Pathway and Inhibition by this compound

C5aR1_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein Activation C5aR1->G_protein Activates downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_protein->downstream response Cellular Responses (Inflammation, Chemotaxis) downstream->response PMX205 This compound PMX205->C5aR1 Antagonizes

Caption: this compound antagonizes the C5aR1 signaling pathway.

References

Potential off-target effects of Pmx-205 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vivo off-target effects of Pmx-205. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the complement C5a receptor (C5aR1, also known as CD88).[1][2][3] It is a cyclic hexapeptide that acts as a non-competitive inhibitor of C5aR1.[2] The primary on-target effect of this compound is the blockade of the signaling cascade initiated by the binding of the anaphylatoxin C5a to its receptor, C5aR1. This signaling is a key component of the inflammatory response.

Q2: Have any in vivo toxicity or significant off-target effects of this compound been reported in preclinical studies?

Multiple preclinical studies in various murine models have reported no evidence of toxicity with this compound administration.[4][5] This includes studies in models of Alzheimer's disease, allergic asthma, and amyotrophic lateral sclerosis (ALS).[4][5][6] Long-term pharmacokinetic studies also indicated no toxicity or accumulation of the drug in the brain and spinal cord.[7]

Q3: While overt toxicity hasn't been reported, what are some potential, theoretically-driven off-target effects to consider?

Given that this compound targets a key component of the innate immune system, researchers should be mindful of the following theoretical considerations:

  • Impact on Immune Response to Pathogens: C5aR1 signaling is crucial for the recruitment and activation of phagocytic cells like neutrophils and macrophages to sites of infection. Chronic antagonism of C5aR1 could potentially dampen the host's ability to mount a robust inflammatory response to certain pathogens.

  • Modulation of Cytokine Profiles: this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10 in a colitis model.[8] While this is a desired effect in inflammatory disease models, it could be an unwanted off-target effect in other experimental contexts where a pro-inflammatory response is necessary.

  • Effects on Non-Immune Cells: While C5aR1 is predominantly expressed on immune cells, its expression has been noted on other cell types, including neurons and glial cells in the central nervous system. The consequences of C5aR1 antagonism on these cells are still an active area of research.

Q4: What are the pharmacokinetic properties of this compound in mice?

This compound is orally active and can penetrate the brain.[3] Subcutaneous administration results in high bioavailability (over 90%) and prolonged plasma and CNS exposure.[9] Urinary excretion is the primary route of elimination, with approximately 50% of the drug excreted unchanged within the first 12 hours after intravenous dosing.[9][10] Repeated daily administration has not shown accumulation in the blood, brain, or spinal cord.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected alteration in immune cell populations (e.g., neutropenia, lymphopenia) in long-term studies. While not reported, chronic C5aR1 blockade could theoretically impact immune cell homeostasis.Perform complete blood counts (CBCs) with differentials at baseline and throughout the study. Analyze immune cell populations in relevant tissues (e.g., spleen, lymph nodes) by flow cytometry.
Reduced clearance of an induced infection in your animal model. The intended anti-inflammatory effect of this compound might be impairing the necessary immune response to the pathogen.Assess the pathogen load at various time points post-infection. Quantify inflammatory markers and immune cell infiltration at the site of infection. Consider using a lower dose of this compound or a different administration schedule.
Inconsistent or unexpected behavioral phenotypes in neuroscience studies. While shown to be neuroprotective in some models, the effect of C5aR1 antagonism on normal neuronal function is not fully elucidated.Include a comprehensive battery of behavioral tests to assess locomotion, anxiety, and cognitive function in treated animals compared to vehicle controls.

Quantitative Data Summary

Parameter Value Species/System Reference
IC50 31 nMHuman C5a Receptor[3]
Oral Bioavailability 23%Mouse[9][10]
Subcutaneous Bioavailability >90%Mouse[9]
Elimination Half-life ~20 minMouse[9]

Experimental Protocols

Protocol 1: Assessment of On-Target C5aR1 Engagement

Objective: To confirm that this compound is engaging its target, C5aR1, in vivo.

Methodology:

  • Tissue Collection: Collect whole blood or tissues of interest (e.g., spleen, brain) from this compound-treated and vehicle-treated animals at various time points after administration.

  • Cell Lysis and Protein Quantification: Lyse the cells or homogenize the tissues to extract proteins. Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • Immunoprecipitation or Western Blotting: While direct measurement of drug-receptor binding in vivo is complex, one can assess the downstream consequences of receptor blockade. For instance, measure the phosphorylation of downstream signaling molecules (e.g., ERK1/2) in response to an ex vivo C5a challenge in isolated cells (e.g., neutrophils). A reduction in C5a-induced phosphorylation in cells from this compound-treated animals would indicate target engagement.

  • Flow Cytometry: For a competitive binding assay, one could use a fluorescently labeled C5a analog. A decrease in the binding of the fluorescent analog to C5aR1-expressing cells (e.g., peripheral blood mononuclear cells) from treated animals would indicate receptor occupancy by this compound.

Protocol 2: Evaluation of Potential Immunomodulatory Off-Target Effects

Objective: To assess whether this compound administration alters the baseline immune profile or the response to an immune challenge.

Methodology:

  • Baseline Immune Phenotyping:

    • Collect peripheral blood from naive animals treated with this compound or vehicle for a specified duration.

    • Perform multi-color flow cytometry to enumerate major immune cell populations (T cells, B cells, monocytes, neutrophils, etc.).

    • Measure baseline plasma cytokine and chemokine levels using a multiplex immunoassay (e.g., Luminex).

  • Immune Challenge:

    • Administer a sterile inflammatory stimulus (e.g., lipopolysaccharide - LPS) or a live pathogen to this compound- and vehicle-pretreated animals.

    • At defined time points post-challenge, collect blood and relevant tissues.

    • Analyze immune cell infiltration into tissues by histology and flow cytometry.

    • Measure the cytokine and chemokine response in plasma and tissue homogenates.

Visualizations

Pmx205_Signaling_Pathway C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds G_protein G-protein Signaling C5aR1->G_protein Activates Pmx205 This compound Pmx205->C5aR1 Antagonizes Inflammation Pro-inflammatory Response G_protein->Inflammation Chemotaxis Immune Cell Chemotaxis Inflammation->Chemotaxis Cytokines Cytokine Release Inflammation->Cytokines

Caption: this compound mechanism of action.

Experimental_Workflow cluster_0 In Vivo Dosing cluster_1 Sample Collection cluster_2 Analysis Animal_Model Animal Model (e.g., Mouse) Dosing Administer this compound or Vehicle Animal_Model->Dosing Blood Blood Dosing->Blood Tissues Tissues Dosing->Tissues Flow_Cytometry Flow Cytometry Blood->Flow_Cytometry Cytokine_Assay Cytokine Assay Blood->Cytokine_Assay PK_Analysis PK Analysis Blood->PK_Analysis Tissues->Flow_Cytometry Histology Histology Tissues->Histology Tissues->Cytokine_Assay

Caption: Experimental workflow for assessing this compound effects.

References

Troubleshooting inconsistent results with Pmx-205

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Pmx-205.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a synthetic peptide mimetic designed as a modulator of the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G-protein coupled receptor involved in inflammatory and immune responses. This compound is believed to act as a biased agonist, selectively activating specific downstream signaling pathways while inhibiting others. This selective action is intended to promote anti-inflammatory and pro-resolving effects while minimizing potential adverse reactions associated with broad-spectrum FPR2 activation.

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Pmx205 This compound FPR2 FPR2 Receptor Pmx205->FPR2 Binds G_Protein Gαi/Gβγ FPR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Anti_Inflammatory Anti-inflammatory Response PI3K_Akt->Anti_Inflammatory Pro_Resolving Pro-resolving Mediators MAPK_ERK->Pro_Resolving

Caption: Proposed signaling pathway for this compound via the FPR2 receptor.

Q2: How should this compound be stored and reconstituted for optimal performance?

For long-term stability, lyophilized this compound should be stored at -20°C to -80°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The choice of solvent for reconstitution can impact activity; refer to the batch-specific Certificate of Analysis for recommended solvents. A common starting point is sterile, endotoxin-free PBS.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in Bioassay Results

Researchers may observe significant well-to-well or day-to-day variability in functional assays, such as calcium mobilization or chemotaxis assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
This compound Degradation Reconstitute a fresh vial of this compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.Consistent dose-response curves in subsequent assays.
Cell Passage Number Ensure consistent use of cells within a defined low-passage number range (e.g., passages 3-10).Reduced variability in receptor expression levels and cell responsiveness.
Assay Reagent Variability Use a single lot of critical reagents (e.g., FBS, assay buffers) for a set of experiments.Minimized confounding effects from reagent batch differences.
Inconsistent Cell Plating Verify cell counting and seeding techniques to ensure uniform cell density across wells.Improved well-to-well consistency in assay readouts.
Issue 2: Lower Than Expected Potency (EC50 Shift)

A rightward shift in the dose-response curve, indicating a decrease in the potency of this compound, may be observed.

Troubleshooting Workflow:

Start Low Potency Observed Check_Storage Verify this compound Storage (-20°C to -80°C) Start->Check_Storage Check_Reconstitution Review Reconstitution Protocol (Solvent, Concentration) Check_Storage->Check_Reconstitution Storage OK New_Vial Use a Fresh Vial/Lot Check_Storage->New_Vial Improper Storage Check_Reconstitution->New_Vial Protocol Incorrect Assay_Controls Run Assay with Control Agonist Check_Reconstitution->Assay_Controls Protocol OK Result_OK Potency Restored New_Vial->Result_OK Issue Resolved Cell_Health Check Cell Viability and Receptor Expression Assay_Controls->Cell_Health Controls OK Contact_Support Contact Technical Support Assay_Controls->Contact_Support Controls Fail Cell_Health->Result_OK Cells Healthy Cell_Health->Contact_Support Cells Unhealthy

Caption: Troubleshooting workflow for addressing decreased this compound potency.

Detailed Methodologies:

  • Calcium Mobilization Assay Protocol:

    • Seed FPR2-expressing cells (e.g., HEK293-FPR2) in a 96-well black, clear-bottom plate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Prepare a serial dilution of this compound.

    • Measure baseline fluorescence using a plate reader.

    • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence reading.

    • Calculate the EC50 value from the resulting dose-response curve.

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

At higher concentrations, users might observe cellular toxicity or responses in null cell lines that do not express FPR2.

Potential Causes and Mitigation:

  • Non-Specific Binding: High concentrations of peptide-based molecules can sometimes lead to non-specific membrane interactions.

    • Recommendation: Determine the optimal concentration range by performing a thorough dose-response analysis and use the lowest effective concentration.

  • Contaminants: The presence of impurities from synthesis or residual solvents in the this compound stock.

    • Recommendation: Verify the purity of the compound using the Certificate of Analysis. If in doubt, use a new lot of this compound.

  • Receptor Crosstalk: this compound may interact with other related receptors at high concentrations.

    • Recommendation: Perform counter-screening against other formyl peptide receptors (FPR1, FPR3) to assess specificity.

Comparative Receptor Selectivity Data (Hypothetical):

Receptor This compound EC50 (nM) Selectivity vs. FPR2
FPR2 15-
FPR1 > 10,000> 667-fold
FPR3 2,500167-fold

This guide is intended to provide a starting point for troubleshooting. For further assistance, please contact our technical support team with your detailed experimental setup and results.

Technical Support Center: Pmx-205 in Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pmx-205, a C5a receptor antagonist, in preclinical colitis models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficacy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound in colitis models.

Issue Potential Cause Recommended Solution
Variable or suboptimal efficacy of orally administered this compound. Rapid metabolism and absorption in the upper gastrointestinal tract, reducing the concentration of this compound reaching the colon.[1][2][3]Consider a colon-targeted delivery system, such as encapsulating this compound in pH-sensitive nanoparticles, which has been shown to enhance efficacy and allow for less frequent dosing.[1][3][4] Alternatively, subcutaneous administration can be explored for more consistent systemic exposure.[5][6][7]
Lack of therapeutic effect in a specific mouse strain. This compound's efficacy is dependent on the C5a-C5a receptor (CD88) signaling pathway. The selected mouse strain may have alterations in this pathway or the compound may be inactive in mice lacking CD88.[8][9]Confirm the expression and functionality of the C5a receptor (CD88) in your chosen mouse strain. The beneficial effects of this compound have been observed in both BALB/c and C57BL/6 mice.[8]
Inconsistent colitis induction. Variability in the severity of dextran sulfate sodium (DSS)-induced colitis can be influenced by the DSS batch, mouse strain, and housing conditions.Standardize the DSS administration protocol, including concentration and duration. Ensure consistent water consumption and monitor mice daily for clinical signs of colitis. It's crucial to use a consistent source and batch of DSS.
Difficulty dissolving this compound. This compound is a peptide and may have specific solubility requirements.This compound is soluble in water, and sonication can aid dissolution. For in vivo oral administration, it has been dissolved in distilled water.[8] For other routes or higher concentrations, consult the manufacturer's guidelines; DMSO and other solvents have also been used for stock solutions.[10]
Degradation of this compound during storage or preparation. Improper storage can lead to reduced activity of the peptide.Store this compound at -20°C for long-term storage. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in colitis?

A1: this compound is a potent antagonist of the C5a receptor (CD88).[11] In colitis models, it works by blocking the pro-inflammatory effects of the complement component C5a. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and an increase in the levels of anti-inflammatory cytokines IL-4 and IL-10 in the colon.[8][9] This modulation of the inflammatory response helps to ameliorate the clinical and histological signs of colitis.[8]

Q2: What is the recommended dose of this compound for colitis models in mice?

A2: The effective oral dose of this compound in DSS-induced colitis models in mice ranges from 100 to 200 μg per mouse per day (approximately 4-10 mg/kg).[8] For subcutaneous administration in an asthma model, a dose of 2 mg/kg was used.[5] The optimal dose may vary depending on the mouse strain, the severity of colitis, and the route of administration.

Q3: Can this compound be used both prophylactically and therapeutically?

A3: Yes, studies have shown that this compound is effective in both prophylactic (preventative) and therapeutic regimens in DSS-induced colitis.[8][9] In a prophylactic approach, treatment is initiated before or at the same time as colitis induction. In a therapeutic approach, treatment starts after the onset of clinical symptoms.[8]

Q4: How should this compound be administered for optimal efficacy?

A4: this compound can be administered orally or subcutaneously.[5][8] While oral administration is convenient, its efficacy can be limited by rapid metabolism.[1][2] To overcome this, a colon-targeted nanoparticle formulation has been developed that significantly improves efficacy with a reduced dosing frequency.[1][3][4] Subcutaneous injection provides a higher bioavailability and prolonged plasma and central nervous system exposure.[6][7]

Q5: Is this compound effective in all colitis models?

A5: this compound has demonstrated efficacy in the dextran sulfate sodium (DSS)-induced colitis model, which is an innate colitis model.[8][9] Its efficacy has also been tested in an IL-10 knockout model of spontaneous colitis, where it showed a beneficial effect, although it was partially dependent on IL-10.[12] The effectiveness in other colitis models, such as those mediated by different immune pathways, may vary.

Experimental Protocols

DSS-Induced Colitis and this compound Treatment in Mice

This protocol provides a general framework for inducing colitis using DSS and administering this compound.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Sterile distilled water

  • Animal oral gavage needles

  • Appropriate mouse strain (e.g., BALB/c or C57BL/6)

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Colitis Induction:

    • Prepare a fresh solution of 3-5% (w/v) DSS in drinking water. The optimal concentration may vary between mouse strains (e.g., 5% for BALB/c, 3% for C57BL/6).[8]

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Replace the DSS solution every other day.[8]

    • A control group should receive regular drinking water.

  • This compound Administration (Oral Gavage):

    • Dissolve this compound in sterile distilled water to the desired concentration (e.g., 100 or 200 μg per 100-200 μL).[8]

    • Prophylactic Regimen: Start daily oral gavage of this compound or vehicle (distilled water) 24 hours before providing DSS water and continue until the end of the DSS administration period.[8]

    • Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle 48 hours after the start of DSS administration and continue until the end of the DSS period.[8]

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the stool daily for each mouse.

    • Calculate a disease activity index (DAI) score based on these parameters.

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 7 or as determined by the severity of colitis), euthanize the mice.

    • Measure the colon length from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory mediators (e.g., cytokines via ELISA or qPCR).

Data Presentation: Efficacy of this compound in DSS-Induced Colitis

The following tables summarize key findings from a study by Jain et al. (2013) on the effect of this compound in a DSS-induced colitis model in BALB/c mice.[8]

Table 1: Effect of Prophylactic this compound Treatment on Clinical Parameters

Treatment GroupBody Weight Loss (%) on Day 7 (mean ± SEM)Clinical Illness Score on Day 7 (mean ± SEM)Colon Length (cm) on Day 7 (mean ± SEM)
Untreated+2.1 ± 1.10.0 ± 0.08.9 ± 0.3
DSS + Water-15.4 ± 2.38.1 ± 0.66.1 ± 0.2
DSS + this compound (100 µg)-6.9 ± 1.94.3 ± 0.87.4 ± 0.3
DSS + this compound (200 µg)-4.5 ± 1.5 3.1 ± 0.77.8 ± 0.2**
P < 0.05, **P < 0.01 vs. DSS + Water

Table 2: Effect of Therapeutic this compound Treatment on Clinical Parameters

Treatment GroupBody Weight Loss (%) on Day 7 (mean ± SEM)Clinical Illness Score on Day 7 (mean ± SEM)Colon Length (cm) on Day 7 (mean ± SEM)
DSS + Water-14.8 ± 1.57.5 ± 0.56.3 ± 0.2
DSS + this compound (200 µg)-7.9 ± 1.24.8 ± 0.67.2 ± 0.3
P < 0.05 vs. DSS + Water

Table 3: Effect of this compound on Colon Cytokine Production (pg/mL, mean ± SEM)

CytokineDSS + WaterDSS + this compound (200 µg)
IL-61850 ± 250950 ± 150
TNF-α450 ± 75200 ± 50
IL-1β350 ± 60150 ± 40
IL-1050 ± 10120 ± 20
IL-425 ± 560 ± 10
P < 0.05 vs. DSS + Water

Visualizations

Signaling Pathway of C5a and this compound in Colitis

C5a_Pmx205_Pathway Complement_Activation Complement Activation C5a C5a Complement_Activation->C5a C5aR1 C5a Receptor (CD88) C5a->C5aR1 binds Pro_inflammatory Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) C5aR1->Pro_inflammatory induces Anti_inflammatory Anti-inflammatory Cytokines (IL-4, IL-10) Pmx205 This compound Pmx205->C5aR1 blocks Pmx205->Anti_inflammatory indirectly increases Inflammation Colonic Inflammation Pro_inflammatory->Inflammation promotes Amelioration Amelioration of Colitis Anti_inflammatory->Amelioration promotes

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing in DSS Colitis

DSS_Pmx205_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (5-7 Days) cluster_analysis Endpoint Analysis Acclimatization Mouse Acclimatization DSS_Prep Prepare 3-5% DSS Solution Acclimatization->DSS_Prep Pmx205_Prep Prepare this compound Solution Acclimatization->Pmx205_Prep DSS_Admin DSS in Drinking Water DSS_Prep->DSS_Admin Pmx205_Admin Daily this compound or Vehicle Gavage Pmx205_Prep->Pmx205_Admin Monitoring Daily Monitoring (Weight, DAI) DSS_Admin->Monitoring Pmx205_Admin->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Colon_Length Measure Colon Length Euthanasia->Colon_Length Histology Colon Histology (H&E) Euthanasia->Histology Cytokines Colon Cytokine Analysis Euthanasia->Cytokines

Caption: Workflow for DSS-induced colitis and this compound efficacy evaluation.

References

Pmx-205 Nanoparticle Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pmx-205 nanoparticle formulation for targeted delivery.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor (C5aR, CD88).[1][2][3] It functions by blocking the pro-inflammatory signaling cascade initiated by the binding of C5a to its receptor.[1][4][5]

  • Why is a nanoparticle formulation of this compound necessary? As a peptide-based drug, this compound is susceptible to enzymatic degradation in the gastrointestinal tract and has a short half-life in vivo, which contributes to poor oral bioavailability.[6][7] Encapsulating this compound within biodegradable polymer-based nanoparticles, such as those made from PLGA or chitosan, significantly improves its stability, increases its in vivo half-life by up to twenty-fold, and enhances its oral bioavailability.[6][8]

  • What is the mechanism of action of this compound? this compound is a non-competitive antagonist of the C5a receptor 1 (C5aR1).[3][9] By blocking this receptor, it prevents the recruitment and activation of immune cells like microglia and astrocytes, thereby reducing the inflammatory response.[1][5] This mechanism has shown therapeutic potential in various inflammatory and neurodegenerative disease models.[2][9][10]

Formulation and Characterization

  • What are the key characteristics of this compound? this compound is a cyclic peptide with the formula C₄₅H₆₂N₁₀O₆ and a molecular weight of 839.05 g/mol . It has an IC₅₀ of 31 nM for the C5a receptor.[2]

  • How should this compound be stored? For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] The compound should be stored sealed and away from moisture.[1]

  • How can this compound be solubilized? this compound is soluble in water up to 1 mg/ml with sonication.[2] For in vivo studies, it has also been diluted in 1% ethanol for administration.[10]

Troubleshooting Guides

In Vitro Experiments

IssuePossible CauseRecommendation
Low cell viability in control group Cytotoxicity of the vehicleEnsure the concentration of the vehicle (e.g., ethanol) is not toxic to the cells. Always include a vehicle-only control group.
Inconsistent results in cell-based assays Cell cycle synchronizationTo ensure that cells are in the same growth phase, serum-starve the cells for 24 hours before adding this compound.[11]
Difficulty observing a dose-response Inappropriate concentration rangeThe IC₅₀ of this compound is approximately 31 nM.[2] Ensure your concentration range brackets this value to observe a clear dose-response curve.

In Vivo Experiments

IssuePossible CauseRecommendation
Low oral bioavailability of free this compound Enzymatic degradation in the GI tract and rapid absorption in the upper GI tract.[7]Utilize a nanoparticle formulation (e.g., PLGA- or chitosan-based) to protect the peptide from degradation and allow for more targeted release.[6][8]
Short in vivo half-life Rapid clearance of the peptide.The use of a nanoparticle formulation can increase the in vivo half-life significantly.[6]
Variability in therapeutic efficacy Inconsistent dosing or administration route.For consistent results, subcutaneous administration has been shown to provide high bioavailability (>90%) and prolonged plasma and CNS exposure.[12] Oral gavage is also a common method, but requires careful technique.
No observed therapeutic effect Insufficient dosage or frequency.In some models, higher concentrations or more frequent dosing may be necessary. For example, in a murine asthma model, a dose of approximately 2 mg/kg was effective, while lower concentrations were not.[10]

Experimental Protocols

This compound Nanoparticle Formulation (Conceptual Workflow)

While specific protocols are proprietary, a general workflow for formulating this compound loaded nanoparticles using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be conceptualized.

G cluster_prep Preparation Phase cluster_emulsion Emulsification cluster_purification Purification & Collection Pmx205 This compound Solution Emulsify Emulsification (e.g., Sonication) Pmx205->Emulsify PLGA PLGA in Organic Solvent PLGA->Emulsify Evaporation Solvent Evaporation Emulsify->Evaporation Washing Washing & Centrifugation Evaporation->Washing Collection Nanoparticle Collection Washing->Collection

Caption: Conceptual workflow for this compound loaded PLGA nanoparticle formulation.

In Vivo Administration in a Murine Model of Allergic Asthma

This protocol is based on a study investigating the effect of this compound in a murine ovalbumin (OVA) allergic asthma model.[10]

  • Sensitization: On days 1 and 14, sensitize Balb/c mice with an intraperitoneal (i.p.) injection of OVA.

  • This compound Administration: Administer this compound (2 mg/kg) or a vehicle control subcutaneously (s.c.) 24 hours and 1 hour prior to each sensitization and aerosol challenge.

  • Challenge: On days 21-24, challenge the mice with aerosolized OVA.

  • Analysis: Following the final challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell influx and cytokine levels.

G cluster_pmx This compound Administration (s.c.) Day1 Day 1: OVA Sensitization (i.p.) Day14 Day 14: OVA Sensitization (i.p.) Day21_24 Days 21-24: OVA Challenge (Aerosol) Analysis Post-Challenge Analysis Day21_24->Analysis Pmx_sens1 24h & 1h before Day 1 Pmx_sens1->Day1 Pmx_sens2 24h & 1h before Day 14 Pmx_sens2->Day14 Pmx_challenge 24h & 1h before each challenge Pmx_challenge->Day21_24

Caption: Experimental workflow for this compound administration in a murine asthma model.

Signaling Pathway

This compound Inhibition of the C5a-C5aR Signaling Pathway

This compound acts by blocking the C5a receptor (C5aR1), thereby inhibiting the downstream inflammatory cascade.

G C5a C5a C5aR C5a Receptor (C5aR1) C5a->C5aR Binds to Inflammation Inflammatory Response (e.g., cell recruitment, cytokine release) C5aR->Inflammation Activates Pmx205 This compound Pmx205->C5aR Blocks

Caption: this compound mechanism of action on the C5a-C5aR signaling pathway.

Quantitative Data Summary

Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Subcutaneous (SC)Oral (PO)
Bioavailability N/A>90%23%
Elimination Half-life ~20 minutes--
Primary Elimination Route Urinary excretion (~50% unchanged within 12h)--
Data compiled from Kumar et al. (2020)[4][12]

Therapeutic Efficacy of this compound in Alzheimer's Disease Mouse Models

Pathological MarkerTg2576 Mice3xTg Mice
Fibrillar Amyloid Deposits 49-62% reductionSignificant reduction
Activated Glia 42-68% reduction-
Hyperphosphorylated Tau -69% reduction
Data from oral delivery of this compound for 2-3 months. Compiled from Fonseca et al. (2009)[5][13]

References

Addressing low oral bioavailability of Pmx-205

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pmx-205. Our goal is to help you address challenges related to its oral bioavailability and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected plasma concentrations after oral administration of this compound. Is low oral bioavailability a known issue?

A1: There are conflicting reports regarding the oral bioavailability of this compound, which can be a source of confusion. While some studies describe it as having relatively low oral bioavailability, others report it as high or at least significantly better than its parent compound, PMX53.[1][2] Specifically, pharmacokinetic studies in mice have shown the oral bioavailability of this compound to be approximately 23%.[3][4][5] This is a notable figure for a cyclic peptide.

If you are experiencing lower than expected plasma levels, consider the following factors:

  • Formulation: The vehicle used for oral administration can significantly impact absorption.

  • Animal Model: Bioavailability can vary between different animal species and even strains.

  • Analytical Method: Ensure your method for quantifying this compound in plasma is validated and sensitive enough to detect the expected concentrations.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective non-competitive antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][6][7] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound inhibits the downstream signaling pathways that contribute to inflammation.[8][9]

Q3: What are the key chemical properties of this compound?

A3: this compound is a cyclic hexapeptide.[1][10] Its structure is formally derived from the condensation of the carboxy group of N(2)-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N(2)-acylornithyl residue.[10] This cyclic nature contributes to its stability compared to linear peptides.

Troubleshooting Guide

Issue: Inconsistent results in oral dosing experiments.

When encountering variability in your oral this compound studies, a systematic approach to troubleshooting is crucial. The following workflow can help identify potential sources of inconsistency.

G cluster_prep Preparation cluster_dosing Dosing Procedure cluster_sampling Sample Collection & Processing cluster_analysis Analysis A Verify Purity and Integrity of this compound Stock B Prepare Fresh Formulation for Each Experiment A->B C Ensure Homogeneous Suspension or Complete Solubilization B->C D Accurate Dosing Volume Based on Body Weight C->D E Consistent Gavage Technique to Minimize Stress D->E F Standardize Fasting Period Before Dosing E->F G Standardized Blood Collection Times F->G H Use Appropriate Anticoagulant and Process Plasma Promptly G->H I Store Samples at -80°C Until Analysis H->I J Validate LC-MS/MS Method (LLOQ, Linearity, Precision) I->J K Include Quality Control Samples in Each Analytical Run J->K

Experimental Workflow for Oral Dosing

Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in mice after a 1 mg/kg dose, providing a baseline for what to expect in your own studies.

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral (PO)
Bioavailability (%) 100~60>90~23
Elimination Half-life (min) ~20---
Peak Plasma Concentration (µg/mL) -5.965.620.04
Time to Peak Concentration (min) -142935

Data compiled from multiple sources.[1][3][4][5][11]

Experimental Protocols

Protocol: Assessment of Oral Bioavailability of this compound in Mice

This protocol outlines a standard procedure for determining the oral bioavailability of this compound.

  • Animal Model: Use age- and weight-matched mice (e.g., C57BL/6). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation:

    • For intravenous administration, dissolve this compound in a sterile, isotonic saline solution.

    • For oral administration, suspend this compound in a suitable vehicle, such as a 0.5% (w/v) solution of carboxymethylcellulose in water.

  • Dosing:

    • Intravenous Group: Administer this compound at a dose of 1 mg/kg via the tail vein.

    • Oral Group: Administer this compound at a dose of 1 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Process the blood by centrifugation to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate the area under the plasma concentration-time curve (AUC) for both the intravenous (AUCiv) and oral (AUCpo) groups.

    • Determine the oral bioavailability (F%) using the following formula: F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100.

Signaling Pathway

This compound functions by blocking the C5a-C5aR1 signaling cascade, which is a key component of the inflammatory response. The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling C5aR1 C5aR1 (GPCR) G_protein G-protein Activation C5aR1->G_protein C5a C5a C5a->C5aR1 Binds Pmx205 This compound Pmx205->C5aR1 Blocks MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Inflammation Pro-inflammatory Response MAPK->Inflammation PI3K_Akt->Inflammation

This compound Mechanism of Action

General Strategies to Enhance Peptide Oral Bioavailability

While this compound exhibits better oral bioavailability than many peptides, the principles for improving peptide delivery remain relevant for formulation development. Peptides generally face two major hurdles to effective oral absorption: enzymatic degradation in the gastrointestinal tract and poor permeation across the intestinal epithelium.[12][13][14][15]

Strategies to overcome these challenges include:

  • Structural Modification: Altering the peptide's chemical structure to increase stability and lipophilicity.[15]

  • Formulation with Permeation Enhancers: Co-administering agents that transiently increase the permeability of the intestinal epithelium.[13]

  • Encapsulation in Nanoparticles: Protecting the peptide from degradation and facilitating its transport across the intestinal barrier.[16]

  • Use of Protease Inhibitors: Co-formulating with agents that inhibit the activity of digestive enzymes.[13]

The following diagram illustrates the logical relationship between the barriers to oral peptide delivery and the strategies to overcome them.

G cluster_barriers Barriers to Oral Peptide Delivery cluster_strategies Strategies for Improvement B1 Enzymatic Degradation S1 Structural Modification B1->S1 S3 Nanoparticle Encapsulation B1->S3 S4 Protease Inhibitors B1->S4 B2 Poor Epithelial Permeation B2->S1 S2 Permeation Enhancers B2->S2 B2->S3 Goal Improved Oral Bioavailability S1->Goal S2->Goal S3->Goal S4->Goal

Strategies to Overcome Oral Peptide Delivery Barriers

References

PMX-205 Technical Support Center: Rodent Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the toxicity and safety profile of PMX-205 in rodents. The information is presented in a question-and-answer format to directly address potential issues and questions arising during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound in rodents?

A1: Based on multiple preclinical studies in mice and rats, this compound is generally considered to be well-tolerated and non-toxic when administered through various routes, including oral, subcutaneous, and intravenous.[1][2][3][4] Across a range of disease models, including Alzheimer's disease, allergic asthma, and inflammatory bowel disease, researchers have consistently reported no significant adverse effects.[1][2][3]

Q2: Have any specific signs of toxicity been observed in rodents treated with this compound?

A2: Studies have reported a lack of observable toxic effects. Specifically, in mice treated with this compound, there was no evidence of weight loss, changes in daily water intake, or general distress.[1][3] In a murine model of allergic asthma, this compound administration did not result in any detectable adverse lung consequences.[3]

Q3: Is this compound safe for chronic administration in rodents?

A3: Yes, repeated daily administration of this compound, either orally or subcutaneously, has been shown to be safe for chronic dosing in mice.[5] Pharmacokinetic studies have demonstrated no accumulation of the drug in the blood, brain, or spinal cord with long-term use, further supporting its safety for chronic administration.[5]

Q4: What are the known LD50 and No-Observed-Adverse-Effect Level (NOAEL) values for this compound in rodents?

A4: As of the latest available public information, specific quantitative toxicity data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for this compound in rodents have not been published in the peer-reviewed scientific literature. While studies consistently refer to this compound as "nontoxic," they do not provide these specific toxicological endpoints.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected weight loss or signs of distress in treated animals. While published studies report no such effects, individual animal responses can vary. This could be due to factors unrelated to this compound, such as experimental stress or underlying health issues.1. Immediately consult with your institution's veterinarian. 2. Review your experimental protocol for any potential stressors. 3. Consider including a vehicle-only control group to differentiate between compound-related effects and procedural effects.
Difficulty in dissolving this compound for administration. This compound is a cyclic hexapeptide and may have specific solubility requirements.This compound is soluble in water up to 1 mg/ml with sonication.[6] For in vivo experiments, it has been successfully administered in drinking water or prepared for subcutaneous injection.[1][7] Ensure you are using the appropriate solvent and preparation method as described in published protocols.
Inconsistent results or lack of efficacy. This could be due to various factors including the dose, route of administration, timing of treatment, or the specific animal model.1. Review the detailed experimental protocols from relevant studies to ensure your methodology is aligned. 2. Verify the purity and integrity of your this compound compound. 3. Consider performing a dose-response study to determine the optimal concentration for your model.

Quantitative Safety Data Summary

As detailed in the FAQs, specific quantitative toxicity values (LD50, NOAEL) for this compound are not publicly available. The following table summarizes the qualitative safety observations from various rodent studies.

Study Type Animal Model Route of Administration Dosage Duration Observed Effects Reference
Alzheimer's Disease ModelTg2576 & 3xTg MiceSubcutaneous or in drinking waterNot specified for toxicity trials12 weeksNo weight loss or change in daily water intake.[1][4][1][4]
Allergic Asthma ModelBALB/c MiceSubcutaneousNot specifiedDuring sensitization and challengeNo evidence of toxicity; no adverse lung consequences.[3][3]
Pharmacokinetic StudyWild-type MiceOral or SubcutaneousDaily administrationRepeatedNo accumulation of the drug in blood, brain, or spinal cord.[5][5]

Experimental Protocols

Protocol 1: Chronic Administration of this compound in a Mouse Model of Alzheimer's Disease

  • Objective: To assess the long-term safety and efficacy of this compound.

  • Animal Model: Tg2576 and 3xTg transgenic mice.

  • Drug Preparation and Administration:

    • Oral: this compound was dissolved in the drinking water at a concentration of 10-20 µg/mL.

    • Subcutaneous: For some cohorts, this compound was administered via subcutaneous injection twice weekly.

  • Treatment Duration: 12 weeks.

  • Monitoring: Animals were monitored for changes in body weight and daily water consumption.

  • Outcome: No significant changes in weight or water intake were observed, indicating good tolerability.[1][4]

Protocol 2: Subcutaneous Administration of this compound in a Murine Model of Allergic Asthma

  • Objective: To evaluate the safety and anti-inflammatory effects of this compound.

  • Animal Model: BALB/c mice.

  • Experimental Design: Mice were sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype. This compound or a vehicle control was administered subcutaneously prior to and during the OVA sensitization and challenge phases.

  • Safety Assessment: Animals were observed for any signs of distress or adverse reactions. Lungs were examined for any pathological changes.

  • Outcome: No evidence of toxicity was observed with this compound treatment.[3]

Visualizations

Experimental_Workflow_Alzheimers_Model cluster_setup Experimental Setup cluster_administration Administration (12 weeks) cluster_monitoring Safety Monitoring cluster_outcome Outcome Animal_Model Tg2576 & 3xTg Mice Oral In Drinking Water Animal_Model->Oral Treatment Group 1 SC Subcutaneous Injection Animal_Model->SC Treatment Group 2 Drug This compound Drug->Oral Drug->SC Weight Body Weight Oral->Weight Water Water Intake Oral->Water SC->Weight SC->Water Result No Observed Toxicity Weight->Result Water->Result Signaling_Pathway_PMX205 C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binds to Inflammation Pro-inflammatory Signaling C5aR->Inflammation Activates PMX205 This compound PMX205->C5aR Antagonizes Cellular_Response Cellular Response (e.g., chemotaxis, inflammation) Inflammation->Cellular_Response Leads to

References

Technical Support Center: Pmx-205 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pmx-205 in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My this compound dose-response curve is inconsistent or shows poor reproducibility. What are the common causes?

Inconsistent dose-response curves are a frequent issue. Several factors can contribute to this problem:

  • Compound Stability: this compound may be unstable in your assay medium. Ensure the compound is fully dissolved and consider performing a stability test under your experimental conditions.

  • Cell Health and Viability: The health of your cell line is critical. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Passage number can also affect cell responsiveness.

  • Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences. Adhere strictly to the standardized protocol.

Troubleshooting Steps:

Parameter Recommendation Acceptable Range
This compound Stock Solution Prepare fresh stock solutions for each experiment.>98% purity
Cell Seeding Density Optimize cell density to ensure they are not over-confluent at the end of the assay.70-80% confluency
Incubation Time Standardize incubation time with this compound across all plates and experiments.Varies by assay
Reagent Quality Use high-quality, validated reagents and check expiration dates.N/A

2. I am observing high background noise or a low signal-to-noise ratio in my this compound assay. How can I improve this?

High background can mask the true effect of this compound. Here are some common causes and solutions:

  • Non-specific Binding: this compound may bind non-specifically to plate surfaces or other cellular components. Consider using low-binding plates or adding a blocking agent like BSA to your assay buffer.

  • Reagent-Related Issues: The detection reagents themselves might be contributing to the background. Optimize reagent concentrations and ensure they are properly stored.

  • Cellular Autofluorescence: Some cell lines exhibit high autofluorescence, which can interfere with fluorescence-based assays. Use appropriate controls and consider using a different detection method if possible.

3. What is the known signaling pathway of this compound?

This compound is an antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor. By blocking the binding of its ligand, C5a, this compound inhibits the downstream signaling cascade that is involved in pro-inflammatory responses.

Pmx_205_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling C5aR1 C5aR1 G_protein G Protein (Gαi, Gβγ) C5aR1->G_protein Activation PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK Pathway (ERK1/2) G_protein->MAPK C5a C5a C5a->C5aR1 Binds & Activates Pmx_205 This compound Pmx_205->C5aR1 Antagonizes Inflammatory_Response Pro-inflammatory Response PI3K_AKT->Inflammatory_Response MAPK->Inflammatory_Response

Caption: this compound signaling pathway.

4. Can you provide a standard experimental workflow for an in vitro this compound efficacy assay?

The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.

Pmx_205_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., U937 cells) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Pmx_205_Addition 3. Add this compound (serial dilutions) Incubation_1 4. Pre-incubation Pmx_205_Addition->Incubation_1 C5a_Stimulation 5. Stimulate with C5a Incubation_1->C5a_Stimulation Incubation_2 6. Incubation C5a_Stimulation->Incubation_2 Assay_Readout 7. Assay Readout (e.g., Calcium flux, cytokine release) Data_Analysis 8. Data Analysis (IC50 determination) Assay_Readout->Data_Analysis

Caption: this compound in vitro assay workflow.

Experimental Protocols

Protocol: this compound Inhibition of C5a-induced Calcium Mobilization in U937 Cells

This protocol details a common method for assessing this compound activity.

1. Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Recombinant human C5a

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 96-well black, clear-bottom plates

2. Cell Preparation:

  • Culture U937 cells in RPMI-1640 with 10% FBS.

  • Harvest cells in the logarithmic growth phase.

  • Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES).

  • Load cells with Fluo-4 AM according to the manufacturer's instructions.

  • Resuspend cells in assay buffer to the desired concentration.

3. Assay Procedure:

  • Seed the dye-loaded cells into the 96-well plate.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the respective wells and pre-incubate.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add a pre-determined concentration of C5a to stimulate the cells.

  • Immediately measure the fluorescence signal over time.

4. Data Analysis:

  • Calculate the change in fluorescence intensity before and after C5a stimulation.

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Validation & Comparative

PMX-205 vs. PMX53: A Comparative Efficacy and Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PMX-205 and PMX53, two cyclic hexapeptide antagonists of the complement C5a receptor 1 (C5aR1), also known as CD88. Both compounds have been investigated for their therapeutic potential in a range of inflammatory diseases. This document synthesizes experimental data to objectively compare their performance, with a focus on pharmacokinetics, stability, and preclinical efficacy.

Mechanism of Action

Both this compound and PMX53 are potent, non-competitive antagonists of the C5aR1.[1][2] The C5aR1 is a G protein-coupled receptor that, upon binding its ligand C5a, triggers a cascade of pro-inflammatory responses, including neutrophil chemotaxis and activation.[3][4] this compound and PMX53 function by binding to the C5aR1 and preventing its activation by C5a, thereby mitigating downstream inflammatory signaling.[1][2] this compound is a lipophilic analog of PMX53, a modification designed to enhance its efficacy and in vivo stability.[1][5]

C5aR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of C5a to its receptor, C5aR1, and the point of inhibition by this compound and PMX53.

C5aR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds G_protein Gαi/βγ C5aR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammatory_Response Pro-inflammatory Response (e.g., Chemotaxis) Ca_release->Inflammatory_Response ERK ERK Activation PKC->ERK ERK->Inflammatory_Response PMX This compound / PMX53 PMX->C5aR1 Inhibits

Caption: C5aR1 signaling pathway and inhibition by PMX compounds.

Comparative Pharmacokinetics in Mice

A key study by Kumar et al. (2020) provides a direct preclinical comparison of the pharmacokinetic profiles of this compound and PMX53 in mice following intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration at a dose of 1 mg/kg.[1][2]

Pharmacokinetic ParameterPMX53This compoundAdministration RouteReference
Oral Bioavailability (%) 923PO[1][2]
Elimination Half-life (t½) (min) ~20~20IV[1][2]
Peak Plasma Concentration (Cmax) (µg/mL) 6.24 (PO)0.77 (PO)PO[2]
4.62 (IP)5.95 (IP)IP[2]
3.63 (SC)5.62 (SC)SC[2]
Time to Peak Plasma Conc. (Tmax) (min) 20 (PO)22 (PO)PO[2]
12 (IP)14 (IP)IP[2]
25 (SC)27 (SC)SC[2]
CNS Penetration Less efficientMore efficientIV[1][2]

Stability Comparison

The stability of this compound and PMX53 was assessed in various biological matrices. This compound generally demonstrates enhanced stability compared to its parent molecule, PMX53.[5][6]

Biological MatrixPMX53 (% remaining after 60 min)This compound (% remaining after 60 min)Reference
Mouse Serum ~40%~60%[7]
Mouse Plasma ~50%~70%[7]
Simulated Gastric Fluid <10%~20%[7]
Simulated Intestinal Fluid ~30%~50%[7]

Preclinical Efficacy

Both this compound and PMX53 have demonstrated efficacy in various animal models of inflammatory diseases. This compound, owing to its improved pharmacokinetic profile, has been suggested as a more ideal drug candidate for certain conditions, particularly neurological disorders.[1]

  • Neurodegenerative Diseases: In models of amyotrophic lateral sclerosis (ALS) and Huntington's-like neurodegeneration, this compound has been shown to reduce disease pathology.[5]

  • Colitis: Orally administered this compound was shown to be efficacious in preventing dextran sulphate sodium (DSS)-induced colitis in mice.

  • Inflammatory Pain: PMX53 has been shown to inhibit C5a-induced hypernociception in rats.

Experimental Protocols

Pharmacokinetic Analysis in Mice

Objective: To determine and compare the pharmacokinetic profiles of this compound and PMX53 following various routes of administration.

Methodology (adapted from Kumar et al., 2020): [1][2]

  • Animal Model: Wild-type mice.

  • Drug Administration: this compound and PMX53 were administered at a dose of 1 mg/kg via intravenous, intraperitoneal, subcutaneous, and oral routes.

  • Sample Collection: Blood samples were collected at various time points post-administration. Brain and spinal cord tissues were also collected for CNS distribution analysis.

  • Sample Processing: Plasma was separated from blood samples. Tissue samples were homogenized.

  • Quantification: The concentrations of this compound and PMX53 in plasma and tissue homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as bioavailability, half-life, Cmax, and Tmax were calculated using a two-compartment open model.

In Vitro Stability Assay

Objective: To assess the stability of this compound and PMX53 in different biological fluids.

Methodology (adapted from Kumar et al., 2018): [7]

  • Incubation: this compound and PMX53 were incubated in mouse serum, mouse plasma, simulated gastric fluid, and simulated intestinal fluid at 37°C.

  • Time Points: Aliquots were taken at various time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic degradation was stopped by the addition of a suitable quenching agent.

  • Quantification: The remaining concentration of the parent compound at each time point was determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining over time was plotted to determine its stability profile.

Experimental Workflow: C5a-Induced Neutrophil Chemotaxis Assay

The following diagram outlines a typical workflow for a neutrophil chemotaxis assay used to evaluate the inhibitory effects of PMX compounds.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Preincubate Pre-incubate Neutrophils with This compound, PMX53, or Vehicle Isolate_Neutrophils->Preincubate Add_Neutrophils Add Pre-incubated Neutrophils to Upper Chamber Preincubate->Add_Neutrophils Boyden_Chamber Prepare Boyden Chamber Add_Chemoattractant Add C5a to Lower Chamber Boyden_Chamber->Add_Chemoattractant Incubate Incubate at 37°C Add_Neutrophils->Incubate Remove_Membrane Remove and Stain Membrane Incubate->Remove_Membrane Count_Cells Count Migrated Cells (Microscopy) Remove_Membrane->Count_Cells Calculate_Inhibition Calculate % Inhibition of Chemotaxis Count_Cells->Calculate_Inhibition

Caption: Workflow for a C5a-induced neutrophil chemotaxis assay.

Summary and Conclusion

This compound and PMX53 are both potent antagonists of the C5aR1. The available preclinical data indicates that this compound, a lipophilic analog of PMX53, exhibits superior pharmacokinetic properties, including enhanced oral bioavailability and greater CNS penetration in mice.[1][2] Furthermore, this compound demonstrates improved stability in various biological fluids compared to PMX53.[7] These advantages suggest that this compound may be a more promising therapeutic candidate for chronic inflammatory conditions and diseases of the central nervous system. However, the choice between these two compounds for a specific research application will depend on the experimental context, including the desired route of administration and the target tissue. Further head-to-head efficacy studies in relevant disease models are warranted to fully elucidate their comparative therapeutic potential.

References

A Comparative Guide to C5a Receptor Antagonists: PMX-205 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complement component 5a (C5a), a potent pro-inflammatory anaphylatoxin, exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88). The C5a-C5aR1 axis is a critical mediator in the amplification of inflammatory responses and has been implicated in a wide range of autoimmune and inflammatory diseases. Consequently, the development of C5aR1 antagonists has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of PMX-205, a cyclic peptide antagonist, with other notable C5aR1 inhibitors, including the clinically advanced small molecule avacopan (CCX168) and the well-characterized experimental tool compound PMX53.

C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a triggers a cascade of intracellular signaling events, leading to various pro-inflammatory responses, including neutrophil chemotaxis, degranulation, and the production of reactive oxygen species. The following diagram illustrates a simplified overview of the C5aR1 signaling pathway.

C5aR1 Signaling Pathway C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binding & Activation G_protein Gαi / Gβγ C5aR1->G_protein Activation beta_arrestin β-Arrestin C5aR1->beta_arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3Kγ G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca_release->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB MAPK->NF_kB NF_kB->Cellular_Response Gene Transcription Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified C5aR1 signaling cascade upon C5a binding.

Quantitative Comparison of C5a Receptor Antagonists

This section provides a summary of the in vitro potency and preclinical pharmacokinetic parameters of this compound, Avacopan (CCX168), and PMX53. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these values should be interpreted with consideration of the different experimental conditions.

In Vitro Potency
CompoundTypeTargetAssayIC50 (nM)Reference
This compound Cyclic PeptideHuman C5aR1Inhibition of C5a-induced effects31[1]
Avacopan (CCX168) Small MoleculeHuman C5aR1C5a binding displacement (U937 cells)0.1[2]
Human C5aR1C5a-mediated chemotaxis (U937 cells)0.2[2]
Human C5aR1C5a-induced calcium mobilization (human neutrophils)0.2[2]
PMX53 Cyclic PeptideHuman C5aR1Inhibition of C5a-induced effects20[2]
Human C5aR1C5a-induced neutrophil myeloperoxidase release22[2][3]
Human C5aR1C5a-induced chemotaxis75[2][3]
Preclinical Pharmacokinetics in Mice
ParameterThis compoundPMX53Reference
Administration Route OralOral[4][5][6][7]
Oral Bioavailability (%) ~23%~9%[4][5][6][7]
Elimination Half-life (t½) ~20 min~20 min[4][5][6][7]
CNS Penetration More efficient than PMX53Less efficient than this compound[4][5][6][7]
Administration Route SubcutaneousSubcutaneous[4][5][6][7]
Bioavailability (%) >90%Not Reported[4][5][6][7]

Clinical Status Overview

CompoundDevelopment StatusTherapeutic Area (Selected)Reference
This compound (ALS-205) Phase 1b clinical trial ongoingAmyotrophic Lateral Sclerosis (ALS)[8]
Avacopan (Tavneos®) Approved for clinical useANCA-associated vasculitis[9][10][11][12]
PMX53 Phase 1b/2a clinical trials completedPsoriasis, Rheumatoid Arthritis[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize C5a receptor antagonists, synthesized from multiple sources.

C5a Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the C5a receptor.

Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing C5aR1 start->prepare_membranes incubate Incubate membranes with radiolabeled C5a ([¹²⁵I]-C5a) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and Ki values measure->analyze end End analyze->end

Caption: General workflow for a C5a receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing C5aR1 (e.g., HEK293 or U937 cells) or from primary cells such as human neutrophils.

  • Incubation: In a multi-well plate, a fixed concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a) is incubated with the cell membranes in the presence of a range of concentrations of the antagonist being tested. A control group with no antagonist is included to determine total binding, and a non-specific binding group with an excess of unlabeled C5a is included.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. An IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[14][15][16][17][18]

C5a-Induced Neutrophil Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the migration of neutrophils towards a C5a gradient.

Protocol:

  • Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing C5a as the chemoattractant.

  • Cell Loading: The isolated neutrophils, pre-incubated with varying concentrations of the C5a receptor antagonist or vehicle control, are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow the neutrophils to migrate through the membrane towards the C5a gradient in the lower chamber.

  • Quantification: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in the vehicle control. An IC50 value for the inhibition of chemotaxis can be calculated.[19][20]

C5a-Induced Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block C5a-induced intracellular calcium release, a key downstream signaling event.

Protocol:

  • Cell Loading: Neutrophils or other C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader or a flow cytometer.

  • Antagonist Pre-incubation: Cells are pre-incubated with different concentrations of the C5a receptor antagonist or a vehicle control.

  • C5a Stimulation: C5a is added to the cells to induce calcium mobilization, and the change in fluorescence is recorded over time.

  • Data Analysis: The peak fluorescence intensity, representing the maximum intracellular calcium concentration, is measured. The inhibitory effect of the antagonist is calculated by comparing the peak fluorescence in the presence of the antagonist to that in the vehicle control. An IC50 value for the inhibition of calcium mobilization is then determined.[21][22][23]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated C5aR1, which is a key event in receptor desensitization and signaling.

Protocol:

  • Cell Line: A cell line is used that co-expresses C5aR1 and a β-arrestin fusion protein. The fusion protein is part of a reporter system, such as enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

  • Cell Plating: Cells are plated in a multi-well plate.

  • Ligand Addition: The cells are treated with varying concentrations of the C5a receptor antagonist or a vehicle control, followed by the addition of a fixed concentration of C5a.

  • Incubation and Detection: After an incubation period, the reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The signal generated is proportional to the amount of β-arrestin recruited to the receptor. The inhibitory effect of the antagonist is determined by the reduction in the C5a-induced signal. An IC50 value for the inhibition of β-arrestin recruitment can be calculated.[24][25][26][27][28]

Conclusion

The landscape of C5a receptor antagonists is evolving, with compounds like this compound showing promise in preclinical models for neuroinflammatory conditions. In comparison to the approved small molecule Avacopan, which has demonstrated clinical efficacy in ANCA-associated vasculitis, this compound, a cyclic peptide, exhibits distinct pharmacokinetic properties, including higher oral bioavailability and better CNS penetration in preclinical mouse models compared to its predecessor, PMX53. The provided data and experimental protocols offer a valuable resource for researchers in the field to design and interpret studies aimed at further elucidating the therapeutic potential of targeting the C5a-C5aR1 axis. Future head-to-head comparative studies will be crucial for a more definitive assessment of the relative merits of these different classes of C5aR1 antagonists.

References

Validating Pmx-205's Mechanism of Action: The Crucial Role of C5aR Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear and specific mechanism of action is paramount in the validation of any new therapeutic agent. In the case of Pmx-205, a potent antagonist of the complement C5a receptor (C5aR), studies utilizing C5aR knockout (C5aR-/-) mice have provided definitive evidence of its on-target effects. This guide compares the pharmacological effects of this compound in wild-type and C5aR knockout mice, presenting supporting experimental data and protocols to illustrate the indispensable role of this validation method.

The complement system, a critical component of innate immunity, can also drive inflammatory pathology in a range of diseases. A key mediator of this pro-inflammatory signaling is the anaphylatoxin C5a, which exerts its effects primarily through the G protein-coupled receptor, C5aR (also known as CD88). This compound is a cyclic hexapeptide designed to specifically inhibit the interaction between C5a and C5aR, thereby dampening the inflammatory cascade.[1] To confirm that the therapeutic benefits of this compound are indeed mediated by the blockade of C5aR, experiments in mice genetically deficient in this receptor are essential.

The Litmus Test: this compound Efficacy in the Absence of its Target

A pivotal study by Jain et al. (2013) in a dextran sulfate sodium (DSS)-induced model of colitis unequivocally demonstrated the C5aR-dependency of this compound's therapeutic action. The study revealed that while this compound significantly ameliorated disease severity in wild-type mice, it conferred no protective effect in C5aR knockout mice.[2][3] This lack of efficacy in the knockout animals serves as a powerful negative control, confirming that the drug's mechanism of action is the specific inhibition of C5aR signaling.

Comparative Efficacy of this compound in a Murine Colitis Model

The following table summarizes the key findings from the study, highlighting the differential response to this compound treatment in wild-type (BALB/c) and C5aR knockout mice.

ParameterGenotypeTreatmentResultSignificance (vs. DSS Control)
Body Weight Loss (%) Wild-TypeDSS + this compound (200 µ g/day )~4%p < 0.05
Wild-TypeDSS Control~8%-
C5aR KnockoutDSS + this compoundNo significant protectionNot significant
Clinical Illness Score Wild-TypeDSS + this compound (200 µ g/day )Significantly lowerp < 0.05
Wild-TypeDSS ControlHigh-
C5aR KnockoutDSS + this compoundNo significant reductionNot significant
Colon Length Wild-TypeDSS + this compound (200 µ g/day )Significantly less shorteningp < 0.05
Wild-TypeDSS ControlSignificant shortening-
C5aR KnockoutDSS + this compoundNo significant differenceNot significant

Data synthesized from Jain et al., 2013.[3]

This compound vs. Alternative C5aR Antagonists: A Pharmacokinetic and Pharmacodynamic Snapshot

This compound is an analog of the earlier C5aR antagonist, PMX53. While both are potent inhibitors of C5aR1, this compound exhibits enhanced in vivo stability and oral bioavailability.[4][5] A comparative overview of their pharmacokinetic and pharmacodynamic properties is presented below.

ParameterThis compoundPMX53Reference
Oral Bioavailability ~23%~9%[4][6]
Elimination Half-life (i.v.) ~20 min~20 min[4]
CNS Penetration More efficientLess efficient[4]
In Vivo Efficacy Duration Up to 6 hours< 2 hours[7]

Data from studies in wild-type mice.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Wild-Type and C5aR Knockout Mice

This protocol outlines the methodology used to induce colitis and evaluate the efficacy of this compound, as described by Jain et al. (2013).[2][3]

1. Animal Models:

  • Wild-type BALB/c mice.

  • C5aR knockout (CD88-/-) mice on a BALB/c background.

2. Induction of Colitis:

  • Colitis is induced by administering 5% (w/v) DSS in the drinking water ad libitum for 6 days.

  • The DSS solution is replaced every other day.

  • Following the 6-day DSS administration, mice are provided with regular drinking water for an additional day.

3. This compound Treatment:

  • This compound is dissolved in distilled water.

  • Mice are orally administered a daily dose of 100 µg or 200 µg of this compound.

  • Treatment can be administered prophylactically (starting 24 hours before DSS) or therapeutically (starting 48 hours after DSS initiation) and continues until day 6.

  • Control groups receive distilled water (vehicle).

4. Assessment of Clinical Disease:

  • Daily monitoring and recording of:

    • Body weight.

    • Stool consistency.

    • Presence of blood in the stool.

  • A clinical score is calculated based on these parameters.

5. Macroscopic and Microscopic Evaluation:

  • At the end of the treatment period, mice are euthanized.

  • Colon length is measured as a macroscopic indicator of inflammation.

  • Colon tissue is collected for histological analysis to assess inflammation and tissue damage.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the C5aR signaling pathway, the experimental workflow for validating this compound, and the logical framework underpinning the use of knockout mice.

C5aR_Signaling_Pathway C5a C5a C5aR C5aR (CD88) G Protein-Coupled Receptor C5a->C5aR Binds to G_protein G Protein Activation C5aR->G_protein Activates Pmx205 This compound Pmx205->C5aR Antagonizes Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Inflammation Pro-inflammatory Responses (Chemotaxis, Cytokine Release) Downstream->Inflammation

C5aR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_WT Wild-Type Mice cluster_KO C5aR Knockout Mice WT_DSS Induce Colitis (DSS) WT_Pmx205 Treat with this compound WT_DSS->WT_Pmx205 WT_Vehicle Treat with Vehicle WT_DSS->WT_Vehicle Analysis Assess Disease Severity (Weight, Clinical Score, Colon Length) WT_Pmx205->Analysis WT_Vehicle->Analysis KO_DSS Induce Colitis (DSS) KO_Pmx205 Treat with this compound KO_DSS->KO_Pmx205 KO_Vehicle Treat with Vehicle KO_DSS->KO_Vehicle KO_Pmx205->Analysis KO_Vehicle->Analysis

Experimental Workflow for this compound Validation.

Logical_Relationship Hypothesis Hypothesis: This compound ameliorates colitis by blocking C5aR. WT_result Observation in Wild-Type: This compound is effective. Hypothesis->WT_result Leads to prediction KO_result Observation in C5aR Knockout: This compound is NOT effective. Hypothesis->KO_result Leads to prediction Conclusion Conclusion: The effect of this compound is C5aR-dependent. WT_result->Conclusion Together confirm KO_result->Conclusion Together confirm

Logic of Using Knockout Mice for Validation.

References

A Comparative Analysis of C5a Receptor Antagonists: PMX-205 and Avacopan in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease therapeutics, the complement cascade, a critical component of the innate immune system, has emerged as a promising target. Specifically, the C5a-C5aR axis plays a pivotal role in amplifying inflammatory responses. This guide provides a detailed comparison of two C5a receptor (C5aR) antagonists, PMX-205 and Avacopan, for researchers, scientists, and drug development professionals. While both molecules share a common mechanism of action, their developmental stages and studied applications in inflammation models differ significantly. This guide will objectively present available experimental data to facilitate a comprehensive understanding of their respective profiles.

Mechanism of Action: Targeting the C5a-C5aR Signaling Pathway

Both this compound and Avacopan are antagonists of the C5a receptor, also known as CD88. The binding of the anaphylatoxin C5a to its receptor on various immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events. These include chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines. By blocking this interaction, both this compound and Avacopan aim to dampen the inflammatory response.

Avacopan is described as a selective inhibitor of the complement 5a receptor (C5aR1).[1] Its mechanism involves competitively inhibiting the C5a receptor, which leads to a reduction in neutrophil activation and their migration to inflammatory sites.[2] Similarly, this compound is a potent C5a receptor antagonist that functions by blocking the C5a-C5aR axis.[3]

Below is a diagram illustrating the common signaling pathway targeted by both this compound and Avacopan.

C5a-C5aR Signaling Pathway Inhibition C5a C5a C5aR C5a Receptor (C5aR/CD88) on Immune Cells C5a->C5aR Binds to Inflammation Pro-inflammatory Responses (Chemotaxis, Degranulation, Cytokine Release) C5aR->Inflammation Activates Antagonist This compound / Avacopan Antagonist->C5aR Blocks DSS-Induced Colitis Experimental Workflow start Start dss Induce Colitis with DSS in Drinking Water start->dss treat Oral Administration of This compound or Vehicle dss->treat monitor Daily Monitoring: - Body Weight - Clinical Score treat->monitor end Endpoint Analysis: - Colon Length - Histology - Cytokine Levels monitor->end finish End end->finish OVA-Induced Asthma Experimental Workflow start Start sensitization Sensitization with OVA (Days 1 & 14) start->sensitization challenge Aerosol Challenge with OVA (Days 21-24) sensitization->challenge analysis Endpoint Analysis: - BALF Cell Counts - BALF Cytokines - Lung Histology challenge->analysis treatment Subcutaneous this compound or Vehicle Treatment treatment->sensitization treatment->challenge finish End analysis->finish ADVOCATE Clinical Trial Design patients Patients with ANCA- Associated Vasculitis randomization Randomization (1:1) patients->randomization avacopan_arm Avacopan (30mg BID) + Placebo Prednisone + Standard of Care randomization->avacopan_arm prednisone_arm Prednisone Taper + Placebo Avacopan + Standard of Care randomization->prednisone_arm follow_up 52-Week Treatment Period avacopan_arm->follow_up prednisone_arm->follow_up endpoint_26 Primary Endpoint: Remission at Week 26 follow_up->endpoint_26 endpoint_52 Primary Endpoint: Sustained Remission at Week 52 follow_up->endpoint_52

References

A Researcher's Guide to Positive and Negative Controls for Pmx-205 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Pmx-205, a potent C5a receptor antagonist, the design of well-controlled experiments is paramount to generating robust and interpretable data. This guide provides a comprehensive overview of appropriate positive and negative controls for both in vitro and in vivo studies involving this compound, along with detailed experimental protocols and a comparison with alternative C5a receptor antagonists.

This compound is a cyclic hexapeptide that selectively targets the complement C5a receptor (C5aR, also known as CD88), a key mediator of inflammatory responses.[1][2] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound has demonstrated therapeutic potential in a range of preclinical models of inflammatory diseases, including neurodegenerative disorders, colitis, and allergic asthma.[1][3] To rigorously evaluate the efficacy and mechanism of action of this compound, the inclusion of appropriate controls is essential.

Understanding the C5a-C5aR1 Signaling Axis

This compound exerts its effects by inhibiting the C5aR1 signaling pathway. Upon binding of C5a to its G protein-coupled receptor, C5aR1, a signaling cascade is initiated, leading to various cellular responses such as chemotaxis, inflammation, and cell activation. A simplified representation of this pathway is depicted below.

C5a C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 Binds G_protein G-protein (Gαi) C5aR1->G_protein Activates Pmx205 This compound Pmx205->C5aR1 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) PI3K_Akt->Inflammatory_Response MAPK->Inflammatory_Response

C5a-C5aR1 Signaling Pathway and this compound Inhibition.

A Comparative Look: this compound and Other C5aR Antagonists

This compound is not the only C5a receptor antagonist available for research. A comparison with its parent molecule, PMX53, and another linear peptidomimetic antagonist, JPE-1375, highlights key differences in their properties and efficacy.

FeatureThis compoundPMX53JPE-1375
Structure Cyclic hexapeptideCyclic hexapeptideLinear peptidomimetic
Potency (IC50) ~31 nM[1]~20 nM[4]Not explicitly stated, but effective in vivo
Oral Bioavailability Higher than PMX53 (23%)[5]Lower than this compound (9%)[5]Not reported
In Vivo Stability Enhanced compared to PMX53[6]Less stable than this compound[6]Shorter duration of action than PMX53[4]
CNS Penetration Yes, brain penetrant[1]Less efficient than this compound[5]Not reported

Recommended Controls for this compound Experiments

The selection of appropriate positive and negative controls is critical for validating experimental findings. The following tables summarize recommended controls for in vitro and in vivo experiments with this compound.

In Vitro Experiments
Control TypeControl Agent/MethodPurpose
Positive Control Recombinant C5aTo induce a C5aR-dependent response (e.g., chemotaxis, calcium mobilization, cytokine release) that this compound is expected to inhibit.[7][8]
Other inflammatory stimuli (e.g., LPS, zymosan)To induce an inflammatory response that may be partially C5a-dependent, allowing for the investigation of this compound's effect in a more complex inflammatory milieu.
Negative Control Vehicle (e.g., saline, PBS with DMSO or ethanol)To control for the effects of the solvent used to dissolve this compound.[9]
Scrambled PeptideA peptide with the same amino acid composition as this compound but in a random sequence, to demonstrate the specificity of this compound's action.
Cells lacking C5aR1 (e.g., from C5aR1 knockout animals or siRNA-treated cells)To confirm that the observed effects of this compound are specifically mediated through C5aR1.
In Vivo Experiments
Control TypeControl Agent/MethodPurpose
Positive Control Disease-inducing agent (e.g., Ovalbumin, DSS, LPS)To induce the disease pathology that this compound is intended to treat.[9][3]
Administration of C5aTo directly assess the in vivo antagonistic effect of this compound on C5a-mediated responses like neutrophil mobilization.[4]
Negative Control Vehicle AdministrationTo account for any effects of the delivery vehicle on the animal model.[9]
C5aR1 Knockout (CD88-/-) MiceThe "gold standard" negative control; this compound should have no therapeutic effect in these animals, confirming its on-target activity.[3]
Treatment with a non-specific or irrelevant antagonistTo demonstrate the specificity of this compound's therapeutic effect.

Detailed Experimental Protocols

To facilitate the implementation of well-controlled studies, this section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Assay: Chemotaxis

This assay measures the ability of this compound to inhibit the migration of cells, such as neutrophils or macrophages, towards a C5a gradient.

cluster_0 Boyden Chamber Setup cluster_1 Incubation & Analysis Upper_Chamber Upper Chamber: - Cells (e.g., Neutrophils) - +/- this compound - Vehicle Control - Scrambled Peptide Membrane Porous Membrane (e.g., 5 µm) Upper_Chamber->Membrane Incubation Incubate (e.g., 37°C, 1-3 hours) Lower_Chamber Lower Chamber: - Chemoattractant (C5a) - Control Medium Membrane->Lower_Chamber Quantification Quantify Migrated Cells: - Staining and Microscopy - Automated Cell Counting Incubation->Quantification

Workflow for a Chemotaxis Assay.

Protocol:

  • Cell Preparation: Isolate primary cells (e.g., human neutrophils, mouse bone marrow-derived macrophages) or use a relevant cell line expressing C5aR1. Resuspend cells in an appropriate assay medium.

  • Assay Setup: Use a Boyden chamber or a similar chemotaxis system.

    • Lower Chamber: Add medium containing the chemoattractant (e.g., 10-100 nM recombinant human or mouse C5a) or control medium.

    • Upper Chamber: Add the cell suspension. For treatment groups, pre-incubate the cells with this compound (e.g., 10-1000 nM) or the respective controls (vehicle, scrambled peptide).

  • Incubation: Incubate the chamber at 37°C for a duration appropriate for the cell type (typically 1-3 hours).

  • Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the lower side of the membrane using microscopy. Alternatively, use automated systems for quantification.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to study inflammatory bowel disease and is suitable for evaluating the therapeutic efficacy of this compound.

Day_0 Day 0: - Baseline Measurements (Weight, Stool Consistency) DSS_Admin Days 1-5: - Administer DSS (e.g., 2-5%) in drinking water Day_0->DSS_Admin Treatment Daily Treatment: - this compound (e.g., 1 mg/kg, oral) - Vehicle Control - (Optional) PMX53, JPE-1375 Day_0->Treatment Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) DSS_Admin->Monitoring Treatment->Monitoring Endpoint Day 7-10: - Euthanasia - Sample Collection (Colon length, Histology, Cytokine analysis) Monitoring->Endpoint

Experimental Workflow for DSS-Induced Colitis Model.

Protocol:

  • Animal Model: Use susceptible mouse strains such as C57BL/6 or BALB/c. For a definitive negative control, include a cohort of C5aR1 knockout mice.

  • Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for 5-7 consecutive days.

  • Treatment:

    • This compound Group: Administer this compound daily by oral gavage (e.g., 1 mg/kg) or in the drinking water, starting from day 0 (prophylactic) or after the onset of symptoms (therapeutic).

    • Control Groups: Administer vehicle to one group. For comparative studies, include groups treated with other C5aR antagonists like PMX53 or JPE-1375.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study (typically day 7-10), euthanize the mice and collect tissues for analysis.

    • Macroscopic Evaluation: Measure colon length.

    • Histology: Assess tissue damage and inflammatory cell infiltration in colon sections.

    • Biochemical Analysis: Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon homogenates.

By adhering to these guidelines and employing the appropriate controls, researchers can generate high-quality, reproducible data that will significantly contribute to the understanding of this compound's therapeutic potential and its mechanism of action.

References

Navigating C5a Signaling: A Comparative Guide to PMX-205 Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potent pro-inflammatory mediator C5a, the choice of inhibitory tools is critical. While the cyclic peptide PMX-205 has been a valuable antagonist for studying C5a receptor 1 (C5aR1) signaling, a diverse landscape of alternative modulators now offers a range of specificities, mechanisms, and therapeutic potential. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The complement fragment C5a is a powerful effector of the innate immune system, orchestrating inflammatory responses through its interaction with the G protein-coupled receptor C5aR1 (also known as CD88).[1][2][3] Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory and autoimmune diseases, making it a key therapeutic target.[1][2][4] this compound is a potent, orally active cyclic peptide antagonist of C5aR1 that has been instrumental in elucidating the role of this pathway in various disease models.[5] However, a growing arsenal of alternatives, including other peptide-based inhibitors, small molecules, and monoclonal antibodies, provides researchers with a broader toolkit for dissecting C5a signaling.

Comparative Analysis of C5aR1 Antagonists

The selection of an appropriate C5aR1 antagonist depends on the specific experimental goals, such as the desired mechanism of action (orthosteric vs. allosteric), the target species, and the intended application (in vitro vs. in vivo). Below is a summary of key alternatives to this compound, categorized by their molecular nature.

ClassCompoundTargetMechanism of ActionPotency (IC50/Ki)Key Characteristics & Applications
Peptidic PMX53C5aR1Orthosteric Antagonist~20-40 nMWidely used cyclic peptide, pseudo-irreversible and insurmountable.[6] Good for in vivo studies in various inflammatory models.
JPE1375C5aR1Antagonist-Linear peptide antagonist.[1] Used in comparative in vivo pharmacodynamic studies.[7]
Non-Peptidic Small Molecules Avacopan (CCX168)C5aR1Allosteric Antagonist~0.2-0.5 nMOrally active, high-affinity inhibitor with a unique pharmacological profile.[1][8][9] FDA-approved for ANCA-associated vasculitis.[10]
W-54011C5aR1Non-peptide Antagonist~2.2 nM (Ki)Inhibits binding of C5a to human neutrophils.[8]
NDT9513727C5aR1Antagonist-Characterized in systematic comparative studies.[1][2]
DF2593AC5aR1Allosteric Antagonist-Allosteric inhibitor used in osteoclastogenesis studies.[11]
Monoclonal Antibodies Vilobelimab (IFX-1)C5aNeutralizing Antibody-Humanized monoclonal antibody that binds to C5a, preventing its interaction with C5aR1 and C5aR2.[12] Investigated in severe COVID-19 and sepsis.[13][14][15]
MEDI7814C5aNeutralizing Antibody-Human antibody that neutralizes C5a and C5adesArg, blocking binding to both C5aR1 and C5aR2.[12]
AvdoralimabC5aR1Antagonist Antibody-Blocks C5a-mediated activation of myeloid cells.[16]

Signaling Pathways and Experimental Workflows

To effectively study C5a signaling and the impact of its inhibitors, a clear understanding of the underlying molecular pathways and experimental methodologies is essential.

C5a_Signaling_Pathway cluster_receptor Cell Membrane cluster_cellular_responses Cellular Responses C5aR1 C5aR1 (CD88) G_protein Gαi & Gβγ C5aR1->G_protein Activation beta_arrestin β-Arrestin C5aR1->beta_arrestin Recruits PLC PLC G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates C5a C5a C5a->C5aR1 Binding PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Degranulation Degranulation Ca_release->Degranulation MAPK MAPK (ERK1/2) PKC->MAPK -> Cytokine_Release Cytokine Release PKC->Cytokine_Release Akt Akt PI3K->Akt Activates Akt->MAPK -> Oxidative_Burst Oxidative Burst Akt->Oxidative_Burst Chemotaxis Chemotaxis MAPK->Chemotaxis Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Caption: C5a signaling pathway through its receptor C5aR1.

A typical experimental workflow to evaluate a novel C5aR1 antagonist would involve a series of in vitro and in vivo assays to determine its potency, efficacy, and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Signaling_Assays Signaling Assays Binding_Assay->Signaling_Assays Confirm Target Engagement Calcium_Mobilization Calcium Mobilization Signaling_Assays->Calcium_Mobilization pERK_Assay pERK1/2 Signaling Signaling_Assays->pERK_Assay beta_Arrestin β-Arrestin Recruitment Signaling_Assays->beta_Arrestin Functional_Assays Functional Assays Signaling_Assays->Functional_Assays Assess Functional Consequences Chemotaxis_Assay Neutrophil Chemotaxis Functional_Assays->Chemotaxis_Assay CD11b_Upregulation CD11b Upregulation Functional_Assays->CD11b_Upregulation PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Inform In Vivo Studies Neutrophil_Mobilization C5a-induced Neutrophil Mobilization PK_PD->Neutrophil_Mobilization Disease_Model Disease Model Efficacy (e.g., Sepsis, Arthritis) Neutrophil_Mobilization->Disease_Model Demonstrate In Vivo Efficacy

Caption: Experimental workflow for C5aR1 antagonist evaluation.

Detailed Experimental Protocols

Reproducibility and comparability of data are paramount in scientific research. Below are detailed protocols for key experiments used to characterize C5aR1 antagonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C5aR1 activation, a hallmark of Gαq-coupled signaling.

  • Cell Preparation: Human monocytic U937 cells or freshly isolated human neutrophils are washed and resuspended in a buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or an alternative) or vehicle control for a specified time.

  • C5a Stimulation: The baseline fluorescence is recorded using a fluorometric plate reader. Recombinant human C5a is then added to stimulate the cells.

  • Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The peak fluorescence response is used to determine the inhibitory effect of the antagonist, and IC50 values are calculated.

pERK1/2 Signaling Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream event in the C5a signaling cascade.

  • Cell Culture and Starvation: CHO cells stably expressing human C5aR1 (CHO-C5aR1) or primary human macrophages are seeded in 96-well plates.[17][18] Prior to the assay, cells are serum-starved overnight to reduce basal signaling.[17][18]

  • Antagonist and Ligand Treatment: Cells are pre-treated with the antagonist for a defined period, followed by stimulation with C5a for 10 minutes.[17][18]

  • Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured using a sensitive detection method such as an AlphaLISA or a Western blot.[17][18]

  • Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated, and the dose-dependent inhibition by the antagonist is used to determine its potency.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an antagonist to block the C5a-induced migration of neutrophils, a critical in vivo function of C5a.

  • Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh human blood using density gradient centrifugation.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with a solution containing C5a as the chemoattractant.

  • Cell Treatment and Migration: Isolated neutrophils, pre-incubated with the antagonist or vehicle, are placed in the upper chamber. The chamber is incubated to allow for cell migration through the membrane towards the C5a gradient.

  • Quantification: Migrated cells in the lower chamber are quantified by cell counting, fluorescent labeling, or enzymatic assays. The percentage of inhibition by the antagonist is then calculated.

Conclusion

The study of C5a signaling is a dynamic field with significant therapeutic implications. While this compound remains a valuable research tool, the expanding repertoire of C5aR1 antagonists provides researchers with a more nuanced and powerful set of tools. The choice between a peptidic or small-molecule antagonist, or a neutralizing antibody, will depend on the specific research question and experimental context. By carefully considering the comparative data and employing robust experimental protocols, researchers can continue to unravel the complexities of C5a signaling and pave the way for novel therapeutic interventions.

References

Comparative Analysis of C5aR1 Antagonists: Pmx-205 and JPE-1375

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent C5a receptor 1 (C5aR1/CD88) antagonists, Pmx-205 and JPE-1375. Both compounds are under investigation for their therapeutic potential in a range of inflammatory and autoimmune diseases. This analysis is based on publicly available preclinical data.

Introduction to this compound and JPE-1375

This compound is a cyclic hexapeptide that acts as a potent, non-competitive antagonist of the C5aR1.[1][2] It is an analog of the well-studied compound PMX53, with a hydrocinnamate group replacing the N-terminal acetyl-phenylalanine, a modification that enhances its in vivo stability and oral bioavailability.[3] JPE-1375 is a linear peptidomimetic C5aR1 antagonist.[4] Both molecules are instrumental in research exploring the therapeutic blockade of the C5a-C5aR1 signaling axis, a key pathway in the inflammatory cascade.

Mechanism of Action and Signaling Pathway

Both this compound and JPE-1375 exert their effects by antagonizing the C5a Receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[3][4] The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a signaling cascade that leads to a potent pro-inflammatory response. This includes chemotaxis, degranulation, and the release of inflammatory cytokines.[3] By blocking this interaction, this compound and JPE-1375 inhibit these downstream inflammatory events.[4]

The C5aR1 signaling pathway is initiated by the binding of C5a, leading to the activation of associated G-proteins. This, in turn, activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation. Furthermore, C5aR1 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory genes.[5][6] this compound and JPE-1375, by acting as antagonists at C5aR1, prevent the initiation of this cascade.

C5aR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C5aR1 C5aR1 (CD88) G_protein Gαi / Gβγ C5aR1->G_protein Activates C5a C5a C5a->C5aR1 Binds & Activates Pmx205 This compound Pmx205->C5aR1 Inhibits JPE1375 JPE-1375 JPE1375->C5aR1 Inhibits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK NFkB NF-κB Akt->NFkB ERK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: C5aR1 signaling pathway and points of inhibition by this compound and JPE-1375.

Comparative In Vivo Efficacy

Table 1: In Vivo Efficacy in a Mouse Model of C5a-Induced Inflammation

ParameterPMX53 (this compound analog)JPE-1375Reference
Inhibition of Polymorphonuclear Leukocyte (PMN) Mobilization
EC₅₀ (µM)7.76.9[4]
ET₅₀ (hours)14.01.3[4]
Inhibition of TNF-α Production
EC₅₀ (µM)5.94.5[4]
ET₅₀ (hours)15.15.3[4]

EC₅₀ (Median Effective Concentration): The concentration of the antagonist required to inhibit 50% of the C5a-induced response. ET₅₀ (Median Effective Time): The time at which the antagonist's inhibitory effect is reduced to 50% of its maximum.

The data indicates that while both compounds have similar potencies (EC₅₀ values) in inhibiting C5a-induced PMN mobilization and TNF-α production, the this compound analog, PMX53, demonstrates a significantly longer duration of action (ET₅₀) in vivo.[4]

Pharmacokinetic Profile

A comprehensive understanding of the pharmacokinetic properties of this compound and JPE-1375 is crucial for their development as therapeutic agents.

Table 2: Pharmacokinetic Parameters in Mice

ParameterThis compoundJPE-1375Reference
Administration Route Intravenous (i.v.)Intravenous (i.v.)[3][4]
Dose1 mg/kg1 mg/kg[3][4]
Cmax (ng/mL)~6000Not explicitly stated, but rapid distribution observed[3][4]
t₁/₂ (elimination half-life)~20 minutes0.13 hours (~8 minutes)[3][4]
Administration Route Oral (p.o.)Not available[3]
Bioavailability23%Not available[3]
Administration Route Subcutaneous (s.c.)Not available[3]
Bioavailability>90%Not available[3]

This compound exhibits a longer elimination half-life compared to JPE-1375 following intravenous administration in mice.[3][4] Furthermore, this compound demonstrates good oral and excellent subcutaneous bioavailability, a significant advantage for potential clinical applications.[3] this compound has also been shown to be more efficient at entering the central nervous system compared to PMX53.[3]

Experimental Protocols

C5a-Induced Neutrophil Mobilization Assay in Mice

This in vivo assay is used to evaluate the efficacy of C5aR1 antagonists in preventing C5a-induced neutrophilia.

Neutrophil_Mobilization_Workflow cluster_protocol Experimental Workflow Antagonist_Admin Administer Antagonist (this compound or JPE-1375) Intravenously to Mice Incubation Incubation Period (e.g., 15 minutes) Antagonist_Admin->Incubation C5a_Injection Inject Recombinant Mouse C5a (50 µg/kg) Intravenously Incubation->C5a_Injection Blood_Collection Collect Blood Smears at Timed Intervals (e.g., 0, 15, 30, 60 min) C5a_Injection->Blood_Collection Staining Stain Blood Smears (e.g., Hemacolor) Blood_Collection->Staining Microscopy Microscopic Analysis (Count PMNs per 200 WBCs) Staining->Microscopy Data_Analysis Calculate Percentage of PMNs and Determine EC₅₀/ET₅₀ Microscopy->Data_Analysis

References

Pmx-205: A Comparative Analysis of Cross-Reactivity with Complement Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional activity of Pmx-205 across various complement receptors, with a focus on its cross-reactivity profile. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating the suitability of this compound for their studies.

Executive Summary

This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] Experimental evidence strongly indicates that this compound exhibits high specificity for C5aR1 with minimal to no cross-reactivity with other closely related complement receptors, namely C5L2 (C5aR2) and C3aR. This high selectivity is a critical attribute for a therapeutic and research tool, as it minimizes off-target effects and allows for the specific interrogation of the C5a-C5aR1 signaling axis.

Data Presentation

The following table summarizes the quantitative data on the interaction of this compound with key complement receptors.

ReceptorLigandThis compound IC50 (nM)Reference
C5aR1 (CD88) C5a31[3][4]
C5L2 (C5aR2) C5aNo significant binding[5][6]
C3aR C3aData not available; widely regarded as selective for C5aR1[7]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

C5aR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5aR1 C5aR1 C5a->C5aR1 Binds G_protein Gαi/Gβγ C5aR1->G_protein Activates beta_arrestin β-Arrestin C5aR1->beta_arrestin Recruits PLC PLC G_protein->PLC ERK12 ERK1/2 G_protein->ERK12 Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Inflammatory_response Inflammatory Response (e.g., Chemotaxis) Ca_release->Inflammatory_response PKC->Inflammatory_response beta_arrestin->ERK12 Activates ERK12->Inflammatory_response Pmx205 This compound Pmx205->C5aR1 Antagonizes

C5L2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C5a C5a C5L2 C5L2 C5a->C5L2 Binds beta_arrestin β-Arrestin C5L2->beta_arrestin Recruits No_G_protein No G-protein Coupling C5L2->No_G_protein Modulation Modulation of C5aR1 Signaling beta_arrestin->Modulation Pmx205 This compound Pmx205->C5L2 No Interaction

C3aR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C3a C3a C3aR C3aR C3a->C3aR Binds G_protein Gαi/Gβγ C3aR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K/Akt G_protein->PI3K_Akt Activates ERK12 ERK1/2 G_protein->ERK12 Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inflammation) cAMP->Cellular_Response PI3K_Akt->Cellular_Response ERK12->Cellular_Response Pmx205 This compound Pmx205->C3aR No Significant Interaction

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_cells Cell Lines radioligand Radioligand Binding Assay (e.g., [¹²⁵I]-C5a) competition Competition Binding with this compound radioligand->competition node_result1 Binding Affinity competition->node_result1 Determine IC₅₀/Ki calcium Calcium Mobilization Assay node_result2 Functional Potency calcium->node_result2 Measure functional response chemotaxis Chemotaxis Assay (e.g., Neutrophil Migration) node_result3 Chemotactic Inhibition chemotaxis->node_result3 Quantify cell migration cells Cells expressing C5aR1, C5L2, or C3aR cells->radioligand cells->calcium cells->chemotaxis

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound cross-reactivity are provided below.

Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to complement receptors.

Objective: To determine the binding affinity (Ki) of this compound for C5aR1, C5L2, and C3aR.

Materials:

  • Cell membranes prepared from cell lines stably expressing human C5aR1, C5L2, or C3aR.

  • Radiolabeled ligand (e.g., [¹²⁵I]-C5a or a suitable radiolabeled ligand for C3aR).

  • This compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium release triggered by receptor activation.

Objective: To assess the functional antagonist activity of this compound at Gq-coupled complement receptors (C5aR1 and C3aR).

Materials:

  • Cells stably expressing the complement receptor of interest (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist for the respective receptor (e.g., C5a for C5aR1, C3a for C3aR).

  • This compound at a range of concentrations.

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of neutrophils towards a chemoattractant, a key downstream function of C5aR1 activation.

Objective: To determine the functional inhibition of C5a-induced neutrophil migration by this compound.

Materials:

  • Freshly isolated human or murine neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size).

  • Chemoattractant (recombinant human or murine C5a).

  • This compound at a range of concentrations.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • A method for quantifying migrated cells (e.g., cell counting, fluorescent labeling).

Procedure:

  • Place the chemoattractant (C5a) in the lower chamber of the chemotaxis plate.

  • In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound.

  • Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • The inhibitory effect of this compound is quantified by the reduction in the number of migrated cells compared to the control (C5a alone). IC50 values can be determined from the dose-response curve.

Conclusion

The available data robustly supports the classification of this compound as a highly selective antagonist for the complement receptor C5aR1. Its lack of significant interaction with C5L2 and its presumed high selectivity over C3aR make it an invaluable tool for specifically studying the physiological and pathological roles of the C5a-C5aR1 axis. For researchers in drug development, the high selectivity of this compound suggests a lower likelihood of off-target effects, a desirable characteristic for a therapeutic candidate. The experimental protocols provided herein offer a framework for the independent verification of these findings and for the further characterization of this compound and other complement receptor modulators.

References

Pmx-205: A Comparative Analysis Against Other Immunomodulators in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Pmx-205, also known as ALS-205, is an orally active, brain-penetrant cyclic peptide antagonist of the complement C5a receptor (C5aR1 or CD88).[1][2][3] It is under investigation for its therapeutic potential in a range of inflammatory and neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, allergic asthma, and inflammatory bowel disease.[4][5][6] Its primary mechanism of action is the inhibition of the pro-inflammatory signaling cascade initiated by the binding of the anaphylatoxin C5a to its receptor, C5aR1.[7] This guide provides a head-to-head comparison of this compound with other immunomodulators based on available preclinical data, details the experimental protocols of key studies, and visualizes the relevant biological pathways and workflows.

Head-to-Head Comparison: this compound vs. PMX53

The most direct comparative data for this compound is with PMX53, another well-studied C5aR1 antagonist.[8] Both are cyclic peptide inhibitors that target the C5aR1 with high potency.[8] A key study conducted a head-to-head pharmacokinetic analysis of these two compounds in mice, revealing significant differences in their bioavailability and central nervous system (CNS) penetration.

ParameterThis compoundPMX53Reference
Oral Bioavailability 23%9%[9][10]
Subcutaneous Bioavailability >90%Not Reported[9][10]
Intraperitoneal Bioavailability 63.1%Not Reported[11]
CNS Penetration More efficientLess efficient[9][10]
Elimination Half-life (i.v.) ~20 minutes~20 minutes[9][10]
Primary Route of Elimination Urinary ExcretionUrinary Excretion[9][10]

Comparison with Other C5aR Antagonists

While direct head-to-head studies with other C5aR antagonists are limited in the provided search results, a study investigating the effects of Panton-Valentine leukocidin (PVL) from Staphylococcus aureus tested a panel of C5aR antagonists. This study provides a qualitative comparison of this compound with other compounds in their ability to protect against PVL-induced cytotoxicity in polymorphonuclear neutrophils (PMNs) and suppress IL-1β secretion in monocytes.

CompoundProtection against PVL-induced CytotoxicitySuppression of IL-1β SecretionReference
This compound YesYes[12]
Avacopan YesYes[12]
W-54,011 YesYes[12]
BM213 NoNo[12]
DF2593A NoNo[12]

Signaling Pathway and Experimental Workflow

C5a-C5aR1 Signaling Pathway

This compound acts by blocking the interaction of C5a with its receptor C5aR1, thereby inhibiting the downstream inflammatory cascade. This pathway is a key component of the innate immune system and its dysregulation is implicated in numerous inflammatory diseases.

C5a_C5aR1_Signaling_Pathway cluster_complement Complement Cascade cluster_cell Immune Cell (e.g., Neutrophil, Microglia) C3 C3 Convertase C5 C5 C3->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5aR1 C5aR1 (CD88) C5a->C5aR1 binds to G_protein G-protein Signaling C5aR1->G_protein activates Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, Cytokine Release) G_protein->Inflammatory_Response leads to Pmx_205 This compound Pmx_205->C5aR1 antagonizes

C5a-C5aR1 Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound in various disease models generally follows a standardized workflow, from drug administration to the evaluation of therapeutic efficacy.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation Induction Induction of Disease (e.g., OVA for asthma, DSS for colitis, hSOD1G93A for ALS) Administration This compound Administration (Oral, Subcutaneous, i.p., or i.v.) Induction->Administration Control Vehicle Control Induction->Control Clinical Clinical Assessment (e.g., Body Weight, Grip Strength, Survival) Administration->Clinical Histology Histopathological Analysis (e.g., Tissue Inflammation) Administration->Histology Biochemical Biochemical Assays (e.g., Cytokine Levels, Biomarker Expression) Administration->Biochemical Control->Clinical Control->Histology Control->Biochemical

A generalized experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Pharmacokinetic Studies of this compound and PMX53 in Mice

Objective: To determine and compare the pharmacokinetic profiles of PMX53 and this compound following intravenous, intraperitoneal, subcutaneous, and oral administration in mice.[8][9][10]

Methodology:

  • Animal Model: Wild-type mice were used for the study.

  • Drug Administration: PMX53 and this compound were administered at a dose of 1 mg/kg via intravenous, intraperitoneal, subcutaneous, or oral routes.

  • Sample Collection: Blood samples were collected at various time points post-administration via cardiac puncture.

  • Sample Processing: Plasma was separated for the determination of drug concentrations.

  • Analytical Method: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of PMX53 and this compound in plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Evaluation of this compound in a Murine Model of Allergic Asthma

Objective: To assess the therapeutic potential of this compound in reducing airway inflammation in a mouse model of allergic asthma.[5][13]

Methodology:

  • Animal Model: BALB/c mice were used.

  • Induction of Allergic Asthma: Mice were sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.

  • Drug Administration: this compound or a vehicle control was administered subcutaneously to the mice before and during the OVA sensitization and challenge phases.

  • Evaluation of Airway Inflammation:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The total and differential cell counts (eosinophils, neutrophils) in the BAL fluid were determined.

    • Cytokine Analysis: The levels of IL-13 protein in the BAL fluid and the gene expression of Th2 cytokines in the lung tissue were measured.

    • Histopathology: Lung tissue sections were examined for cellular infiltration.

  • Toxicity Assessment: The study also monitored for any signs of toxicity associated with this compound administration.

Assessment of this compound in a Murine Model of Amyotrophic Lateral Sclerosis (ALS)

Objective: To investigate the efficacy of orally administered this compound in ameliorating disease pathology in the hSOD1G93A mouse model of ALS.[14]

Methodology:

  • Animal Model: Transgenic hSOD1G93A mice, a widely used preclinical model for ALS, were used.

  • Drug Administration: this compound was administered to the mice in their drinking water, both before and after the onset of disease symptoms.

  • Pharmacokinetic Analysis: LC-MS/MS was used to determine the concentration of this compound in the blood, brain, and spinal cord.

  • Efficacy Assessment: The effects of this compound on disease progression were evaluated by monitoring:

    • Body weight

    • Hindlimb grip strength

    • Survival time

  • Blood Analysis: Blood samples were analyzed to assess systemic effects.

References

Safety Operating Guide

Navigating the Safe Disposal of PMX-205: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of PMX-205, a potent C5a receptor peptide antagonist. Adherence to these protocols is essential to mitigate risks associated with this toxic and irritant compound.

Immediate Safety and Handling Precautions

This compound is classified as a toxic substance that can cause moderate to severe skin and eye irritation.[1] All handling and disposal procedures should be conducted by personnel trained in handling potent pharmaceutical ingredients and in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn at all times to prevent contact.[1] In case of fire, use suitable extinguishing agents and wear self-contained breathing apparatus as toxic fumes, such as carbon monoxide, may be emitted.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 839.04 g/mol
Molecular Formula C45H62N10O6
Purity ≥95%
IC50 31 nM for C5a receptor
Storage (Powder) -20°C for 1 year, or -80°C for 2 years
Storage (Solvent) -20°C for 1 month, or -80°C for 6 months
Solubility Soluble to 1 mg/ml in water with sonication

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. This protocol provides a general framework for safe disposal.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

2. Waste Containment:

  • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Toxic, Irritant).
  • For liquid waste containing this compound, use a designated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvent used. The container must also be clearly labeled as described above.

3. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company.
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
  • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Disposal Decision Workflow start Identify this compound Waste is_liquid Is the waste liquid? start->is_liquid contain_solid Contain in labeled, leak-proof solid waste container is_liquid->contain_solid No contain_liquid Contain in labeled, sealed, shatter-resistant liquid waste container is_liquid->contain_liquid Yes store Store in designated secure area contain_solid->store contain_liquid->store handover Hand over to licensed hazardous waste disposal service store->handover end Disposal Complete handover->end

Caption: Decision workflow for this compound waste disposal.

This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Always consult your institution's specific safety guidelines and a qualified environmental health and safety professional for any questions or concerns.

References

Handling an Unidentified Compound: Presumed "Pmx-205"

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of specific data for a compound designated "Pmx-205," it is critical to treat the substance as potentially hazardous. The following guidelines are based on standard laboratory practices for handling novel or uncharacterized chemical agents. These procedures are designed to ensure the safety of all laboratory personnel and the integrity of the research environment.

Immediate Safety & Logistical Information

When handling any new or uncharacterized compound, a thorough risk assessment should be conducted before any work begins. The following personal protective equipment (PPE) is mandatory to minimize exposure through inhalation, ingestion, or skin contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact. Double-gloving is recommended.
Body Protection A fully buttoned lab coat or chemical-resistant apronProtects against spills and splashes.
Respiratory Protection A properly fitted fume hood or other ventilated enclosurePrevents inhalation of powders, aerosols, or vapors.

Operational Plan: Handling and Preparation

All manipulations involving the uncharacterized compound should be performed within a certified chemical fume hood to prevent the release of airborne contaminants into the laboratory.

Experimental Workflow for Handling a Novel Compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Conduct Risk Assessment prep2 Assemble Required PPE prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for handling an uncharacterized chemical agent.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All materials that come into contact with the uncharacterized compound must be treated as hazardous waste.

Table 2: Waste Disposal Procedures

Waste Type Disposal Container Disposal Protocol
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, weigh boats, and consumables.
Liquid Waste Labeled, sealed hazardous waste containerIncludes unused solutions and solvent rinses.
Sharps Puncture-resistant sharps containerIncludes contaminated needles and razor blades.

All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the compound (e.g., "this compound, Uncharacterized"), and the date. Store waste in a designated, secure area until it can be collected by certified hazardous waste disposal personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pmx-205
Reactant of Route 2
Pmx-205

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.